molecular formula C53H102N16O16S B10859585 Colistin methanesulfonate

Colistin methanesulfonate

Katalognummer: B10859585
Molekulargewicht: 1251.5 g/mol
InChI-Schlüssel: JPSLIQUWHBPNBM-NBKAJXASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Colistin methanesulfonate is a useful research compound. Its molecular formula is C53H102N16O16S and its molecular weight is 1251.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C53H102N16O16S

Molekulargewicht

1251.5 g/mol

IUPAC-Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;methanesulfonic acid

InChI

InChI=1S/C52H98N16O13.CH4O3S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);1H3,(H,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1

InChI-Schlüssel

JPSLIQUWHBPNBM-NBKAJXASSA-N

Isomerische SMILES

CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.CS(=O)(=O)O

Kanonische SMILES

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.CS(=O)(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of Colistin Methanesulfonate Against Gram-Negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a critical last-resort therapeutic agent in the fight against multidrug-resistant (MDR) Gram-negative bacterial infections. Administered intravenously as its less toxic prodrug, colistin methanesulfonate (B1217627) (CMS), its efficacy hinges on a complex series of events initiated by its conversion to the active colistin molecule. This guide provides a detailed technical overview of the core mechanism of action of CMS, focusing on its journey from an inactive prodrug to a potent bactericidal agent that disrupts the fundamental integrity of the bacterial cell envelope.

The Prodrug Conversion: From Colistin Methanesulfonate to Active Colistin

This compound itself is an inactive prodrug.[1] Its antimicrobial activity is entirely dependent on its in vivo hydrolysis to the active form, colistin.[1] This conversion is a spontaneous chemical process that occurs in aqueous environments, including physiological fluids.[1] The hydrolysis involves the removal of sulfomethyl groups from the diaminobutyric acid (Dab) residues of the colistin molecule. This process is influenced by factors such as temperature and pH. The conversion is not instantaneous, and both CMS and the generated colistin circulate in the plasma following administration.[1]

dot```dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

CMS [label="this compound (CMS)\n(Inactive Prodrug)", fillcolor="#F1F3F4"]; Colistin [label="Colistin\n(Active Form)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(in vivo)", shape=ellipse, style=filled, fillcolor="#FBBC05"];

CMS -> Hydrolysis [label="Spontaneous conversion"]; Hydrolysis -> Colistin [label="Removal of\nsulfomethyl groups"]; }

Figure 2: Colistin's interaction with the outer membrane.

The Fatal Blow: Inner Membrane Damage and Cellular Leakage

Following the breach of the outer membrane, colistin traverses the periplasm and targets the inner cytoplasmic membrane. While the precise mechanism of inner membrane disruption is still under investigation, it is understood to be the ultimate cause of bacterial cell death.

Interaction with Inner Membrane Phospholipids

The inner membrane of Gram-negative bacteria is rich in anionic phospholipids, such as phosphatidylglycerol. It is hypothesized that colistin interacts with these phospholipids, leading to a loss of membrane integrity. [2]

Membrane Depolarization and Permeabilization

A critical consequence of colistin's interaction with the inner membrane is a rapid depolarization of the membrane potential. [3]This dissipation of the electrochemical gradient is a key indicator of membrane damage. The disruption of the inner membrane leads to the formation of pores or lesions, resulting in the leakage of essential intracellular components, including ions, metabolites, and ATP. [4][5]

Cessation of Cellular Processes and Cell Death

The loss of the proton motive force due to membrane depolarization halts vital cellular processes such as ATP synthesis and active transport. The leakage of cellular contents and the inability to maintain homeostasis ultimately lead to cell death. [2][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of colistin.

Parameter Bacterium Value Reference
Colistin MICE. coli expressing mcr-12 µg/mL[7]
Colistin MICE. coli (control)0.25 µg/mL[7]
Colistin Concentration for Membrane LeakagePan-drug resistant clinical isolates50 mg/L[5]

Table 1: Minimum Inhibitory Concentrations (MIC) and Effective Concentrations of Colistin.

Assay Bacterium Colistin Concentration Observation Reference
NPN Uptake AssayE. cloacaeSub-MIC to 2 x MICConcentration-dependent increase in outer membrane permeability[8]
SYTOX Green UptakeE. coliMIC and 2 x MIC (0.25 µg/mL)Rapid inner membrane permeabilization
DiSC₃(5) AssayE. coli7 µM (PMB)Loss of membrane potential
ATP LeakageE. coli>0.2 mg/mLIncreased extracellular ATP[4]

Table 2: Quantitative Effects of Colistin on Bacterial Membranes.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Lipopolysaccharide (LPS) Binding Assay (Isothermal Titration Calorimetry - ITC)

Objective: To quantify the binding affinity of colistin to lipid A.

Methodology:

  • Prepare solutions of colistin and isolated lipid A (or LPS) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Load the lipid A solution into the sample cell of the ITC instrument and the colistin solution into the injection syringe.

  • Perform a series of small, sequential injections of the colistin solution into the lipid A solution while monitoring the heat change.

  • The resulting thermogram will show peaks corresponding to the heat released or absorbed upon binding.

  • Integrate the peaks and fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Outer Membrane Permeabilization Assay (N-phenyl-1-naphthylamine - NPN Uptake)

Objective: To assess the ability of colistin to disrupt the outer membrane of Gram-negative bacteria.

Methodology:

  • Grow bacterial cells to the mid-logarithmic phase and resuspend them in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

  • Add the fluorescent probe N-phenyl-1-naphthylamine (NPN) to the bacterial suspension. NPN is weakly fluorescent in aqueous environments but fluoresces strongly in hydrophobic environments.

  • Measure the baseline fluorescence.

  • Add varying concentrations of colistin to the suspension.

  • Monitor the increase in fluorescence over time. An increase in fluorescence indicates that NPN has partitioned into the hydrophobic interior of the outer membrane, signifying its disruption. [8][9] dot

G cluster_workflow NPN Uptake Assay Workflow Start Start Prep Prepare Bacterial Suspension Start->Prep Add_NPN Add NPN Probe Prep->Add_NPN Measure_Baseline Measure Baseline Fluorescence Add_NPN->Measure_Baseline Add_Colistin Add Colistin Measure_Baseline->Add_Colistin Monitor_Fluorescence Monitor Fluorescence Increase Add_Colistin->Monitor_Fluorescence End End Monitor_Fluorescence->End

Figure 3: NPN uptake assay workflow.
Inner Membrane Permeabilization Assay (SYTOX Green Uptake)

Objective: To measure the permeabilization of the inner bacterial membrane.

Methodology:

  • Prepare a bacterial suspension as described for the NPN uptake assay.

  • Add the fluorescent dye SYTOX Green to the bacterial suspension. SYTOX Green cannot penetrate intact cytoplasmic membranes.

  • Measure the baseline fluorescence.

  • Add different concentrations of colistin to the suspension.

  • Monitor the increase in fluorescence. A significant increase in fluorescence indicates that the inner membrane has been compromised, allowing SYTOX Green to enter the cell and bind to intracellular nucleic acids, which greatly enhances its fluorescence. [10][11]

Membrane Potential Measurement (DiSC₃(5) Assay)

Objective: To determine the effect of colistin on the bacterial membrane potential.

Methodology:

  • Incubate a mid-logarithmic phase bacterial culture with the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). This cationic dye accumulates in cells with a negative membrane potential, leading to self-quenching of its fluorescence.

  • Measure the quenched fluorescence baseline.

  • Add colistin to the cell suspension.

  • Monitor the fluorescence signal. Depolarization of the membrane potential causes the release of the dye from the cells, resulting in a de-quenching and a subsequent increase in fluorescence. [3][12]

ATP Leakage Assay (Luciferase-Based)

Objective: To quantify the release of intracellular ATP as a result of membrane damage.

Methodology:

  • Prepare a bacterial suspension and treat it with various concentrations of colistin for a defined period.

  • Centrifuge the suspension to pellet the bacterial cells.

  • Collect the supernatant, which contains any leaked extracellular ATP.

  • Use a commercial luciferase-based ATP detection kit. Add the supernatant to a reaction mixture containing luciferin (B1168401) and luciferase.

  • Measure the resulting bioluminescence using a luminometer. The light intensity is directly proportional to the concentration of ATP in the supernatant. [4][13] dot

G cluster_workflow ATP Leakage Assay Workflow Start Start Treat Treat Bacteria with Colistin Start->Treat Centrifuge Centrifuge to Pellet Cells Treat->Centrifuge Collect Collect Supernatant (contains eATP) Centrifuge->Collect React React with Luciferin/Luciferase Collect->React Measure Measure Bioluminescence React->Measure End End Measure->End

Figure 4: ATP leakage assay workflow.

Conclusion

The mechanism of action of this compound is a multi-step process that begins with its conversion to the active colistin molecule. The subsequent electrostatic interaction with the lipid A component of the outer membrane of Gram-negative bacteria initiates a cascade of events, leading to the disruption of both the outer and inner membranes. This results in the dissipation of the membrane potential, leakage of essential cellular contents, and ultimately, bacterial cell death. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is crucial for optimizing the clinical use of this last-resort antibiotic and for the development of novel strategies to combat antimicrobial resistance.

References

The Prodrug and the Active Moiety: A Technical Guide to Colistin and Colistin Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a critical last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. However, its clinical use is complicated by its administration as a less toxic prodrug, colistin methanesulfonate (B1217627) (CMS). Understanding the fundamental differences between CMS and its active form, colistin, is paramount for optimizing therapeutic efficacy and minimizing toxicity. This technical guide provides an in-depth comparison of their chemical properties, pharmacological profiles, and the analytical methodologies used to distinguish them.

Chemical and Structural Differences

Colistin is a polycationic peptide antibiotic that consists of a cyclic heptapeptide (B1575542) and a tripeptide side chain acylated at the N-terminus by a fatty acid.[1] It is a mixture of two main components, colistin A and colistin B, which differ only by a single methyl group on the fatty acid tail.[1]

Colistin methanesulfonate (CMS), also known as colistimethate sodium, is a semi-synthetic derivative of colistin. It is produced by the reaction of colistin with formaldehyde (B43269) and sodium bisulfite, which results in the addition of sulfomethyl groups to the primary amine groups of the L-α,γ-diaminobutyric acid (DAB) residues.[2][3] This modification neutralizes the positive charges of the colistin molecule, rendering it less toxic when administered parenterally.[2][4] In aqueous solutions and in vivo, CMS undergoes hydrolysis to form a complex mixture of partially sulfomethylated derivatives and, ultimately, the active colistin.[2][5]

cluster_Colistin Colistin cluster_CMS This compound (CMS) Colistin_Structure Cyclic Polypeptide Core + Fatty Acid Tail + Positively Charged DAB Residues (NH3+) CMS_Structure Cyclic Polypeptide Core + Fatty Acid Tail + Sulfomethylated DAB Residues (NH-CH2-SO3-) Colistin_Structure->CMS_Structure Reaction with: - Formaldehyde - Sodium Bisulfite CMS_Structure->Colistin_Structure Hydrolysis (in vivo/in vitro)

Fig. 1: Chemical relationship between colistin and CMS.

Mechanism of Action: Inactive Prodrug vs. Active Antibiotic

A crucial distinction lies in their antibacterial activity. This compound is an inactive prodrug with little to no intrinsic antibacterial activity.[5][6][7] Its therapeutic effect is entirely dependent on its conversion to colistin in vivo.[5]

The active colistin molecule is a polycationic peptide that exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane.[4] The mechanism involves an electrostatic interaction between the positively charged DAB residues of colistin and the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[8][9] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[4][8][9]

cluster_CMS Prodrug Administration cluster_Activation In Vivo Conversion cluster_Colistin Active Drug Action CMS_Admin This compound (CMS) (Administered IV or via inhalation) Hydrolysis Hydrolysis in plasma and tissues CMS_Admin->Hydrolysis Slow conversion Colistin_Active Active Colistin Hydrolysis->Colistin_Active LPS_Binding Binds to Lipid A of LPS on Gram-negative bacteria Colistin_Active->LPS_Binding Membrane_Disruption Disrupts outer and inner membranes LPS_Binding->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death

Fig. 2: Pathway from CMS administration to bacterial cell death.

Pharmacokinetics: A Tale of Two Molecules

The pharmacokinetic profiles of CMS and colistin are substantially different, which has significant implications for dosing and achieving therapeutic concentrations. CMS is primarily cleared by the kidneys, whereas colistin is eliminated through non-renal pathways that are not yet fully understood.[10][11] This difference means that in patients with normal renal function, CMS is cleared relatively quickly, leading to slow and often suboptimal conversion to active colistin.[11] Conversely, in patients with renal impairment, CMS clearance is reduced, leading to a greater proportion of the prodrug being converted to colistin and potentially increasing the risk of toxicity.[11][12]

The half-life of CMS is significantly shorter than that of colistin. This indicates that the disposition of colistin formed from CMS is rate-limited by its own elimination, not by its formation from the prodrug.[13][14]

Table 1: Comparative Pharmacokinetic Parameters of CMS and Colistin

ParameterThis compound (CMS)ColistinReference(s)
Primary Clearance RenalNon-renal[11]
Half-life (t½) ~2.3 - 6.8 hours (variable, depends on renal function)~7.5 - 14.4 hours (longer and more variable)[7][10][15]
Antibacterial Activity Inactive ProdrugActive Moiety[5][7]
Toxicity Less toxicMore nephrotoxic and neurotoxic[3][16]
Time to Max Concentration (Tmax) of Colistin after CMS administration Slow and variable, can be several hours (e.g., 3-8 hours)N/A[11][12]

Note: Pharmacokinetic values can vary significantly between patient populations (e.g., critically ill vs. cystic fibrosis patients) and are influenced by renal function.[10][17]

Clinical and Pharmacodynamic Considerations

The slow and variable conversion of CMS to colistin makes achieving therapeutic plasma concentrations of the active drug challenging.[11] Dosing of CMS is complex and must be carefully managed, often based on the patient's renal function and body weight.[18][19] The use of a loading dose is now recommended to more rapidly achieve therapeutic concentrations of colistin.[20]

The minimum inhibitory concentration (MIC) of colistin against target pathogens is a key pharmacodynamic parameter. However, in vitro susceptibility testing can be problematic. If CMS is used in the assay, it can hydrolyze to colistin during the incubation period, leading to an inaccurate (falsely susceptible) MIC reading.[5][21] Therefore, susceptibility testing should always be performed using a standardized colistin sulfate (B86663) reference standard.[22]

Table 2: Comparative Clinical and Dosing Information

FeatureThis compound (CMS)ColistinReference(s)
Formulation for Parenteral Use Colistimethate Sodium for InjectionNot used parenterally due to toxicity[3]
Dosing Basis Dosed in terms of colistin base activity (mg) or International Units (IU)N/A[23]
Dose Adjustment Required for renal impairmentN/A[18][20]
Therapeutic Monitoring Therapeutic drug monitoring of plasma colistin concentrations is recommendedN/A[20][24]
Clinical Efficacy Dependent on conversion to colistinDirect bactericidal activity[5][25]

Experimental Protocols

Accurate differentiation and quantification of CMS and colistin are essential for pharmacokinetic studies and therapeutic drug monitoring. This typically requires chromatographic methods.

Protocol: Quantification of Colistin and CMS in Plasma by LC-MS/MS

This protocol is based on the principle of indirect quantification of CMS.[26][27]

  • Sample Collection and Handling:

    • Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

    • Process samples immediately and at low temperatures (e.g., on ice) to minimize in vitro hydrolysis of CMS to colistin.[26]

    • Centrifuge to separate plasma, which should be stored at -80°C until analysis.

  • Sample Preparation for 'Free' Colistin:

    • Thaw a plasma aliquot on ice.

    • Add an internal standard (e.g., polymyxin B).[27]

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Alternatively, use solid-phase extraction (SPE) for sample clean-up, which is a more common and robust method.[28][29]

    • Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase for injection.

  • Sample Preparation for 'Total' Colistin (for CMS quantification):

    • Thaw a separate plasma aliquot on ice.

    • Add the internal standard.

    • Induce complete acid hydrolysis of CMS to colistin by adding a strong acid (e.g., sulfuric acid) and incubating for a defined period (e.g., 30-60 minutes at room temperature).[26][28]

    • Neutralize the sample with a base (e.g., sodium hydroxide).[26]

    • Proceed with the same protein precipitation or SPE procedure as for 'free' colistin.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reversed-phase C18 column.[27]

    • Mobile Phase: A gradient of water and acetonitrile, both containing an additive like formic acid, is typically used.[28]

    • Mass Spectrometry: Operate in positive-ion mode with multiple-reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for colistin A, colistin B, and the internal standard.[27]

  • Quantification:

    • Calculate the concentration of 'free' colistin from the first sample set using a calibration curve.

    • Calculate the concentration of 'total' colistin from the acid-hydrolyzed sample set.

    • The concentration of CMS is determined by subtracting the 'free' colistin concentration from the 'total' colistin concentration, applying appropriate molecular weight conversions.[27]

cluster_Free Aliquot 1: Free Colistin cluster_Total Aliquot 2: Total Colistin Start Plasma Sample Split Split Sample into Two Aliquots Start->Split SPE1 Solid-Phase Extraction (SPE) Split->SPE1 Hydrolysis Acid Hydrolysis (converts all CMS to Colistin) Split->Hydrolysis LCMS1 LC-MS/MS Analysis SPE1->LCMS1 Result1 [Free Colistin] LCMS1->Result1 Calculate Calculate: [CMS] = [Total Colistin] - [Free Colistin] Result1->Calculate Neutralize Neutralization Hydrolysis->Neutralize SPE2 Solid-Phase Extraction (SPE) Neutralize->SPE2 LCMS2 LC-MS/MS Analysis SPE2->LCMS2 Result2 [Total Colistin] LCMS2->Result2 Result2->Calculate

Fig. 3: Experimental workflow for differential quantification.

Conclusion

The distinction between colistin and this compound is not merely academic; it is a critical factor in the safe and effective clinical use of this last-resort antibiotic. CMS is an inactive, less toxic prodrug that must be converted in vivo to its active, more toxic form, colistin. Their disparate pharmacokinetic profiles, particularly their different clearance mechanisms, complicate dosing and necessitate careful patient monitoring. For researchers and drug development professionals, employing precise analytical methods to differentiate these two entities is fundamental to advancing our understanding and optimizing the therapeutic potential of this vital antibiotic.

References

An In-depth Technical Guide to the In Vitro Conversion of Colistin Methanesulfonate (CMS) to Colistin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro conversion of the prodrug colistin (B93849) methanesulfonate (B1217627) (CMS) into its active form, colistin. Understanding this conversion is critical for accurate antimicrobial susceptibility testing, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the clinical application of this last-resort antibiotic.

Introduction: The Chemistry of Conversion

Colistin is administered intravenously as the less toxic and inactive prodrug, colistin methanesulfonate (CMS), also known as colistimethate sodium.[1][2] CMS is not a single compound but a complex mixture of sulfomethylated derivatives of colistin A (polymyxin E1) and colistin B (polymyxin E2).[3][4] The conversion from the inactive prodrug to the active antibacterial agent occurs through the hydrolysis of the sulfomethyl groups attached to the primary amine groups of colistin.[3][5] This process happens spontaneously in aqueous solutions and is influenced by several factors, including temperature, pH, and the composition of the medium.[6][7] This in vitro conversion can lead to an overestimation of colistin concentration if not properly controlled during sample handling and analysis.[1]

The hydrolysis reaction is a critical step for antibacterial activity to occur.[8] However, this same reaction can complicate in vitro studies, leading to variability in results if the kinetics of conversion are not well understood and controlled.[6]

Conversion_Pathway cluster_0 In Aqueous Solution cluster_1 Influencing Factors CMS This compound (CMS) (Inactive Prodrug Mixture) Intermediates Partially Sulfomethylated Derivatives CMS->Intermediates Hydrolysis Colistin Colistin A and B (Active Antibiotic) Intermediates->Colistin Further Hydrolysis Temp Temperature Intermediates->Temp pH pH Intermediates->pH Medium Medium Composition Intermediates->Medium

Figure 1: CMS to Colistin Hydrolysis Pathway.

Factors Influencing In Vitro Conversion

The rate and extent of CMS hydrolysis are highly dependent on environmental conditions. This variability is a major challenge in both clinical and research settings.

  • Temperature: Temperature is a primary driver of CMS hydrolysis.[7] At 37°C, the conversion is rapid, with a significant disappearance of CMS peaks observed within 12 hours.[9][10][11] In contrast, at 4°C, CMS remains largely intact for up to two days with no significant formation of colistin.[9][10][11] Long-term storage of plasma samples containing CMS is recommended at -70°C or -80°C to prevent in vitro conversion.[12][13]

  • pH: The pH of the medium can affect the hydrolysis rate. Acidic conditions are known to accelerate the conversion of CMS to colistin.[5] For instance, the pH of Mueller-Hinton Broth (MHB), typically between 7.2 and 7.4, is conducive to hydrolysis during standard antimicrobial susceptibility testing incubations.[6]

  • Concentration: The hydrolysis of CMS has been shown to be concentration-dependent.[7][8] In highly concentrated solutions (e.g., 77.5 mg/mL), CMS is remarkably stable, with less than 0.1% conversion to colistin over a year at both 4°C and 25°C.[8][14] However, when diluted to lower concentrations (e.g., 4 mg/mL) in infusion solutions, the conversion rate increases significantly.[7][8][14]

  • Medium/Solvent: The type of aqueous medium influences stability. While colistin itself is stable in water, its degradation is more pronounced in isotonic phosphate (B84403) buffer (pH 7.4) and human plasma at 37°C.[9][10] In microbiological media like cation-adjusted MHB, approximately 30% of CMS can convert to colistin within 4 hours at 37°C.[3][6]

Quantitative Data on CMS Conversion

The following tables summarize quantitative data on the stability and conversion of CMS under various in vitro conditions as reported in the literature.

Table 1: Stability of CMS in Different Media and Temperatures

Medium Concentration Temperature Time % Colistin Formed (from CMS) Reference
Water 0.1 mg/mL 37°C 24-48 h 60-63% [10]
Water 0.1 mg/mL 37°C 72 h ~80% (for one source) [10]
Water Not Specified 4°C 48 h No significant formation [9][10][11]
Glucose (5%) or Saline (0.9%) Infusion 4 mg/mL 25°C 48 h <4% [7][8][14]
Glucose (5%) or Saline (0.9%) Infusion 4 mg/mL 4°C 48 h ~0.3% [7][8][14]
Cation-Adjusted MHB 20 µg/mL 37°C 4 h ~30% [3][6][8]
Human Plasma 2 mg/L -20°C 2 months Substantial formation (~0.4 mg/L) [12]

| Human Plasma | 2 mg/L & 30 mg/L | -80°C | 4 months | No quantifiable formation |[12] |

Table 2: Stability of Colistin in Different Media

Medium Temperature Time % Colistin Remaining Reference
Water 4°C 60 days >97% [10]
Water 37°C 120 h No decrease [10]
Isotonic Phosphate Buffer (pH 7.4) 37°C - Degradation observed [9][10][11]

| Human Plasma | 37°C | - | Degradation observed |[9][10][11] |

Experimental Protocols

Accurate quantification of CMS and colistin requires specific analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[1][15] A key challenge is that most methods do not measure the various CMS derivatives directly. Instead, they employ an indirect approach.[1][16]

This common protocol involves analyzing two separate aliquots of the same sample to determine the concentrations of "free" colistin and "total" colistin (after CMS is chemically converted to colistin). The CMS concentration is then calculated by difference.

Quantification_Workflow cluster_0 Sample Processing cluster_A Aliquot A: Free Colistin cluster_B Aliquot B: Total Colistin cluster_1 Analysis & Calculation Sample Plasma or Buffer Sample PrepA 1. Add Internal Standard (e.g., Polymyxin B) Sample->PrepA PrepB 1. Add Internal Standard Sample->PrepB SPE_A 2. Solid-Phase Extraction (SPE) PrepA->SPE_A Free_Colistin Quantify Free Colistin SPE_A->Free_Colistin Analysis LC-MS/MS Analysis Free_Colistin->Analysis Hydrolysis 2. Acid Hydrolysis (e.g., H₂SO₄, 1 hr, RT) PrepB->Hydrolysis Neutralize 3. Neutralize (NaOH) Hydrolysis->Neutralize SPE_B 4. Solid-Phase Extraction (SPE) Neutralize->SPE_B Total_Colistin Quantify Total Colistin SPE_B->Total_Colistin Total_Colistin->Analysis Calculation Calculate CMS Concentration: [Total Colistin] - [Free Colistin] Analysis->Calculation

Figure 2: Indirect Quantification Workflow for CMS and Colistin.

Detailed Steps:

  • Sample Collection & Aliquoting: Collect biological samples (e.g., plasma) and immediately process or freeze them at ≤ -70°C to prevent in vitro hydrolysis.[13] Divide the sample into two aliquots.

  • Preparation of Aliquot A (Free Colistin):

    • To a known volume of the sample (e.g., 250 µL plasma), add an internal standard (IS) like Polymyxin B.[1]

    • Proceed directly to the Solid-Phase Extraction (SPE) step.

  • Preparation of Aliquot B (Total Colistin):

    • To the second aliquot, add the IS.

    • Induce complete hydrolysis of CMS to colistin by adding a strong acid (e.g., 0.5 M or 1.0 M H₂SO₄).[1][17][18]

    • Incubate the mixture at room temperature for a specified time (e.g., 30-60 minutes).[1][17]

    • Neutralize the reaction by adding a base (e.g., 1.0 M NaOH).[1][17]

    • Proceed to the SPE step.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) and then water.[1][17]

    • Load the prepared sample mixture.

    • Wash the cartridge with water to remove interfering substances.[1]

    • Elute colistin and the IS with a solvent like methanol containing 0.1% formic acid.[1][17]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]

  • LC-MS/MS Analysis:

    • Analyze the reconstituted samples from both aliquots using a validated LC-MS/MS method.

    • Separation is typically achieved on a C18 column.[15][17]

    • The mobile phase often consists of an acetonitrile/water gradient with a modifier like formic acid.[16][17]

  • Calculation:

    • Determine the concentration of "free colistin" from Aliquot A.

    • Determine the concentration of "total colistin" from Aliquot B.

    • Calculate the CMS concentration by subtracting the free colistin from the total colistin concentration.[1][16]

Conclusion and Implications

The in vitro conversion of CMS to colistin is a complex, multi-factorial process that is critical to the compound's antimicrobial activity but poses significant challenges for research and clinical diagnostics. The rate of this hydrolysis is highly sensitive to temperature, pH, and concentration. For drug development professionals and researchers, it is imperative to use validated analytical methods, such as the indirect quantification protocol, and to implement stringent sample handling procedures (i.e., immediate processing or deep-freezing) to minimize artifactual conversion. A thorough understanding and control of these variables are essential for generating reliable and reproducible data in studies involving colistin.

References

The Last Line of Defense: An In-depth Technical Guide to the Spectrum of Activity of Colistin Methanesulfonate Against Multidrug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colistin (B93849), a polymyxin (B74138) antibiotic resurrected from the pre-antibiotic era, now stands as a critical last-resort therapy against multidrug-resistant (MDR) Gram-negative bacteria. Administered as the inactive prodrug colistin methanesulfonate (B1217627) (CMS), its efficacy is dependent on in vivo conversion to the active colistin moiety. This guide provides a comprehensive technical overview of the spectrum of activity of CMS against key MDR pathogens, details the standardized methodologies for its evaluation, and illustrates the intricate molecular pathways governing its action and the emergence of resistance.

Spectrum of In Vitro Activity

The in vitro activity of colistin is primarily directed against a range of non-fastidious, aerobic, or facultatively anaerobic Gram-negative bacilli. Its spectrum, however, does not extend to Gram-positive bacteria, anaerobic organisms, or fungi. The following tables summarize the minimum inhibitory concentration (MIC) data for colistin against major MDR pathogens, providing a quantitative perspective on its potency.

Table 1: In Vitro Activity of Colistin against Multidrug-Resistant Acinetobacter baumannii

Geographic RegionNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Resistance Rate (%)Reference
ThailandNot Specified0.51Not Specified[1]
VietnamNot Specified130[2]
Global1941211.8[3]

Table 2: In Vitro Activity of Colistin against Multidrug-Resistant Pseudomonas aeruginosa

Geographic RegionNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Resistance Rate (%)Reference
Thailand1001.01.52[4]
Vietnam1210.50.50.8[5]
Not Specified13123224[6]
Thailand18>16 (all isolates)>16 (all isolates)100[7]

Table 3: In Vitro Activity of Colistin against Carbapenem-Resistant Enterobacteriaceae

OrganismGeographic RegionNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Resistance Rate (%)Reference
Enterobacteriaceae (overall)Not Specified760.2516Not Specified
Enterobacteriaceae (mcr-1 positive)Not Specified2148Not Specified
Carbapenem-Resistant EnterobacteralesIndia1000.5 (susceptible) / 8 (resistant)0.5 (susceptible) / 16 (resistant)15[8]
Carbapenem-Resistant EnterobacteriaceaePakistan2510.51615.9[9]
Carbapenem-Resistant EnterobacteriaceaeTurkey630.513.17[10][11]

Table 4: In Vitro Activity of Colistin against Multidrug-Resistant Klebsiella pneumoniae

Geographic RegionNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Resistance Rate (%)Reference
Not Specified115≤0.250.5Not Specified[11]
India11Not SpecifiedNot Specified100[12]
GlobalNot SpecifiedNot Specified≤2Not Specified[13]

Table 5: In Vitro Activity of Colistin against Stenotrophomonas maltophilia

Geographic RegionNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Resistance Rate (%)Reference
Turkey1226451286.9[14]
Global9Not SpecifiedNot Specified100 (MIC up to 640)[15]

Mechanisms of Action and Resistance

Colistin exerts its bactericidal effect by targeting the lipopolysaccharide (LPS) of the Gram-negative outer membrane. This interaction disrupts membrane integrity, leading to cell death. Resistance to colistin primarily arises from modifications to the lipid A component of LPS, which reduces the net negative charge and thereby decreases its affinity for the positively charged colistin molecule.

Signaling Pathways in Colistin Resistance

The modification of lipid A is often regulated by two-component signal transduction systems (TCS), primarily PhoP/PhoQ and PmrA/PmrB. Environmental signals, such as low Mg²⁺ concentrations or the presence of cationic antimicrobial peptides, can activate these systems, leading to the upregulation of genes responsible for adding phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.[3][8] Plasmid-mediated resistance, conferred by mcr genes, also results in the addition of PEtN to lipid A.[2]

Colistin_Resistance_Pathway cluster_stimuli Environmental Stimuli cluster_tcs Two-Component Systems cluster_regulation Regulatory Cascade cluster_modification LPS Modification Operons cluster_resistance Resistance Mechanism Low Mg2+ Low Mg2+ PhoQ PhoQ Low Mg2+->PhoQ activates Cationic Peptides Cationic Peptides Cationic Peptides->PhoQ activates PhoP PhoP PhoQ->PhoP phosphorylates pmrD pmrD PhoP->pmrD activates transcription PmrB PmrB PmrA PmrA PmrB->PmrA phosphorylates arnBCADTEF arnBCADTEF (L-Ara4N synthesis) PmrA->arnBCADTEF activates transcription pmrC pmrC (PEtN transferase) PmrA->pmrC activates transcription pmrD->PmrA activates mgrB mgrB mgrB->PhoQ inhibits LPS_mod Lipid A Modification (+ L-Ara4N / + PEtN) arnBCADTEF->LPS_mod leads to pmrC->LPS_mod leads to Colistin_Repulsion Reduced Colistin Binding LPS_mod->Colistin_Repulsion

Caption: Chromosomally-mediated colistin resistance signaling pathway.

Experimental Protocols

Accurate determination of colistin susceptibility is critical for clinical decision-making and resistance surveillance. Due to the physicochemical properties of colistin, certain methodologies are prone to error. The following section details the reference methods for colistin susceptibility testing and a protocol for assessing the in vitro conversion of CMS to its active form.

Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the recommendations from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17]

Materials:

  • Colistin sulfate (B86663) analytical standard

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control strains (E. coli ATCC 25922 and mcr-1 positive E. coli NCTC 13846)

Procedure:

  • Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile distilled water (e.g., 1280 mg/L).

  • Serial Dilutions: Perform serial two-fold dilutions of the colistin stock solution in CAMHB directly in the microtiter plates to achieve the desired final concentration range (typically 0.06 to 64 mg/L).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no colistin) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

BMD_Workflow start Start prep_stock Prepare Colistin Sulfate Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpret end End interpret->end CMS_Conversion_Workflow cluster_free Free Colistin Analysis cluster_total Total Colistin Analysis start Start sample_collection Collect Plasma Sample containing CMS start->sample_collection split_sample Split Sample into Two Aliquots sample_collection->split_sample extract_free Extract Colistin (e.g., SPE) split_sample->extract_free hydrolyze Acid Hydrolysis of CMS to Colistin split_sample->hydrolyze analyze_free Analyze by LC-MS/MS extract_free->analyze_free conc_free Determine 'Free' Colistin Concentration analyze_free->conc_free calculate_cms Calculate CMS Concentration ('Total' - 'Free' Colistin) conc_free->calculate_cms extract_total Extract Colistin (e.g., SPE) hydrolyze->extract_total analyze_total Analyze by LC-MS/MS extract_total->analyze_total conc_total Determine 'Total' Colistin Concentration analyze_total->conc_total conc_total->calculate_cms end End calculate_cms->end

References

An In-depth Technical Guide to Colistin Methanesulfonate: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of colistin (B93849) methanesulfonate (B1217627) (CMS), a critical last-resort antibiotic. It details its chemical structure, physicochemical properties, mechanism of action, and the analytical methodologies essential for its study and application in drug development.

Chemical Structure and Formulation

Colistin methanesulfonate (CMS), also known as colistimethate sodium, is a semi-synthetic derivative of colistin, a polypeptide antibiotic produced by the bacterium Paenibillus polymyxa. Colistin itself is a mixture of cyclic polypeptides, primarily colistin A and colistin B.

CMS is synthesized through the reaction of colistin with formaldehyde (B43269) and sodium bisulfite.[1][2] This process introduces sulfomethyl groups onto the primary amine groups of the L-α,γ-diaminobutyric acid (DAB) residues of the colistin molecule.[1] This structural modification renders CMS an inactive prodrug, which is less toxic than its active colistin form, making it suitable for parenteral administration.[1][2] In aqueous solutions and in vivo, CMS undergoes hydrolysis to release active colistin along with a complex mixture of partially sulfomethylated derivatives.[1][2][3]

The two commercially available forms of colistin are colistin sulfate (B86663) and colistimethate sodium.[4] Colistin sulfate is cationic and stable, whereas colistimethate sodium is anionic and readily hydrolyzes.[4] These two forms are not interchangeable.[4]

Physicochemical and Pharmacological Properties

The key properties of this compound sodium salt are summarized in the table below. These properties are critical for formulation development, stability testing, and pharmacokinetic analysis.

PropertyValueReference(s)
CAS Number 8068-28-8[1][5][6]
Molecular Formula C₅₈H₁₀₅N₁₆O₂₈S₅ · 5Na (for Colistin A derivative)[1][6][7]
Molecular Weight ~1749.8 g/mol (for Colistin A derivative)[1][6][7]
Appearance White to slightly off-white or faintly beige powder[1][5]
Solubility Freely soluble in water (≥ 50 mg/mL); Soluble in DMSO[1][5][6][8][9]
Storage Conditions 2-8°C[1][5]
pH (in solution) 6.5 - 8.5[5]
Stability Stability is dependent on concentration and temperature. Higher concentrations are more stable.[3][10][11] In aqueous solution, CMS hydrolyzes to active colistin.[3] Lyophilized powder is stable for at least 20 weeks at 4°C and 25°C.[3] Reconstituted solutions (200 mg/mL) are stable for at least 7 days at 4°C and 25°C with minimal colistin formation.[3][11] Diluted infusion solutions show faster hydrolysis at 25°C than at 4°C.[3]
Antibiotic Spectrum Effective against Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1][12]

Mechanism of Action: From Prodrug to Bactericidal Agent

This compound is an inactive prodrug that must first be converted in vivo to its active form, colistin, to exert its antibacterial effect.[2][4][12] The mechanism of action of the resulting colistin is a multi-step process that targets the integrity of the Gram-negative bacterial outer membrane.

  • Electrostatic Binding : The polycationic colistin molecule is electrostatically attracted to the anionic lipopolysaccharide (LPS) layer of the bacterial outer membrane.[4][13]

  • Cation Displacement : Colistin competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that are crucial for stabilizing the LPS structure.[4][13]

  • Membrane Destabilization : The displacement of these cations disrupts the integrity of the outer membrane, leading to increased permeability.[1][13]

  • Cell Lysis : Colistin then acts like a detergent, using its hydrophobic regions to interact with the cytoplasmic membrane, further disrupting it.[4] This leads to the leakage of essential intracellular contents, ultimately resulting in bacterial cell death.[1][12][13]

G cluster_systemic Systemic Circulation cluster_bacteria Gram-Negative Bacterium CMS This compound (CMS - Prodrug) Colistin_Active Active Colistin CMS->Colistin_Active In vivo Hydrolysis LPS Lipopolysaccharide (LPS) (Anionic) Colistin_Active->LPS Electrostatic Interaction Membrane Outer Membrane (Stabilized by Ca²⁺/Mg²⁺) Colistin_Active->Membrane Displaces Ca²⁺/Mg²⁺ Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Death Cell Death Disruption->Death

Caption: Conversion of CMS to active colistin and its bactericidal mechanism.

Experimental Protocols

Accurate quantification of CMS and colistin is challenging due to the instability of CMS, which can hydrolyze in vitro during sample handling.[14] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[14][15]

Indirect Quantification of CMS by LC-MS/MS

Most validated methods employ an indirect approach to determine the CMS concentration.[14][15] This involves measuring the baseline colistin concentration and the total colistin concentration after complete acid-catalyzed hydrolysis of CMS.

G cluster_workflow CMS Indirect Quantification Workflow cluster_aliquot1 Aliquot 1 cluster_aliquot2 Aliquot 2 Plasma Plasma Sample (Containing CMS + Free Colistin) A1_Prep Sample Prep (e.g., SPE) Plasma->A1_Prep A2_Hydrolysis Acid Hydrolysis (e.g., H₂SO₄) Plasma->A2_Hydrolysis A1_LCMS LC-MS/MS Analysis A1_Prep->A1_LCMS A1_Result Measure: Free Colistin Conc. A1_LCMS->A1_Result Calc Calculation: [Total Colistin] - [Free Colistin] A1_Result->Calc A2_Prep Sample Prep (e.g., SPE) A2_Hydrolysis->A2_Prep A2_LCMS LC-MS/MS Analysis A2_Prep->A2_LCMS A2_Result Measure: Total Colistin Conc. A2_LCMS->A2_Result A2_Result->Calc Final Result: CMS Concentration Calc->Final

Caption: Experimental workflow for the indirect quantification of CMS.
Detailed Protocol: Sample Preparation and Analysis

This protocol is a composite based on common methodologies.[14][15][16][17][18]

1. Sample Collection and Handling:

  • Collect blood samples in heparinized tubes.

  • Place samples on ice immediately and centrifuge at 4°C within one hour of collection.

  • Store resulting plasma at -70 to -80°C to prevent in vitro conversion of CMS to colistin.[19]

2. Preparation for 'Free' Colistin (Aliquot 1):

  • Thaw plasma sample on ice.

  • To a 250 µL plasma aliquot, add 25 µL of an internal standard (IS) working solution (e.g., polymyxin (B74138) B).[14]

  • Add ultrapure water to a final volume of 1 mL.

  • Proceed to Solid-Phase Extraction (SPE).

3. Preparation for 'Total' Colistin (Aliquot 2):

  • To a separate 250 µL plasma aliquot, add 25 µL of the IS working solution.

  • Induce CMS hydrolysis by adding 40 µL of 0.5 M sulfuric acid.[14]

  • Incubate at room temperature for 1 hour.[14]

  • Neutralize the sample by adding 40 µL of 1.0 M sodium hydroxide.[14]

  • Add ultrapure water to a final volume of 1 mL.

  • Proceed to Solid-Phase Extraction (SPE).

4. Solid-Phase Extraction (SPE):

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727), followed by 1-2 mL of water.[15][16]

  • Load the prepared 1 mL plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove interferences.[16]

  • Elute the analytes (colistin and IS) with 1 mL of methanol containing 0.1% formic acid.[14][16]

  • Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

5. LC-MS/MS Analysis Parameters:

ParameterTypical Value / ConditionReference(s)
Chromatography Column Reversed-phase C18 (e.g., XBridge C18, Arion Polar C18)[16][17][18]
Mobile Phase Acetonitrile and water, both containing 0.1% formic acid (e.g., 20:80 or 40:60 v/v)[16][17][18][20]
Flow Rate 0.2 - 0.8 mL/min[16][18][20]
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[16][17][20]
Detection Mode Multiple Reaction Monitoring (MRM)[17][18][20]
Ion Transitions (m/z) Colistin A: 585.5 → 101.2 Colistin B: 578.5 → 101.2 Polymyxin B1 (IS): 602.5 → 241.2[16][17][18][20]

6. Calculation:

  • CMS (mg/L) = ([Total Colistin] - [Free Colistin])

HPLC-FLD Method for Stability Studies

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) can also be used, particularly for stability assays, though it is less common for pharmacokinetic studies. This method requires a pre-column derivatization step to make the non-fluorescent colistin molecule detectable.[21]

1. Derivatization Agent:

  • 9-fluorenylmethoxy carbonyl chloride (FMOC-Cl) is commonly used to react with the primary amino groups of colistin.[21]

2. Protocol Outline:

  • Samples containing colistin (either 'free' or from CMS hydrolysis) are passed through an SPE cartridge.

  • The derivatizing agent (FMOC-Cl) is added to the cartridge and allowed to react.[21]

  • The FMOC-colistin derivatives are eluted, mixed with boric acid, and chromatographed.[21]

3. HPLC-FLD Parameters:

ParameterTypical Value / ConditionReference(s)
Chromatography Column Reversed-phase C18 (e.g., Ultrasphere C18)[21]
Mobile Phase Acetonitrile:Tetrahydrofuran:Water (e.g., 87:4:13 v/v/v)[21]
Flow Rate ~1.0 mL/min[21]
Detection Fluorescence[21]
Excitation Wavelength (λex) 260 nm[21]
Emission Wavelength (λem) 315 nm[21]

This detailed guide provides the foundational knowledge required for researchers and drug development professionals working with this compound. The complexity of its structure, its nature as a prodrug, and its inherent instability necessitate the use of robust and validated analytical methods to ensure accurate characterization and therapeutic monitoring.

References

The Hydrolysis of Colistin Methanesulfonate: A Technical Guide to the Generation of its Active Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a polycationic polypeptide antibiotic, has become a critical last-resort therapeutic agent against multidrug-resistant Gram-negative bacterial infections.[1][2] Due to its significant nephrotoxicity and neurotoxicity, it is administered intravenously as the less toxic, inactive prodrug, colistin methanesulfonate (B1217627) (CMS).[2][3][4] In vivo, CMS undergoes hydrolysis to generate the active colistin, which then exerts its bactericidal effect.[2][5] This conversion is a crucial step for the therapeutic efficacy of the drug.[2] This technical guide provides an in-depth exploration of the hydrolysis of CMS, the generation of active colistin, and the associated analytical methodologies and biological pathways.

The Hydrolysis of Colistin Methanesulfonate (CMS)

CMS is produced by the reaction of colistin with formaldehyde (B43269) and sodium bisulfite, leading to the addition of sulfomethyl groups to the primary amine groups of colistin.[5] In an aqueous environment, CMS undergoes spontaneous hydrolysis, releasing a complex mixture of partially methanesulfonated derivatives and, ultimately, the fully active colistin.[5][6][7] This hydrolysis is influenced by several factors, most notably temperature and pH.[2][7][8]

Factors Influencing CMS Hydrolysis

The rate of CMS hydrolysis is significantly dependent on environmental conditions. Increased temperature and acidic conditions have been shown to accelerate the conversion of CMS to colistin.[2][7] This temperature and concentration-dependent hydrolysis is a critical consideration for the preparation and storage of CMS solutions for administration.[3][8]

Quantitative Data on CMS Stability and Hydrolysis

The stability of CMS and its conversion to colistin have been quantified under various conditions. The following tables summarize key findings from the literature.

ConditionCMS ConcentrationTemperatureDurationPercent Colistin FormedCitation
Reconstituted Coly-Mycin M Parenteral in water for injection200 mg/mL4°C7 days<0.1%[3]
Reconstituted Coly-Mycin M Parenteral in water for injection200 mg/mL25°C7 days<0.1%[3]
Diluted in 5% glucose or 0.9% saline infusion solution4 mg/mL4°C48 hours0.3%[3][8]
Diluted in 5% glucose or 0.9% saline infusion solution4 mg/mL25°C48 hours<4%[3][8]
CMS Solution for Inhalation77.5 mg/mL4°C12 months<0.1%[3][8]
CMS Solution for Inhalation77.5 mg/mL25°C12 months<0.1%[3][8]
Incubation in human plasma20 mg/L37°C2 hours9.3%[9]
Incubation in microbiological media20 µg/mL37°C4 hours~30%[3]
Incubation in water, phosphate (B84403) buffer, and plasmaNot specified37°C24-48 hoursRapid formation[10]

Experimental Protocols for Quantification of CMS and Colistin

The accurate quantification of CMS and colistin in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Due to the instability of CMS, most methods rely on an indirect approach where total colistin is measured after complete acid hydrolysis of CMS, and this is compared to the baseline "free" colistin concentration.[11][12]

LC-MS/MS Method for Colistin and CMS Quantification in Plasma

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[11][13]

Sample Preparation:

  • For Free Colistin:

    • To 250 µL of plasma, add 25 µL of an internal standard (e.g., polymyxin (B74138) B) working solution.[11]

    • Briefly vortex the sample.

    • Add ultrapure water to a final volume of 1 mL.[11]

    • Proceed to the Solid-Phase Extraction (SPE) step.[11]

  • For Total Colistin (after CMS hydrolysis):

    • To a separate 250 µL plasma aliquot, add 25 µL of the internal standard working solution.[11]

    • Induce hydrolysis by adding 40 µL of 0.5 M sulfuric acid.[11][12]

    • Incubate the sample at room temperature for 1 hour.[11][12]

    • Neutralize the sample by adding 40 µL of 1.0 M sodium hydroxide.[11][12]

    • Proceed to the SPE step.

Solid-Phase Extraction (SPE) Procedure:

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727), followed by 2 mL of water.[12]

  • Load the prepared 1 mL sample mixture onto the cartridge.[12]

  • Wash the cartridge with 1 mL of water to remove interfering substances.[12]

  • Elute the analytes (colistin and internal standard) with 1 mL of methanol containing 0.1% formic acid.[11]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.[11]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Chromatographic separation is typically achieved on a C18 column.[14]

  • The mobile phase often consists of a gradient of water and acetonitrile (B52724) with a formic acid modifier.[13][14]

  • Detection is performed in the positive ion mode using electrospray ionization.[14]

Visualizing Key Processes and Pathways

Hydrolysis of this compound (CMS)

CMS_Hydrolysis CMS This compound (CMS) (Inactive Prodrug) Intermediates Partially Methanesulfonated Derivatives CMS->Intermediates Hydrolysis Colistin Colistin (Active Form) Intermediates->Colistin Further Hydrolysis

Caption: The hydrolysis cascade of CMS to active colistin.

Experimental Workflow for CMS and Colistin Quantification

Quantification_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Split Split Sample Plasma->Split Free_Colistin Aliquot for Free Colistin Split->Free_Colistin Aliquot 1 Total_Colistin Aliquot for Total Colistin Split->Total_Colistin Aliquot 2 SPE Solid-Phase Extraction (SPE) Free_Colistin->SPE Hydrolysis Acid Hydrolysis (H₂SO₄) Total_Colistin->Hydrolysis Hydrolysis->SPE LCMS LC-MS/MS Analysis SPE->LCMS Calculation Calculate CMS Concentration: [Total Colistin] - [Free Colistin] LCMS->Calculation

Caption: Workflow for the quantification of CMS and colistin in plasma.

Signaling Pathways in Colistin-Induced Nephrotoxicity

Colistin-induced nephrotoxicity is a major dose-limiting factor and is understood to involve multiple cellular pathways, including apoptosis and oxidative stress.[15][16][17]

Nephrotoxicity_Pathway cluster_stress Cellular Stress cluster_apoptosis Apoptosis Pathways Colistin Colistin Accumulation in Renal Tubules Oxidative_Stress Oxidative Stress Colistin->Oxidative_Stress ER_Stress Endoplasmic Reticulum (ER) Stress Colistin->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Colistin->Mitochondrial_Dysfunction Death_Receptor Death Receptor Pathway (Fas/FasL) Colistin->Death_Receptor Oxidative_Stress->Mitochondrial_Dysfunction ER_Pathway ER Pathway (ATF6, CHOP, Caspase-12) ER_Stress->ER_Pathway Mitochondrial_Pathway Mitochondrial Pathway (Bcl-2, Bax, Cytochrome c) Mitochondrial_Dysfunction->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-3, -9) Death_Receptor->Caspase_Activation Mitochondrial_Pathway->Caspase_Activation ER_Pathway->Caspase_Activation Apoptosis Apoptosis of Renal Tubular Cells Caspase_Activation->Apoptosis

Caption: Key signaling pathways in colistin-induced nephrotoxicity.

Conclusion

A thorough understanding of the hydrolysis of this compound is paramount for the effective and safe clinical use of this last-resort antibiotic. The conversion of the inactive prodrug CMS to the active colistin is a complex process influenced by various factors. The methodologies outlined in this guide for the quantification of CMS and colistin, along with the visualization of the key pathways, provide a foundational resource for researchers and drug development professionals. Further research into the kinetics of CMS hydrolysis and the mechanisms of colistin-induced toxicity will continue to refine its therapeutic application.

References

A Technical Guide to the Discovery and Research History of Colistin Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Colistin (B93849), a polymyxin (B74138) antibiotic discovered in the mid-20th century, has undergone a remarkable journey from a frontline therapeutic to a shelved drug and back to a last-resort agent for combating multidrug-resistant (MDR) Gram-negative infections. This technical guide provides an in-depth review of the discovery and history of its parenteral prodrug form, colistin methanesulfonate (B1217627) (CMS). It details the initial research, the rationale behind the development of the less toxic methanesulfonated derivative, early experimental protocols, and the quantitative data that defined its initial use. The guide also explores the mechanisms of action and resistance, presented alongside detailed experimental workflows and signaling pathways visualized for clarity. This document serves as a comprehensive resource for professionals in drug development and infectious disease research, offering a historical and technical foundation for understanding this critically important antibiotic.

Discovery and Historical Development

Discovery of Colistin (Polymyxin E)

Colistin, also known as polymyxin E, is a polypeptide antibiotic discovered in 1947 by Japanese scientist Y. Koyama.[1] It was isolated from the fermentation broth of the soil bacterium Paenibacillus polymyxa subspecies colistinus.[2] This discovery placed it within the polymyxin family of antibiotics, a group of cyclic lipopeptides known for their activity against Gram-negative bacteria.[1]

The Rise, Fall, and Resurgence in Clinical Use

Following its discovery, colistin was introduced into clinical practice in the 1950s and gained approval from the U.S. Food and Drug Administration (FDA) in 1959 for treating infections caused by Gram-negative bacilli.[3] However, its use sharply declined in the 1970s and 1980s with the advent of newer, less toxic antibiotics like aminoglycosides.[4][5] Reports of significant nephrotoxicity and neurotoxicity were the primary drivers for its abandonment.[6]

By the mid-1990s, the global rise of multidrug-resistant (MDR) Gram-negative pathogens, particularly Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae, created a critical therapeutic void.[3] With a dry antibiotic development pipeline, clinicians were forced to reconsider older drugs. This led to the re-emergence of colistin as a "last-resort" salvage therapy for infections resistant to nearly all other available agents.[5][6]

Development of Colistin Methanesulfonate (CMS)

To mitigate the toxicity associated with the active colistin base (colistin sulfate), a less toxic prodrug for parenteral administration was developed: this compound (CMS), also known as colistimethate sodium.[7][8] CMS is synthesized by reacting the primary amine groups of colistin with formaldehyde (B43269) and sodium bisulfite, which adds sulfomethyl groups to the molecule.[7][9] This modification renders the molecule inactive. In vivo, CMS undergoes hydrolysis in aqueous environments, slowly releasing the active colistin, which then exerts its bactericidal effect.[10] The development of this prodrug was a critical step that allowed for the systemic use of this potent antibiotic with a somewhat improved safety profile.[8]

G cluster_Discovery Discovery & Early Development cluster_Use Clinical Utility Timeline cluster_Resistance Emergence of Resistance Discovery 1947: Colistin discovered from Paenibacillus polymyxa CMS_Dev 1950s: this compound (CMS) developed as a less toxic prodrug Discovery->CMS_Dev Approval 1959: FDA approves colistin for clinical use CMS_Dev->Approval Decline 1970s-1980s: Use declines due to high rates of nephrotoxicity & neurotoxicity Resurgence Mid-1990s: Re-emerges as 'last-resort' treatment for MDR Gram-negative infections Decline->Resurgence ModernUse 2000s-Present: Widespread use against CR-Acinetobacter, Pseudomonas, and Klebsiella pneumoniae Resurgence->ModernUse MCR1 2015: First plasmid-mediated resistance gene (mcr-1) reported

Caption: Historical timeline of colistin and CMS development.

Mechanism of Action

Colistin's bactericidal activity is primarily directed at the outer membrane of Gram-negative bacteria. The process begins with an electrostatic interaction between the polycationic colistin molecule (due to its diaminobutyric acid residues) and the anionic lipopolysaccharide (LPS) molecules in the bacterial outer membrane.[3][11] This initial binding competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer.[11] The displacement disrupts the integrity of the outer membrane, allowing colistin to insert its fatty acid tail into the hydrophobic core. This detergent-like action solubilizes the membrane, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.[6][11]

G cluster_membrane Gram-Negative Bacterial Outer Membrane lps Lipopolysaccharide (LPS) (Anionic Target) cations Mg²⁺ / Ca²⁺ (Stabilizing Cations) lps->cations stabilizes disruption Membrane Destabilization & Permeabilization lps->disruption 3. Insertion & Disruption phospholipid Phospholipid Bilayer colistin Colistin (Polycationic) colistin->lps 1. Electrostatic Attraction colistin->cations 2. Displaces Cations lysis Cell Lysis disruption->lysis 4. Leakage of Contents

Caption: Mechanism of action of colistin on the bacterial outer membrane.

Quantitative Data from Historical and Modern Research

The initial use of colistin and CMS was guided by early clinical data that lacked the rigorous pharmacokinetic/pharmacodynamic (PK/PD) analysis common today. Modern research has refined our understanding, though significant inter-patient variability remains a challenge.[3]

Table 1: Historical and Modern Intravenous Dosing Regimens for CMS

Time Period / GuidelinePatient PopulationRecommended Dose (as Colistin Base Activity)Notes
1960s-1970s (Manufacturer) Adults (Normal Renal Function)2.5 - 5 mg/kg/day, divided into 2-4 doses.[12][13]Dosing was often empirical and based on serum creatinine (B1669602) for adjustments.
UK Manufacturer (Historical) Adults (>60 kg)80-160 mg (1-2 million IU) every 8 hours.[12]Differences in international units (IU) and mg equivalents often caused confusion.[14]
International Consensus (2019) Critically Ill AdultsLoading Dose: 300 mg (9 million IU).[15]A loading dose is now considered critical to achieve therapeutic concentrations rapidly.
International Consensus (2019) Critically Ill AdultsMaintenance Dose: 150 mg (4.5 million IU) every 12 hours.[15]Maintenance doses must be adjusted based on renal function (Creatinine Clearance).

Table 2: Summary of Pharmacokinetic Parameters

ParameterThis compound (CMS)Colistin (Active Form)Reference(s)
Terminal Half-Life (t½) ~2.3 - 5.6 hoursHighly variable: ~3 - 18 hours[4],[11],[2]
Time to Peak Concentration (Tmax) N/A (Prodrug)Slow; ~1 - 7 hours post-infusion[4]
Volume of Distribution (Vd) < 100 LHighly variable: 13.5 - 644 L[4],[3]
Clearance Primarily renalPrimarily non-renal (mechanism unclear), but clearance is reduced in renal impairment[3]

Table 3: Reported Rates of Nephrotoxicity

Study/Review PeriodReported Incidence of NephrotoxicityPatient PopulationReference(s)
Early Clinical Use (pre-1980s) Up to 50% or higherGeneral adult patients[16],[6]
Kim et al. (2009) 31.9%47 adult patients[17]
Meta-analysis (Eljaaly et al.) 36.2%Pooled from 5 Randomized Controlled Trials[18]
Retrospective Study (2022) 51.6%124 adult patients[19]

Key Experimental Protocols

Synthesis of this compound (CMS)

The conversion of colistin sulfate (B86663) to the less toxic prodrug CMS is a sulfomethylation reaction. While specific industrial processes are proprietary, the fundamental chemical steps are well-described in patent literature.

Methodology Overview:

  • Preparation of Colistin Base: An aqueous solution of colistin sulfate is prepared. The pH is adjusted to an alkaline range (e.g., pH 9-13) using a base like sodium hydroxide (B78521) or ammonia (B1221849) water to precipitate the colistin base.[20] The precipitate is filtered and washed.

  • Sulfomethylation Reaction: The colistin base is re-suspended in water. Formaldehyde and sodium bisulfite (or a pre-reacted salt like sodium hydroxymethanesulfonate) are added to the suspension.[7][9][20]

  • Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 50-70°C) for a set duration (e.g., 1-3 hours) to allow the sulfomethyl groups to attach to the primary amine groups of colistin.[9][20]

  • Purification and Isolation: The resulting solution containing CMS is purified, often using resin chromatography, to remove unreacted reagents and byproducts.[20]

  • Drying: The purified CMS solution is dried, typically via freeze-drying (lyophilization), to yield the final stable powder product.[20]

G cluster_reactants Reactants cluster_process Process colistin Colistin Sulfate in Aqueous Solution precipitate 1. Precipitate Colistin Base (Adjust pH to 9-13) colistin->precipitate base Alkaline Solution (e.g., NaOH) base->precipitate reagents Formaldehyde (CH₂O) + Sodium Bisulfite (NaHSO₃) react 2. Add Reagents & React (Controlled Temp/Time) reagents->react precipitate->react purify 3. Purify (e.g., Resin Chromatography) react->purify dry 4. Freeze-Dry purify->dry product This compound (CMS) Powder dry->product

Caption: General workflow for the synthesis of CMS from colistin sulfate.
In Vitro Susceptibility Testing: Broth Microdilution (BMD)

Early susceptibility testing methods like disk diffusion proved unreliable for the large, cationic colistin molecule due to its poor diffusion in agar.[21] The current gold standard, recommended by both CLSI and EUCAST, is the broth microdilution (BMD) method.[1]

Methodology:

  • Stock Solution Preparation: A stock solution of colistin sulfate is prepared in sterile distilled water (e.g., at 1280 µg/mL) and filter-sterilized.[22]

  • Plate Preparation: Serial two-fold dilutions of the colistin stock solution are made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. Final concentrations typically range from 0.125 to 64 µg/mL.[22]

  • Inoculum Preparation: A bacterial suspension is prepared from 3-5 fresh colonies and adjusted to the turbidity of a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). This is further diluted in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.[22]

  • Inoculation: Each well (containing 50 µL of diluted colistin) is inoculated with 50 µL of the final bacterial inoculum. A growth control well (broth + inoculum) and a sterility control well (broth only) are included.[22]

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.[22]

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of colistin that completely inhibits visible bacterial growth. The growth control must show turbidity, and the sterility control must be clear.[22]

Animal Model of Colistin-Induced Nephrotoxicity

Animal models are crucial for studying the mechanisms of colistin toxicity. A murine model has been well-characterized to investigate the pathophysiology of colistin-induced kidney injury.[5][23]

Methodology:

  • Animal Model: Male C57/BL6 mice (e.g., 8 weeks of age) are used.[24]

  • Dose Preparation: Colistin sulfate is dissolved in sterile water or saline.

  • Administration: Mice are administered colistin via intraperitoneal (IP) injection. A dose of 16 mg/kg/day, given in two divided doses, has been shown to induce reproducible kidney injury.[24] Lower doses (5-10 mg/kg/day) often fail to produce significant injury, while higher doses (32 mg/kg/day) can lead to acute mortality, likely from neurotoxicity.[24]

  • Study Duration: Animals are treated for a defined period, typically from 3 days (to study early molecular changes) to 15 days (to establish functional and pathological injury).[24]

  • Endpoint Analysis: At the end of the study period, blood is collected to measure markers of renal function (e.g., Blood Urea Nitrogen [BUN], creatinine). Kidney tissues are harvested for histopathological analysis (to assess for acute tubular necrosis) and molecular studies (e.g., gene expression arrays, immunoblotting).[24]

Conclusion

The history of this compound is a compelling case study in the cyclical nature of antibiotic development. Born from a need to reduce the toxicity of a potent but dangerous parent molecule, CMS enabled the systemic use of colistin against challenging Gram-negative pathogens. After decades of disuse, its revival was necessitated by the dire threat of antimicrobial resistance. The historical data, while lacking modern PK/PD rigor, laid the groundwork for its clinical application. Today, armed with a more sophisticated understanding of its pharmacology, dosing, and mechanisms of toxicity, researchers and clinicians continue to optimize its use. This guide provides a technical foundation for that ongoing work, bridging the gap between its initial discovery and its modern role as a critical last-line therapeutic agent.

References

Navigating the Polypeptide Maze: A Technical Guide to Colistin Methanesulfonate Sodium Salt vs. Colistin Sulfate in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the critical landscape of antimicrobial research, where multidrug-resistant Gram-negative bacteria present a formidable challenge, the polymyxin (B74138) antibiotic colistin (B93849) has re-emerged as a last-resort therapeutic agent. However, for researchers, scientists, and drug development professionals, a crucial choice exists between two commercially available forms: colistin methanesulfonate (B1217627) sodium salt (CMS) and colistin sulfate (B86663). This technical guide provides an in-depth comparison of these two forms, offering clarity on their chemical properties, stability, biological activity, and practical applications in a research setting.

At a Glance: Key Differences

FeatureColistin Methanesulfonate Sodium Salt (CMS)Colistin Sulfate
Nature Anionic ProdrugCationic Active Drug
Synonyms Colistimethate sodiumPolymyxin E sulfate
Primary Use Parenteral administration (intravenous, intramuscular), inhalationTopical application, oral administration for gut decontamination, in vitro susceptibility testing
Toxicity Less toxicMore toxic (nephrotoxicity and neurotoxicity are concerns)
In Vitro Activity Inactive until converted to colistinDirectly active
Stability in Aqueous Solution Unstable; hydrolyzes to active colistinMore stable

Physicochemical Properties: A Tale of Two Salts

The fundamental differences between CMS and colistin sulfate stem from their distinct chemical structures. CMS is a semi-synthetic derivative of colistin, where the primary amine groups of the L-α,γ-diaminobutyric acid (DAB) residues are modified with sulfomethyl groups through a reaction with formaldehyde (B43269) and sodium bisulfite.[1] This modification renders the molecule anionic and less toxic than the parent colistin.[1] Colistin sulfate, on the other hand, is the sulfate salt of the active polypeptide antibiotic.

PropertyThis compound Sodium Salt (CMS)Colistin Sulfate
Appearance White to faintly beige powder[2]White to slightly yellow, hygroscopic powder[1]
Molecular Formula (Colistin A derivative) C58H105N16O28S5·5Na[2]C52H98N16O13 · H2SO4[3]
Molecular Weight (Colistin A derivative) ~1749.8 g/mol [2]~1253.51 g/mol [3]
Solubility Freely soluble in water (≥53.9 mg/mL); insoluble in ethanol (B145695) and DMSO.[2]Freely soluble in water (50 mg/mL); slightly soluble in ethanol; practically insoluble in acetone.[3][4]
pH of 1% aqueous solution 6.5 - 8.5[1]4.0 - 6.0[1]

Stability and In Vitro Conversion: The Prodrug's Journey

A critical consideration for researchers is the stability of these compounds in solution. Colistin sulfate is relatively stable in aqueous solutions, particularly under acidic conditions (pH 2-6).[5][6] However, it can degrade at a pH above 6 and may precipitate from aqueous solutions at a pH above 7.5.[5]

CMS, in contrast, is inherently unstable in aqueous media and undergoes spontaneous hydrolysis to liberate the active colistin.[7][8] This conversion is a double-edged sword: it is essential for its antibacterial activity in vivo, but it can complicate in vitro experiments if not properly controlled. The rate of hydrolysis is influenced by temperature, pH, and concentration.[8][9]

Key Stability Findings:

  • Colistin Sulfate:

    • Stable in water at 4°C for up to 60 days.[7]

    • Stable in water at 37°C for up to 120 hours.[7]

    • Degradation is observed in isotonic phosphate (B84403) buffer (pH 7.4) at 37°C.[7]

  • This compound Sodium (CMS):

    • In aqueous solutions at 37°C, CMS peaks in HPLC analysis can disappear almost completely after 12 hours.[7]

    • At 4°C, CMS appears to remain intact for up to 2 days with no significant formation of colistin.[7]

    • Rapid formation of colistin occurs within 24 to 48 hours at 37°C in water, phosphate buffer, and plasma.[7]

    • The conversion to colistin is concentration-dependent, with greater stability observed at higher concentrations.[10] For example, in a study, rapid conversion of CMS to colistin occurred below the critical micelle concentration (CMC), while conversion above the CMC was significantly less.[9]

G CMS This compound (CMS, Prodrug) Hydrolysis Hydrolysis (Aqueous Environment) CMS->Hydrolysis Spontaneous Colistin Active Colistin Hydrolysis->Colistin Derivatives Partially Sulfomethylated Derivatives Hydrolysis->Derivatives G cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Anionic) Disruption Outer Membrane Disruption LPS->Disruption DivalentCations Mg²⁺, Ca²⁺ (Stabilizing LPS) Colistin Colistin (Cationic) Displacement Displacement of Divalent Cations Colistin->Displacement Electrostatic Interaction Displacement->LPS Displacement->DivalentCations Leakage Leakage of Intracellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death G Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of Colistin Sulfate in CAMHB Start->PrepDilutions Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

References

Methodological & Application

Application Notes and Protocols: Colistin Methanesulfonate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Colistin (B93849), a polymyxin (B74138) antibiotic, is a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. It is often administered intravenously as its less toxic prodrug, colistin methanesulfonate (B1217627) (CMS). In aqueous solutions, CMS undergoes hydrolysis to form a complex mixture of partially and fully de-sulfonated derivatives, including the active drug, colistin. This conversion is a critical factor in designing and interpreting in vitro experiments, as the antibacterial activity observed is dependent on the formation of colistin.

These application notes provide detailed protocols for the in vitro evaluation of CMS, focusing on its conversion to colistin, antibacterial susceptibility testing, and mechanism of action.

CMS Conversion to Colistin

The conversion of CMS to active colistin is a crucial prerequisite for its antibacterial activity. This conversion is a chemical hydrolysis process that is influenced by factors such as time, temperature, and pH. In vitro, this conversion is often slow and incomplete. It is essential to quantify the amount of colistin formed from CMS under specific experimental conditions to accurately interpret susceptibility testing results.

Experimental Protocol: Quantification of Colistin from CMS

This protocol describes the quantification of colistin generated from CMS in a broth microdilution setting using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Materials:

    • Colistin Methanesulfonate (CMS) powder

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Incubator (37°C)

    • HPLC-MS/MS system

  • Procedure:

    • Prepare a stock solution of CMS in sterile distilled water.

    • In a 96-well plate, perform serial dilutions of CMS in CAMHB to achieve the desired concentration range.

    • Incubate the plate at 37°C.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each well.

    • Process the samples for HPLC-MS/MS analysis to separate and quantify the concentrations of CMS and colistin.

    • Construct a standard curve for colistin to determine its concentration in the experimental samples.

Antibacterial Susceptibility Testing

Standard broth microdilution methods for determining the Minimum Inhibitory Concentration (MIC) can be unreliable for CMS due to its slow and variable conversion to colistin. A prolonged pre-incubation period may be necessary to allow for sufficient conversion before bacterial inoculation.

Experimental Protocol: MIC Determination for CMS
  • Materials:

    • CMS and colistin sulfate (B86663) (as a comparator)

    • Bacterial strains (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae)

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Procedure:

    • Prepare serial twofold dilutions of CMS in CAMHB in a 96-well plate.

    • Pre-incubation Step: Incubate the plate containing only the CMS dilutions and broth at 37°C for a defined period (e.g., 24 hours) to allow for conversion to colistin.

    • After pre-incubation, inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the inoculated plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Quantitative Data: Comparative MIC Values

The following table summarizes typical MIC values for colistin against common Gram-negative pathogens. Note that CMS MICs are highly dependent on the pre-incubation conditions due to the conversion dynamics.

AntibioticOrganismMIC Range (mg/L)Reference
ColistinP. aeruginosa0.5 - 4
ColistinA. baumannii0.25 - 2
ColistinK. pneumoniae0.125 - 8

Mechanism of Action

Colistin exerts its bactericidal effect by disrupting the integrity of the bacterial outer membrane. This process involves an initial electrostatic interaction with the negatively charged lipid A component of lipopolysaccharide (LPS), leading to membrane destabilization and increased permeability.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of colistin and a typical experimental workflow for in vitro studies of CMS.

colistin_mechanism cluster_membrane Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Lipid A) Disruption Membrane Disruption & Permeabilization LPS->Disruption Displaces Ca2+/Mg2+ Membrane Membrane Integrity CellDeath Bacterial Cell Death Membrane->CellDeath Leads to Colistin Colistin Colistin->LPS Electrostatic Interaction Disruption->Membrane Loss of

Caption: Mechanism of action of colistin on the bacterial outer membrane.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CMS_Stock Prepare CMS Stock Solution Serial_Dilution Serial Dilution of CMS in Microtiter Plate CMS_Stock->Serial_Dilution Media_Prep Prepare Bacterial Culture & Media Inoculation Inoculate with Bacterial Suspension Media_Prep->Inoculation Pre_incubation Pre-incubation (e.g., 24h at 37°C) for CMS Conversion Serial_Dilution->Pre_incubation Pre_incubation->Inoculation Incubation Incubate (18-24h at 37°C) Inoculation->Incubation MIC_Reading Read MIC Incubation->MIC_Reading Data_Analysis Data Analysis & Interpretation MIC_Reading->Data_Analysis

Caption: Experimental workflow for CMS Minimum Inhibitory Concentration (MIC) testing.

Conclusion

The in vitro assessment of this compound requires careful consideration of its conversion to the active colistin molecule. The protocols outlined in these application notes provide a framework for conducting reproducible experiments to determine the antibacterial activity and mechanism of action of CMS. Researchers should meticulously control and report experimental variables, such as pre-incubation times and media composition, to ensure the accuracy and comparability of results.

How to prepare colistin methanesulfonate stock solution for MIC testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849) is a critical last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. Accurate determination of its minimum inhibitory concentration (MIC) is essential for clinical decision-making and surveillance. These application notes provide a detailed protocol for the preparation of a colistin stock solution and its use in MIC testing, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Crucial Note on Formulation: It is imperative to use colistin sulfate (B86663) for all in vitro susceptibility testing.[1][2][3][4] Colistin methanesulfonate (B1217627) (CMS), the form used for intravenous administration, is an inactive prodrug that undergoes slow and unpredictable conversion to its active colistin form in aqueous solutions.[3][4][5][6][7] The use of CMS for MIC testing can result in falsely elevated and inconsistent MIC values.[4] Therefore, the following protocols are exclusively for the use of colistin sulfate.

Data Presentation

Table 1: Materials and Reagents for Colistin Stock Solution and MIC Testing
Material/ReagentSpecificationStorage/Handling
Colistin Sulfate PowderAnalytical GradeStore as per manufacturer's instructions
Sterile Distilled WaterN/ARoom Temperature
Cation-Adjusted Mueller-Hinton Broth (CAMHB)N/A2-8°C
Sterile 96-well Microtiter PlatesPolystyrene, untreatedRoom Temperature
Bacterial StrainsQuality Control (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™, E. coli NCTC 13846) and test isolates-20°C or -80°C for long-term storage
Sterile Saline0.85% NaClRoom Temperature
McFarland Turbidity Standard0.5Room Temperature
Table 2: Quality Control (QC) Ranges for Colistin MIC Testing
QC StrainMIC Range (µg/mL)
Escherichia coli ATCC® 25922™0.25 - 2
Pseudomonas aeruginosa ATCC® 27853™0.5 - 4[3][8]
Escherichia coli NCTC 13846 (mcr-1 positive)4 - 8[3]

Experimental Protocols

Protocol 1: Preparation of Colistin Sulfate Stock Solution

This protocol details the preparation of a 1280 µg/mL colistin sulfate stock solution.

1. Weighing:

  • Accurately weigh the required amount of colistin sulfate powder using an analytical balance in a sterile environment.

2. Dissolving:

  • Dissolve the weighed powder in sterile distilled water to achieve a final concentration of 1280 µg/mL.[8] Ensure complete dissolution by vortexing.

3. Sterilization:

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.[8]

4. Aliquoting and Storage:

  • Dispense the sterile stock solution into smaller, single-use aliquots.

  • Store the aliquots at -70°C for up to six months.[8] Avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution (BMD) for MIC Determination

This protocol describes the reference method for determining the MIC of colistin.[1][3][9][10][11]

1. Preparation of Inoculum:

  • From a fresh (18-24 hours) culture on a non-selective agar (B569324) plate, pick 3-5 isolated colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

2. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the 1280 µg/mL colistin stock solution in CAMHB in the wells of a 96-well polystyrene microtiter plate.[8] The typical final concentration range is 0.125 µg/mL to 64 µg/mL.[8]

  • Dispense 50 µL of each colistin dilution into the designated wells.[8]

  • Include a growth control well (containing CAMHB and inoculum but no colistin) and a sterility control well (containing only uninoculated CAMHB).[8]

3. Inoculation:

  • Add 50 µL of the final bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.[8]

4. Incubation:

  • Incubate the inoculated microtiter plates in ambient air at 35 ± 2°C for 16-20 hours.[8]

5. Reading and Interpretation:

  • After incubation, visually inspect the microtiter plates. The growth control well should show clear turbidity, and the sterility control well should remain clear.[8]

  • The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

  • The MIC of the QC strains must fall within the acceptable ranges for the test to be valid.[8]

Visualizations

Colistin_Stock_Solution_Preparation cluster_protocol Protocol 1: Colistin Sulfate Stock Solution Preparation weigh 1. Weigh Colistin Sulfate Powder dissolve 2. Dissolve in Sterile Distilled Water (1280 µg/mL) weigh->dissolve sterilize 3. Sterilize by Filtration (0.22 µm filter) dissolve->sterilize aliquot 4. Aliquot into Single-Use Tubes sterilize->aliquot store 5. Store at -70°C aliquot->store

Caption: Workflow for preparing colistin sulfate stock solution.

MIC_Testing_Workflow cluster_workflow Protocol 2: Broth Microdilution (BMD) Workflow prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) inoculate 3. Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Colistin Sulfate in 96-Well Plate prep_plate->inoculate incubate 4. Incubate at 35°C for 16-20 hours inoculate->incubate read_results 5. Read and Interpret MIC incubate->read_results

Caption: Experimental workflow for colistin MIC testing.

CMS_vs_ColistinSulfate cluster_logic Rationale for Using Colistin Sulfate in MIC Testing cms Colistin Methanesulfonate (CMS) (Inactive Prodrug) hydrolysis Slow & Unpredictable Hydrolysis in vitro cms->hydrolysis colistin_active Colistin (Active Form) hydrolysis->colistin_active mic_testing MIC Testing (BMD) colistin_active->mic_testing inaccurate_mic Inaccurate/Falsely High MIC mic_testing->inaccurate_mic Using CMS accurate_mic Accurate MIC mic_testing->accurate_mic Using Colistin Sulfate colistin_sulfate Colistin Sulfate (Active Form) colistin_sulfate->mic_testing Directly Use

Caption: Rationale for using colistin sulfate over CMS for MIC testing.

References

Application Notes and Protocols for Colistin Methanesulfonate Dosage Calculation in Animal Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation and administration of colistin (B93849) methanesulfonate (B1217627) (CMS) in various animal research models. The protocols outlined below are intended to ensure experimental reproducibility and accuracy in preclinical studies investigating the efficacy and toxicity of this critical last-resort antibiotic.

Introduction to Colistin Methanesulfonate in Preclinical Research

Colistin, a polymyxin (B74138) antibiotic, is increasingly used against multidrug-resistant Gram-negative bacteria. In research and clinical settings, it is most often administered as its less toxic prodrug, this compound (CMS).[1] In vivo, CMS undergoes hydrolysis to form the active compound, colistin.[1] This conversion is a critical factor in dosage calculation, as the rate and extent of this process can influence both the antimicrobial efficacy and the potential for toxicity, most notably nephrotoxicity.

Accurate dosage calculation is paramount in animal models to obtain clinically translatable data. These notes will cover key considerations for dosing, detailed experimental protocols, and an overview of the molecular pathways associated with colistin-induced toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for CMS and colistin administration in common animal research models. It is crucial to distinguish between dosages expressed as CMS and those expressed as colistin base activity (CBA), as the potency and molecular weights differ significantly.

Conversion Factors:

  • Approximately 2.67 mg of colistimethate sodium is equivalent to 1 mg of colistin base.[2]

  • 1 million international units (MIU) of CMS is approximately equal to 80 mg of CMS or 30 mg of CBA.[3]

Table 1: Therapeutic Dosages of this compound in Rodent Models
Animal ModelAdministration RouteDosage (mg/kg)Dosing ScheduleIndication/ModelReference(s)
MouseIntravenous (IV)2.64 - 5.28Single doseLung infection[4]
MouseIntraperitoneal (IP)16Twice dailyNephrotoxicity model[5]
MouseAerosol/Intratracheal2.64 - 23.8 (total daily)Once, twice, or thrice dailyLung infection[6]
RatIntravenous (IV)5, 15, 30, 60, 120Single dosePharmacokinetic study[7][8]
RatIntravenous (IV)14, 28, 56Single dosePharmacokinetic study[9]
RatIntravenous (IV)15Single dosePharmacokinetic study[10]
RatIntratracheal14, 28Single doseLung infection model[9]
RatIntraperitoneal (IP)25, 50Daily for 7 daysNephrotoxicity model[11]
Table 2: Acute Toxicity (LD50) of Colistin and its Salts in Mice
CompoundAdministration RouteLD50 (mg/kg)Reference(s)
Colistin Sulfate (B86663)Intramuscular (i.m.)38.72[12]
Colistin SulfateOral431.95[12]
This compoundOral>766[13]
This compoundIntraperitoneal (i.p.)126[13]
This compoundSubcutaneous (s.c.)138[13]
This compoundIntramuscular (i.m.)748[13]

Experimental Protocols

This section provides a detailed methodology for a murine thigh infection model, a common preclinical model for assessing the in vivo efficacy of antimicrobial agents.

Preparation of this compound for Injection

Materials:

  • This compound (CMS) powder

  • Sterile, pyrogen-free 0.9% saline or sterile water for injection

  • Sterile vials

  • 0.22 µm sterile syringe filters

Procedure:

  • Reconstitution: In a sterile environment (e.g., a laminar flow hood), reconstitute the lyophilized CMS powder with a precise volume of sterile saline or water to achieve a desired stock concentration. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.

  • Dilution: Based on the calculated dose for each animal and a standard injection volume (e.g., 0.1-0.2 mL for a mouse), dilute the stock solution to the final working concentration using sterile saline.

  • Sterilization: Sterilize the final dosing solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: CMS solutions are susceptible to hydrolysis, which converts CMS to the more toxic colistin.[1] It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, refrigerate at 2-8°C for no longer than 24 hours.[1]

Murine Thigh Infection Model Protocol

Materials:

  • 6-8 week old female or male mice (strain as appropriate for the study, e.g., C57BL/6 or BALB/c)

  • Bacterial culture (e.g., Pseudomonas aeruginosa or Acinetobacter baumannii) grown to mid-logarithmic phase

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Prepared sterile CMS dosing solution

  • Syringes and needles for injection

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least 3-5 days prior to the experiment.

  • Induction of Infection:

    • Anesthetize the mice using the chosen anesthetic.

    • Inject a defined inoculum (e.g., 10^6 CFU in 0.1 mL) of the bacterial suspension into the thigh muscle of one hind limb.

  • Treatment Initiation:

    • At a predetermined time post-infection (e.g., 2 hours), administer the first dose of CMS via the desired route (e.g., intraperitoneal or subcutaneous injection). The control group should receive a vehicle control (e.g., sterile saline).

    • Continue dosing at the specified intervals (e.g., every 12 hours) for the duration of the study.

  • Endpoint and Bacterial Load Determination:

    • At the study endpoint (e.g., 24 or 48 hours after the start of treatment), euthanize the mice.

    • Aseptically excise the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) media to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial counts between the CMS-treated groups and the vehicle control group to assess the efficacy of the treatment regimen.

Mandatory Visualizations

Logical Workflow for CMS Dosage Calculation

The following diagram illustrates a logical workflow for determining the appropriate CMS dosage for an animal research model.

G cluster_0 Phase 1: Define Experimental Parameters cluster_1 Phase 2: Initial Dose Estimation cluster_2 Phase 3: Dose Calculation & Preparation cluster_3 Phase 4: In Vivo Experiment & Refinement a Define Animal Model (Species, Strain, Weight) b Select Pathogen & Determine MIC a->b c Choose Administration Route (IV, IP, IM, Aerosol) b->c d Define Therapeutic Goal (e.g., 2-log reduction) c->d e Review Literature for Similar Models d->e f Consider PK/PD Targets (e.g., fAUC/MIC) e->f g Perform Dose Range-Finding Study f->g h Calculate Dose per Animal (mg/kg) g->h i Convert CMS to CBA if necessary h->i j Prepare Dosing Solution i->j k Administer CMS & Monitor Animals j->k l Assess Efficacy (e.g., bacterial load) k->l m Monitor for Toxicity (e.g., weight loss, behavior) k->m n Refine Dosage Based on Results l->n m->n

Figure 1: Logical workflow for CMS dosage calculation in animal models.
Signaling Pathways of Colistin-Induced Nephrotoxicity

The diagram below outlines the key molecular pathways implicated in colistin-induced renal toxicity. Colistin accumulation in renal proximal tubular epithelial cells triggers multiple stress responses, ultimately leading to apoptosis and cell death.[11][14][15][16]

G cluster_0 Cellular Stress Induction cluster_1 Stress Pathways cluster_2 Downstream Effects cluster_3 Outcome colistin Colistin Accumulation in Renal Tubular Cells er_stress Endoplasmic Reticulum Stress (UPR, CHOP activation) colistin->er_stress mito_dysfunction Mitochondrial Dysfunction colistin->mito_dysfunction proteotoxic_stress Proteotoxic Stress colistin->proteotoxic_stress apoptosis Apoptosis er_stress->apoptosis ros Increased Reactive Oxygen Species (ROS) mito_dysfunction->ros proteotoxic_stress->apoptosis cell_cycle_arrest Cell Cycle Arrest proteotoxic_stress->cell_cycle_arrest ros->apoptosis necrosis Acute Tubular Necrosis apoptosis->necrosis cell_cycle_arrest->apoptosis

References

Application Notes and Protocols for In Vitro Synergy Testing with Colistin Methanesulfonate and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro synergy testing using colistin (B93849) methanesulfonate (B1217627) (CMS) in combination with other antibiotics against multidrug-resistant (MDR) Gram-negative bacteria. Detailed protocols for common synergy testing methods, data interpretation, and key considerations for working with CMS are outlined to ensure reliable and reproducible results.

Introduction

The rise of multidrug-resistant Gram-negative pathogens has led to the re-emergence of colistin, a polymyxin (B74138) antibiotic, as a last-resort therapeutic agent.[1] Colistin is often administered as its less toxic prodrug, colistin methanesulfonate (CMS).[2][3] In an effort to enhance its efficacy, prevent the development of resistance, and minimize toxicity, CMS is frequently studied in combination with other antimicrobial agents.[1] The primary mechanism of synergy often involves colistin's ability to disrupt the outer membrane of Gram-negative bacteria, which increases the permeability and allows other antibiotics to more effectively reach their intracellular targets.[1]

In vitro synergy testing is crucial for identifying effective antibiotic combinations. The most common methods to assess synergy are the checkerboard assay, the time-kill assay, and the Etest synergy method.[4]

Key Considerations for this compound (CMS)

CMS is a prodrug that undergoes hydrolysis in aqueous solutions to form the active antibiotic, colistin.[2][5] This conversion is a critical factor to control in in vitro assays to ensure accurate and reproducible results.[2]

Stability and Preparation of CMS Stock Solutions:

  • Hydrolysis: The rate of CMS hydrolysis to colistin is influenced by temperature, pH, concentration, and the composition of the medium.[2][5]

  • Temperature: CMS is more stable at lower temperatures. For short-term use, storage at 4°C is recommended, while -80°C is preferable for long-term storage to minimize hydrolysis.[2][5]

  • Concentration: Higher concentrations of CMS in solution (e.g., 10-50 mg/mL) exhibit greater stability.[2]

  • Solvent: CMS is readily soluble in sterile, nuclease-free water.[2]

  • Preparation: It is recommended to prepare high-concentration stock solutions and store them in single-use aliquots to avoid repeated freeze-thaw cycles.[5] Working solutions should be prepared fresh for each experiment.[5]

In Vitro Synergy Testing: Quantitative Data

Numerous studies have demonstrated the synergistic potential of colistin in combination with various antibiotics against a range of MDR pathogens. The following tables summarize representative quantitative data from such studies.

Table 1: Synergy of Colistin Combinations against Acinetobacter baumannii

Combination AgentSynergy Rate (FICI ≤ 0.5)Key FindingsReference(s)
Vancomycin (B549263)High (100% in one study)Potent in vitro synergy, even against strains with high vancomycin MICs.[1][6][1][6][7]
RifampinVariable (80-100% in some studies)A frequently studied combination with demonstrated synergistic activity.[1][6][7][1][6][7]
Carbapenems (Imipenem, Meropenem)Synergy observedEffective in vitro against colistin-heteroresistant strains.[1][1]
CeftazidimeSynergy observedThe combination showed synergy against all tested strains in one study.[6][6]
AztreonamSynergy observedThe combination showed synergy against all tested strains in one study.[6][6]

Table 2: Synergy of Colistin Combinations against Klebsiella pneumoniae

Combination AgentSynergy Rate (FICI ≤ 0.5)Key FindingsReference(s)
Levofloxacin90.91%Highly synergistic against colistin-resistant isolates.[8][9][8][9]
Gentamicin81.82%Exhibited a high rate of synergy.[8][8]
Meropenem81.82%Exhibited a high rate of synergy.[8][8]
Fosfomycin72.72%Showed a good synergistic effect.[8][8]
Amikacin (B45834)72.72%Showed a good synergistic effect.[8][8]
Ciprofloxacin45.45%Moderate synergy was observed.[8][9][8][9]
Imipenem36.36%Moderate synergy was observed.[8][9][8][9]

Table 3: Synergy of Colistin Combinations against Pseudomonas aeruginosa

Combination AgentSynergy Rate (FICI ≤ 0.5)Key FindingsReference(s)
RifampicinSynergy ReportedSynergistic and bactericidal effects have been documented.[10][10]
AmikacinSynergy and Additive Effects DetectedCombinations with amikacin showed frequent synergy.[1][11][1][11]
CeftazidimeSynergy ReportedSynergistic activity has been observed.[10][10]

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

1. Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • CMS and second antibiotic stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

2. Methodology:

  • Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of CMS and the second antibiotic in CAMHB.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the second antibiotic in decreasing concentrations along the x-axis.

    • Add 50 µL of CMS in decreasing concentrations down the y-axis. This creates a matrix of antibiotic combinations.

  • Inoculation: Dilute the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB. Add 100 µL of the final inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

3. Data Analysis: Fractional Inhibitory Concentration Index (FICI) The FICI is calculated to interpret the interaction between the two antibiotics.[12][13][14]

  • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

  • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

  • FICI = FICA + FICB

Interpretation of FICI: [4][12]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Protocol 2: Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal activity of antibiotic combinations over time.

1. Materials:

  • Sterile culture tubes or flasks

  • CAMHB

  • CMS and second antibiotic stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile saline (0.85% NaCl)

  • Nutrient agar (B569324) plates

2. Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth, diluted in CAMHB to a starting concentration of ~5 x 10⁵ CFU/mL.

  • Assay Setup: Prepare tubes with CAMHB containing:

    • No antibiotic (growth control)

    • CMS alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)

    • Second antibiotic alone (at a specific concentration)

    • CMS and the second antibiotic in combination

  • Incubation: Incubate the tubes at 37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect aliquots from each tube.

  • Viable Cell Counts: Perform serial tenfold dilutions of the collected aliquots in sterile saline and plate them onto nutrient agar.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

3. Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

Interpretation of Time-Kill Curves: [1][15]

  • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

  • Indifference: A < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.

  • Bactericidal activity: A ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum.

Protocol 3: Etest Synergy Method

The Etest synergy method is a technically simpler agar-based method for assessing synergy.

1. Materials:

  • Mueller-Hinton Agar (MHA) plates

  • CMS and second antibiotic Etest strips

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

2. Methodology:

  • Inoculation: Swab the entire surface of an MHA plate with the standardized bacterial suspension to create a uniform lawn. Allow the plate to dry.

  • Etest Strip Application:

    • Place the Etest strip of the first antibiotic onto the agar surface.

    • Place the Etest strip of the second antibiotic at a 90-degree angle to the first strip, with the intersection at the respective MIC values or at the edge of the inhibition ellipse.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading Results: Read the MIC value where the inhibition ellipse intersects the Etest strip.

3. Data Analysis: Fractional Inhibitory Concentration Index (FICI) The FICI is calculated as described for the checkerboard assay, using the MIC values obtained from the Etest strips. The interpretation of the FICI values is the same.

Visualizations

Synergy_Mechanism cluster_bacteria Gram-Negative Bacterium cluster_entry outer_membrane Outer Membrane (LPS) periplasm Periplasm entry_point inner_membrane Inner Membrane cytoplasm Cytoplasm (Target Site) periplasm->cytoplasm Reaches Target colistin Colistin colistin->outer_membrane Disrupts LPS, Increases Permeability other_antibiotic Other Antibiotic other_antibiotic->outer_membrane Blocked entry_point->periplasm Facilitated Entry

Caption: Mechanism of Colistin Combination Synergy.

Checkerboard_Workflow prep_antibiotics Prepare Serial Dilutions of Antibiotics A and B setup_plate Dispense Antibiotics into 96-Well Plate in a Checkerboard Fashion prep_antibiotics->setup_plate inoculate Inoculate Plate setup_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MICs for Each Well (No Visible Growth) incubate->read_mic calculate_fici Calculate FIC Index read_mic->calculate_fici interpret Interpret Results: Synergy, Additive, Indifference, or Antagonism calculate_fici->interpret

Caption: Checkerboard Synergy Testing Workflow.

Time_Kill_Workflow cluster_sampling Time-Course Sampling prep_inoculum Prepare Log-Phase Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Tubes prep_inoculum->inoculate setup_tubes Prepare Tubes with Antibiotics (Alone and in Combination) and Growth Control setup_tubes->inoculate incubate_shake Incubate with Shaking at 37°C inoculate->incubate_shake cluster_sampling cluster_sampling incubate_shake->cluster_sampling t0 0h t2 2h t4 4h t8 8h t24 24h plate_counts Perform Serial Dilutions and Plate for Viable Counts incubate_plates Incubate Plates at 37°C for 18-24 hours plate_counts->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Time-Kill Curves plot_data->interpret cluster_sampling->plate_counts

Caption: Time-Kill Assay Experimental Workflow.

References

Application Notes and Protocols for Utilizing Colistin Methanesulfonate in Checkerboard Synergy Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing colistin (B93849) methanesulfonate (B1217627) (CMS) in checkerboard assays to assess its synergistic interactions with other antimicrobial agents. Due to the unique chemical nature of CMS as a prodrug, careful consideration of its handling and the experimental setup is crucial for obtaining accurate and reproducible results.

Introduction

Colistin, a polymyxin (B74138) antibiotic, is a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1] However, its use is associated with nephrotoxicity and neurotoxicity.[2] Colistin methanesulfonate (CMS) is an inactive prodrug of colistin that is administered intravenously and is converted in vivo to the active colistin.[3][4][5] Combination therapy, pairing colistin with other antibiotics, is a promising strategy to enhance its efficacy, combat resistance, and potentially reduce the required dose, thereby minimizing toxicity.[1][6] The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[7][8]

A critical consideration when using CMS in vitro is its chemical instability in aqueous solutions, where it undergoes hydrolysis to form active colistin.[2][9][10] This conversion is dependent on time, temperature, and the composition of the culture medium.[9] This variability can lead to inconsistent Minimum Inhibitory Concentration (MIC) results if not properly managed.[3][9] Therefore, it is imperative to use freshly prepared solutions and standardized procedures. For susceptibility testing, the joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group recommends using colistin sulfate (B86663) for all in vitro susceptibility testing to ensure the active form of the drug is being evaluated.[3] However, when specifically investigating the synergy of the administered prodrug form, a carefully controlled checkerboard assay with CMS can be performed.

Data Presentation: Summary of Synergy Data

The following tables summarize reported synergistic activity of colistin in combination with other antibiotics against various multidrug-resistant Gram-negative pathogens. Synergy is typically defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.[1][7]

PathogenCombination AgentSynergy Rate (FICI ≤ 0.5)Key FindingsReference
Acinetobacter baumanniiVancomycin (B549263)High (Synergy against 9 of 10 colistin-resistant strains)Potent in vitro synergy, even against strains with high vancomycin MICs. The combination also showed rapid bactericidal activity.[1]
Acinetobacter baumanniiRifampinVariable (Synergy against 4 of 5 colistin-resistant strains in one study; 28% in another)A frequently studied combination with demonstrated synergistic activity.[1]
Acinetobacter baumanniiMinocycline-ColistinSynergy against 6.6% of isolatesThe best combination in vitro, inhibiting growth in one or more serum-achievable concentration wells in all isolates.[11]
Acinetobacter baumanniiDoripenem-ColistinSynergy against 5.3% of isolatesA notable combination displaying synergistic effects.[11]
Pseudomonas aeruginosaAmikacin (B45834)Synergistic interactions were frequentCombinations involving amikacin showed more frequent synergy than those with some other agents against isolates from cystic fibrosis patients.[1]
Klebsiella pneumoniaeMeropenem, TigecyclineSynergism found for colistin-based double combinationsParticularly effective for strains exhibiting high minimal inhibition concentrations against all three antibiotics.[12]

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay using this compound

This protocol details the broth microdilution checkerboard method to determine the synergistic activity of CMS in combination with a second antibiotic.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Freshly prepared stock solutions of this compound (CMS) and the second antibiotic (Antibiotic B)

Procedure:

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.[1]

    • Create two-fold serial dilutions of CMS (e.g., from a starting concentration of 64 µg/mL down to 0.125 µg/mL) horizontally across the plate by transferring 50 µL from one well to the next.

    • Create two-fold serial dilutions of Antibiotic B vertically down the plate.[1] This creates a matrix of wells with varying concentrations of both agents.

    • Include control wells:

      • Growth control (CAMHB + inoculum, no antibiotic)

      • Sterility control (CAMHB only)

      • MIC of CMS alone

      • MIC of Antibiotic B alone

  • Inoculum Preparation:

    • From a fresh (18-24 hour) non-selective agar (B569324) plate, suspend 3-5 colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3]

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[3]

  • Inoculation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.[1]

  • Incubation:

    • Incubate the plate in ambient air at 35°C ± 2°C for 16-20 hours.[3]

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

  • Data Analysis (Calculating the FICI):

    • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.[7][8]

    • FICA = MIC of CMS in combination / MIC of CMS alone

    • FICB = MIC of Antibiotic B in combination / MIC of Antibiotic B alone

    • FICI = FICA + FICB[13]

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5[7][13]

    • Additive/Indifference: 0.5 < FICI ≤ 4[7]

    • Antagonism: FICI > 4[7][13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CMS_Conversion_and_Action cluster_0 In Vitro Environment (Aqueous Solution) cluster_1 Bacterial Cell Interaction CMS This compound (CMS) (Inactive Prodrug) Colistin Active Colistin (Cationic) CMS->Colistin Hydrolysis (Time, Temp, pH dependent) Outer_Membrane Gram-Negative Outer Membrane Colistin->Outer_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Outer_Membrane->Membrane_Disruption Displacement of Ca2+ and Mg2+ Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death

Caption: Hydrolysis of inactive CMS to active colistin and its mechanism of action.

Checkerboard_Assay_Workflow Start Start: Prepare Reagents Prepare_Plates Prepare 96-Well Plates (Dispense CAMHB) Start->Prepare_Plates Serial_Dilutions_CMS Create Serial Dilutions of CMS (Horizontally) Prepare_Plates->Serial_Dilutions_CMS Serial_Dilutions_AbB Create Serial Dilutions of Antibiotic B (Vertically) Prepare_Plates->Serial_Dilutions_AbB Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Serial_Dilutions_CMS->Prepare_Inoculum Serial_Dilutions_AbB->Prepare_Inoculum Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates (35°C, 16-20h) Inoculate_Plates->Incubate Read_MICs Read MICs (Visual Inspection for Growth) Incubate->Read_MICs Calculate_FICI Calculate FICI (FICA + FICB) Read_MICs->Calculate_FICI Interpret_Results Interpret Results (Synergy, Additive, Antagonism) Calculate_FICI->Interpret_Results End End Interpret_Results->End FICI_Interpretation FICI_Value Calculated FICI Value Synergy Synergy (FICI <= 0.5) FICI_Value->Synergy is <= 0.5 Additive_Indifference Additive or Indifference (0.5 < FICI <= 4) FICI_Value->Additive_Indifference is > 0.5 and <= 4 Antagonism Antagonism (FICI > 4) FICI_Value->Antagonism is > 4

References

Application Notes and Protocols for Nebulized Colistin Methanesulfonate in Respiratory Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a last-resort treatment for respiratory infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa and Acinetobacter baumannii. Administered as its inactive prodrug, colistin methanesulfonate (B1217627) (CMS), nebulization offers a targeted delivery approach to the lungs, maximizing drug concentration at the site of infection while minimizing systemic toxicity.[1][2] This document provides detailed application notes and experimental protocols for the use of nebulized CMS in preclinical respiratory infection models, designed to assist researchers in evaluating its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.

Key Advantages of Nebulized Colistin

Direct delivery of colistin to the lungs via nebulization results in significantly higher concentrations in the epithelial lining fluid (ELF) and lung tissue compared to intravenous administration.[3] This localized delivery is crucial for overcoming the poor penetration of colistin into the lung parenchyma from the systemic circulation.[2] Preclinical studies have demonstrated the superior efficacy of nebulized colistin in reducing bacterial load and improving outcomes in animal models of pneumonia.[4]

Data Presentation

Table 1: In Vivo Efficacy of Nebulized Colistin in Murine Pneumonia Models
Animal ModelBacterial StrainCMS Dosage (mg/kg)Administration RouteKey FindingsReference
Neutropenic MouseP. aeruginosa ATCC 27853, PAO1, FADDI-PA0222.64 - 23.8IntratrachealfAUC/MIC in both ELF and plasma correlated with antimicrobial effect. Stasis fAUC/MIC targets were 684-1,050 in ELF and 2.15-3.29 in plasma.[5]
Hyperoxic MouseMultidrug-resistant P. aeruginosaNot specifiedIntranasalIntranasal colistin combined with rifampicin (B610482) provided maximum survival protection.[4][6]
Neutropenic MouseP. aeruginosa (3 strains)VariedAerosolizedA mechanism-based PK/PD model was developed to optimize dosing regimens.[1][2][7]
Table 2: Pharmacokinetic Parameters of Nebulized Colistin in Animal Models
Animal ModelCMS Dose (mg/kg)Administration RoutePeak Colistin Conc. in ELF (mg/L)Peak Colistin Conc. in Plasma (mg/L)Reference
Rat15Intratracheal NebulizationVery high (in the order of several mg/ml for CMS)~1.0[8][9]
Rat0.35Intratracheal NebulizationNot specified~0.05[10]
MouseNot specifiedIntratrachealSubstantially higher than after subcutaneous administrationLower than after subcutaneous administration[5]

Experimental Protocols

Protocol 1: Murine Model of Pseudomonas aeruginosa Pneumonia

This protocol details the induction of a lung infection in mice and subsequent treatment with nebulized CMS.

Materials:

  • 6-8 week old female BALB/c mice

  • Pseudomonas aeruginosa strain (e.g., ATCC 27853, PAO1, or a clinical isolate)

  • Tryptic Soy Broth (TSB)

  • Sterile saline

  • Cyclophosphamide (B585) (for induction of neutropenia)

  • Anesthetics (e.g., ketamine/xylazine)

  • Colistin Methanesulfonate (CMS)

  • Nebulization system (e.g., vibrating mesh or jet nebulizer)

  • Animal exposure chamber

Procedure:

  • Induction of Neutropenia (Optional): To mimic conditions in immunocompromised patients, administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[11]

  • Bacterial Inoculum Preparation:

    • Culture P. aeruginosa overnight in TSB at 37°C.

    • Dilute the culture in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1-5 x 10^6 CFU/mL).

  • Induction of Lung Infection:

    • Anesthetize the mouse.

    • Position the mouse on a surgical board at a 45-degree angle.

    • Intratracheally inoculate 20-50 µL of the bacterial suspension.

  • CMS Administration (2 hours post-infection):

    • Prepare the CMS solution in sterile saline at the desired concentration.

    • Place the mice in an exposure chamber connected to the nebulizer.

    • Administer the nebulized CMS for a defined period to deliver the target dose.

  • Outcome Assessment (24 hours post-treatment):

    • Euthanize the mice.

    • Aseptically remove the lungs.

    • Homogenize the lungs in sterile saline.

    • Perform serial dilutions and plate on appropriate agar (B569324) to determine the bacterial load (CFU/lung).

    • For histopathology, fix one lung lobe in 10% neutral buffered formalin.

Protocol 2: Pharmacokinetic Analysis of Nebulized Colistin

This protocol describes the collection of samples for determining the concentration of colistin in plasma and epithelial lining fluid (ELF).

Materials:

  • Rats (e.g., Sprague-Dawley)

  • Anesthetics

  • Catheters for blood collection

  • CMS

  • Nebulization system

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • LC-MS/MS for colistin quantification

Procedure:

  • Animal Preparation: Anesthetize the rat and place a catheter for serial blood sampling.

  • CMS Administration: Administer a single dose of nebulized CMS.

  • Sample Collection:

    • Plasma: Collect blood samples at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes post-dose). Centrifuge to separate plasma and store at -80°C.[11]

    • BAL Fluid (for ELF concentration): At terminal time points (e.g., 0.5, 2, and 4 hours), euthanize separate cohorts of rats. Perform BAL by instilling and retrieving a known volume of sterile saline into the lungs.[11][12]

  • Sample Analysis:

    • Determine the concentration of colistin in plasma and BAL fluid using a validated LC-MS/MS method.

    • Calculate the ELF concentration based on the urea (B33335) dilution method.

Visualizations

Signaling Pathways

The antibacterial action of colistin and the host's immune response to a Pseudomonas aeruginosa lung infection involve distinct signaling pathways.

colistin_mechanism cluster_bacteria Gram-Negative Bacterium Outer_Membrane Outer Membrane Cytoplasmic_Membrane Cytoplasmic Membrane Outer_Membrane->Cytoplasmic_Membrane Increased Permeability Cell_Death Bacterial Cell Death Cytoplasmic_Membrane->Cell_Death Leakage of Cellular Contents LPS Lipopolysaccharide (LPS) LPS->Outer_Membrane Displacement of Ca2+ and Mg2+ Colistin Colistin Colistin->LPS Electrostatic Interaction host_response cluster_pathogen P. aeruginosa cluster_host_cell Airway Epithelial Cell / Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Flagellin Flagellin TLR5 TLR5 Flagellin->TLR5 MyD88 MyD88 TLR4->MyD88 TLR5->MyD88 NF_kB NF-κB Signaling MyD88->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines Transcription Neutrophil_Recruitment Neutrophil Recruitment Cytokines->Neutrophil_Recruitment Chemoattraction Bacterial_Clearance Bacterial Clearance Neutrophil_Recruitment->Bacterial_Clearance Phagocytosis experimental_workflow cluster_preparation Preparation cluster_infection_treatment Infection and Treatment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Induce_Neutropenia Induce Neutropenia (optional, Cyclophosphamide) Animal_Model->Induce_Neutropenia Bacterial_Culture Prepare Bacterial Inoculum (P. aeruginosa) Induce_Infection Induce Lung Infection (Intratracheal Inoculation) Bacterial_Culture->Induce_Infection Induce_Neutropenia->Induce_Infection Administer_CMS Administer Nebulized CMS Induce_Infection->Administer_CMS 2 hours post-infection Efficacy_Assessment Efficacy Assessment (Bacterial Load in Lungs) Administer_CMS->Efficacy_Assessment PK_Analysis Pharmacokinetic Analysis (Plasma and BAL Fluid) Administer_CMS->PK_Analysis Histopathology Histopathological Examination Administer_CMS->Histopathology

References

Application Notes and Protocols for Colistin Methanesulfonate Administration in Murine Lung Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of colistin (B93849) methanesulfonate (B1217627) (CMS) in murine models of lung infection. The information is curated from peer-reviewed studies to guide researchers in designing and executing robust preclinical experiments to evaluate the efficacy of inhaled colistin against multidrug-resistant Gram-negative bacteria.

Introduction

Colistin is a last-resort antibiotic for treating respiratory infections caused by multidrug-resistant (MDR) Gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.[1][2] Administered intravenously as its inactive prodrug, colistin methanesulfonate (CMS), colistin exhibits poor penetration into the lung parenchyma, often failing to achieve therapeutic concentrations in the epithelial lining fluid (ELF).[3] Consequently, direct pulmonary delivery via nebulization or intratracheal administration is a critical therapeutic strategy to maximize drug concentration at the site of infection while minimizing systemic toxicity.[1]

Murine lung infection models are indispensable tools for studying the pharmacokinetics (PK) and pharmacodynamics (PD) of inhaled colistin, allowing for the optimization of dosing regimens.[4][5] Studies consistently show that the ratio of the area under the unbound concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) is the PK/PD index that best predicts the antimicrobial efficacy of colistin in these models.[4][6][7] Furthermore, pulmonary delivery of colistin has demonstrated superior efficacy compared to systemic administration in reducing bacterial load in the lungs.[1][3]

Key Considerations for Experimental Design

Choice of Colistin Salt

Colistin is available as two primary salts: colistin sulfate (B86663) and colistimethate sodium (CMS).[1]

  • Colistin Sulfate: The active form of the drug. It is often used in preclinical models to study the direct effects of the active moiety without the variability of prodrug conversion.[1]

  • This compound (CMS): An inactive prodrug that is hydrolyzed in vivo to the active colistin base.[1][8] CMS is the form used for parenteral administration and is generally preferred for clinical nebulization due to a lower incidence of bronchoconstriction compared to colistin sulfate.[1]

Mouse Model
  • Strain: BALB/c or other common laboratory strains are often used.[9]

  • Immunocompetence: Neutropenic models are frequently employed to study the bactericidal activity of the antibiotic independent of the host immune response.[4][5][6] Neutropenia is typically induced by intraperitoneal injections of cyclophosphamide (B585).

Bacterial Strains
  • Pseudomonas aeruginosa : Commonly used strains include ATCC 27853, PAO1, and various clinical isolates.[4][5][6]

  • Acinetobacter baumannii : Clinical isolates, including carbapenem-resistant (CRAB) and extensively drug-resistant (XDR) strains, are used to model challenging infections.[9][10]

  • Klebsiella pneumoniae : MDR strains are also investigated.[11]

Experimental Protocols

Protocol 1: Neutropenic Murine Lung Infection Model

This protocol is adapted from methodologies used in PK/PD studies of intratracheally delivered colistin against P. aeruginosa.[1][4][5]

Objective: To establish a reproducible lung infection in neutropenic mice for the evaluation of colistin efficacy.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Cyclophosphamide

  • Ketamine/Xylazine for anesthesia

  • P. aeruginosa strain (e.g., ATCC 27853, PAO1)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Sterile saline (0.9% NaCl)

  • Insulin syringes

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic for approximately 5 days.

  • Preparation of Bacterial Inoculum:

    • Culture P. aeruginosa from frozen stock on TSA plates overnight at 37°C.

    • Inoculate a single colony into TSB and incubate overnight at 37°C with shaking.

    • Subculture the bacteria in fresh TSB to achieve a mid-logarithmic growth phase.

    • Harvest bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to the desired concentration (e.g., 1-5 x 10^7 CFU/mL). The final inoculum size is typically around 10^6 CFU per mouse.

  • Intratracheal Inoculation:

    • Anesthetize the mice (e.g., with ketamine/xylazine IP).

    • Place the mouse in a vertical upright position.

    • Carefully expose the trachea and instill 25-50 µL of the bacterial suspension directly into the trachea using a fine-gauge needle or a specialized microsprayer device.

    • Allow the mouse to recover in a warm cage. The infection is typically established within 2 hours post-inoculation.[6]

Protocol 2: Colistin Administration

Objective: To deliver colistin (as CMS or sulfate) directly to the lungs of infected mice.

Materials:

  • Colistin sulfate or Colistimethate Sodium (CMS)

  • Sterile saline for reconstitution

  • Anesthetic agent

  • Penn-Century MicroSprayer or similar aerosolization device

Procedure:

  • Preparation of Colistin Solution:

    • Dissolve colistin sulfate or CMS in sterile saline to the desired concentration. Doses are typically expressed in mg/kg of colistin base activity (CBA).

  • Intratracheal Administration (Aerosolization):

    • At 2 hours post-infection, briefly anesthetize the infected mice.[5]

    • Place the mouse on a support in a vertical position.

    • Insert the MicroSprayer device into the trachea.

    • Administer a small volume (typically 25 µL) of the colistin solution directly into the lungs.[8][11]

    • Dosing can be a single administration or fractionated over 24 hours (e.g., every 8, 12, or 24 hours) to investigate the impact of different dosing schedules.[5][11]

Protocol 3: Efficacy Assessment

Objective: To determine the effect of colistin treatment on bacterial burden in the lungs.

Materials:

  • Sterile phosphate-buffered saline (PBS)

  • Surgical tools for dissection

  • Tissue homogenizer

  • TSA plates

  • Incubator

Procedure:

  • Sample Collection:

    • At a predetermined time point (e.g., 24 hours post-treatment initiation), humanely euthanize the mice.[7]

  • Lung Homogenization:

    • Aseptically remove the lungs and place them in a sterile tube containing a known volume of cold, sterile PBS.

    • Homogenize the lung tissue completely.

  • Viable Cell Counting:

    • Prepare serial dilutions of the lung homogenate in sterile PBS.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates overnight at 37°C.

    • Count the colonies on the following day to determine the number of CFU per lung. The limit of detection should be reported.[11]

  • Data Analysis:

    • The efficacy of the treatment is expressed as the log10 reduction in CFU/lung compared to untreated control animals at the same time point.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data from murine lung infection models investigating colistin administration.

Table 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Targets for Colistin against P. aeruginosa

PK/PD IndexInfection ModelEffectTarget ValueReference
fAUC/MIC (in ELF)Neutropenic Mouse LungStasis684 - 1,050[4][5]
fAUC/MIC (in Plasma)Neutropenic Mouse LungStasis2.15 - 3.29[4][5]
fAUC/MIC (in Plasma)Neutropenic Mouse Lung1-log kill12.2 - 16.7[7]
fAUC/MIC (in Plasma)Neutropenic Mouse Lung2-log kill36.9 - 45.9[7]
fAUC/MIC (in Plasma)Neutropenic Mouse ThighStasis15.6 - 22.8[7]

ELF: Epithelial Lining Fluid; fAUC/MIC: Ratio of the area under the unbound concentration-time profile to the minimum inhibitory concentration.

Table 2: Comparison of Colistin Efficacy by Administration Route

Administration RouteDose (mg base/kg)PathogenBacterial Load Change (log10 CFU/lung)Key FindingReference
Intratracheal2.64 - 23.8 (daily)P. aeruginosaDose-dependent reductionPulmonary delivery is effective[4][5]
Intraperitoneal2.64 and 5.28P. aeruginosaNo significant reductionSystemic delivery is ineffective at similar doses[3]
Intravenous2.64P. aeruginosaUndetectable colistin in ELFPoor lung penetration with IV administration[3]
Subcutaneous5 - 160 (daily)P. aeruginosaDose-dependent reductionHigher systemic exposure needed for lung effect[6][7]
Intratracheal75,000 U/kg (q8h)A. baumannii (CRAB)Significant reduction100% survival at 72h[9]
Intraperitoneal150,000 U/kg (q8h)A. baumannii (CRAB)No significant reduction0% survival at 72h[9]

Table 3: Efficacy of Intratracheal Colistin Sulfate in A. baumannii Pneumonia Model

Treatment GroupDosing RegimenSurvival Rate (72h)Lung Bacterial Load (log10 CFU)Reference
Control (Saline)Intratracheal0%~8.5[9]
IP Imipenem/Sulbactam80/40 mg/kg (q8h)10%~8.0[9]
IP Colistin Sulfate150,000 U/kg (q8h)0%~8.5[9]
IT Colistin Sulfate75,000 U/kg (q8h)100%~2.5[9]

IP: Intraperitoneal; IT: Intratracheal; q8h: every 8 hours

Visualizations

Experimental Workflow and Logic Diagrams

G cluster_setup Phase 1: Model Preparation cluster_infection Phase 2: Infection & Treatment cluster_outcome Phase 3: Outcome Assessment day_neg4 Day -4 induce_neutropenia1 Induce Neutropenia (Cyclophosphamide 150 mg/kg) day_neg1 Day -1 induce_neutropenia2 Induce Neutropenia (Cyclophosphamide 100 mg/kg) infect Intratracheal Infection (e.g., P. aeruginosa) induce_neutropenia2->infect 24h day0_0h Day 0 (T=0h) day0_2h Day 0 (T=2h) treat Initiate Colistin Treatment (Intratracheal/Systemic) infect->treat 2h assess Euthanize & Harvest Lungs - Viable Counts (CFU) - Histopathology - PK analysis (ELF/Plasma) treat->assess 24h day1_26h Day 1 (T=26h) G cluster_admin Administration Route cluster_distribution Drug Distribution cluster_outcome Therapeutic Outcome pulmonary Pulmonary Delivery (Intratracheal/Nebulized) lung_elf High Concentration in Lung ELF pulmonary->lung_elf low_systemic Low Systemic Absorption pulmonary->low_systemic systemic Systemic Delivery (IV/IP/SC) low_lung Poor Penetration into Lung ELF systemic->low_lung high_systemic High Systemic Exposure systemic->high_systemic efficacy Superior Efficacy in Lung Infection lung_elf->efficacy suboptimal Suboptimal Efficacy in Lung Infection low_lung->suboptimal high_toxicity Potential for Systemic Toxicity high_systemic->high_toxicity toxicity Minimized Systemic Toxicity (e.g., Nephrotoxicity) low_systemic->toxicity

References

Application Notes and Protocols for Time-Kill Assays Using Colistin Methanesulfonate against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing time-kill assays with colistin (B93849) methanesulfonate (B1217627) (CMS) against the opportunistic pathogen Pseudomonas aeruginosa. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the experimental workflow and the mechanism of action of colistin.

Introduction

Colistin, a polymyxin (B74138) antibiotic, is a crucial last-resort therapeutic for treating infections caused by multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] It is often administered as its less toxic prodrug, colistin methanesulfonate (CMS).[1][3] In vitro, CMS is an inactive prodrug that hydrolyzes to the active colistin, and its antimicrobial activity is attributable to the formed colistin.[4][5] Time-kill assays are essential in vitro pharmacodynamic studies that provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These assays are critical for understanding the concentration-dependent killing characteristics of colistin and for informing dosing strategies in clinical settings.[6][7][8]

The primary mechanism of colistin's bactericidal action involves an electrostatic interaction with the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria.[2][6][9] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to membrane disruption, increased permeability, and eventual cell death.[6][10]

Data Presentation

The results of time-kill assays are typically presented as the change in bacterial viability (log₁₀ CFU/mL) over a specified period (e.g., 24 hours) at various antimicrobial concentrations. The following tables summarize representative data from studies investigating the activity of colistin and CMS against P. aeruginosa.

Table 1: Minimum Inhibitory Concentrations (MICs) of Colistin and this compound against Pseudomonas aeruginosa

Strain TypeColistin MIC (mg/L)This compound MIC (mg/L)Reference
Susceptible Clinical Isolates1 - 44 - 16[6][7]
Resistant Clinical Isolates>128>128[6]
ATCC 27853 (Standard Strain)416[6]

Table 2: Representative Time-Kill Assay Results for this compound against Pseudomonas aeruginosa

CMS Concentration (x MIC)Time (hours)Log₁₀ CFU/mL Reduction from Initial InoculumNotesReference
0.524< 3Bacteriostatic effect[6]
124≥ 3Bactericidal effect[6]
424≥ 3Rapid bactericidal effect[6]
1624Complete eliminationConcentration-dependent killing[6][7]
64< 1Complete eliminationVery rapid killing[6]

Note: A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[11]

Experimental Protocols

The following is a detailed protocol for performing a time-kill assay with CMS against P. aeruginosa.

Materials
  • Pseudomonas aeruginosa strain (clinical isolate or reference strain, e.g., ATCC 27853)

  • This compound (CMS) powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl)

  • Tryptic Soy Agar (B569324) (TSA) or other suitable non-selective agar plates

  • Sterile test tubes or flasks

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Spiral plater or manual plating equipment

  • Colony counter

Methodology

1. Inoculum Preparation: a. From a fresh (18-24 hour) culture of P. aeruginosa on a TSA plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the assay tubes.[12]

2. Preparation of CMS Solutions: a. Prepare a stock solution of CMS in sterile water. b. Perform serial dilutions to prepare working solutions that will yield the desired final concentrations in the assay tubes (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x, 16x MIC).

3. Assay Setup: a. Dispense the appropriate volume of CAMHB into sterile test tubes. b. Add the corresponding volume of the CMS working solutions to each tube to achieve the target concentrations. c. Include a growth control tube containing only CAMHB and the bacterial inoculum (0x MIC). d. Inoculate all tubes (except for a sterility control) with the prepared bacterial suspension to achieve the final starting density of ~5 x 10⁵ CFU/mL.

4. Incubation and Sampling: a. Incubate all tubes at 35 ± 2°C with shaking (e.g., 150 rpm) to ensure aeration. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[11]

5. Bacterial Enumeration: a. Perform serial 10-fold dilutions of the collected samples in sterile saline. b. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. c. Incubate the plates at 35 ± 2°C for 18-24 hours. d. Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL.

6. Data Analysis: a. Calculate the log₁₀ CFU/mL for each time point and concentration. b. Plot the mean log₁₀ CFU/mL versus time for each CMS concentration and the growth control.

Mandatory Visualizations

Experimental Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start culture 1. Prepare P. aeruginosa Inoculum (~5x10^5 CFU/mL) start->culture setup 3. Inoculate Tubes with Bacteria and CMS culture->setup antibiotic 2. Prepare CMS Solutions (Multiples of MIC) antibiotic->setup incubate 4. Incubate at 37°C with Shaking setup->incubate sampling 5. Sample at 0, 2, 4, 6, 8, 24h incubate->sampling plating 6. Serial Dilution and Plating sampling->plating counting 7. Incubate Plates and Count Colonies plating->counting plotting 8. Plot log10 CFU/mL vs. Time counting->plotting end End plotting->end

Caption: Workflow for a time-kill assay of CMS against P. aeruginosa.

Mechanism of Action of Colistin

Colistin_Mechanism cluster_membrane Gram-Negative Bacterial Outer Membrane lps Lipopolysaccharide (LPS) (Negatively Charged) cations Divalent Cations (Mg²⁺, Ca²⁺) disruption Membrane Destabilization & Permeabilization lps->disruption colistin Colistin (Positively Charged) colistin->lps Electrostatic Interaction colistin->cations Displaces death Cell Death disruption->death Leads to

Caption: Mechanism of colistin action on the bacterial outer membrane.

References

Application Notes and Protocols for Studying Bacterial Membrane Disruption using Colistin Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using colistin (B93849) methanesulfonate (B1217627) (CMS) as a tool to study bacterial membrane disruption. CMS is an inactive prodrug that is converted in vivo and in aqueous environments to the active antibiotic, colistin.[1][2][3][4] This conversion is a critical first step in its mechanism of action, which culminates in the permeabilization of the bacterial cell membrane, making it a valuable compound for investigating membrane integrity and the effects of membrane-active agents.

Mechanism of Action: From Prodrug to Bacterial Lysis

The bactericidal effect of colistin, derived from CMS, is a multi-step process targeting the unique structure of Gram-negative bacterial membranes.

  • Hydrolysis of CMS to Colistin : CMS itself has little to no antibacterial activity.[1][4] In aqueous solutions, such as microbiological media, it undergoes hydrolysis to release the active, polycationic colistin molecule.[1][4][5] This conversion is a prerequisite for its antibacterial effect.[1][4]

  • Electrostatic Interaction : The positively charged colistin molecule is electrostatically attracted to the negatively charged phosphate (B84403) groups of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][6][7]

  • Divalent Cation Displacement : Colistin competitively displaces divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) that stabilize the LPS layer.[1][6][7] This displacement weakens the outer membrane.

  • Outer and Inner Membrane Disruption : The hydrophobic regions of colistin then insert into the membrane, leading to a detergent-like effect that disrupts the integrity of both the outer and inner bacterial membranes.[1][6][7] This disruption leads to increased permeability.[7]

  • Leakage of Cellular Contents : The compromised membrane integrity results in the leakage of essential intracellular components, such as ions and nucleic acids, ultimately leading to cell death.[1][7]

CMS Activation and Mechanism of Action cluster_0 Activation cluster_1 Membrane Interaction and Disruption CMS Colistin Methanesulfonate (CMS) (Inactive Prodrug) Colistin Active Colistin (Polycationic) CMS->Colistin Hydrolysis LPS Bacterial Outer Membrane (LPS) Colistin->LPS Electrostatic Binding Cations Mg2+/Ca2+ Displacement LPS->Cations OM_Disruption Outer Membrane Disruption Cations->OM_Disruption IM_Disruption Inner Membrane Disruption OM_Disruption->IM_Disruption Leakage Leakage of Cytoplasmic Contents IM_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Experimental Workflow for Membrane Disruption Studies cluster_assays Membrane Integrity Assays start Prepare Bacterial Culture (Mid-log phase) wash Wash and Resuspend Cells start->wash treatment Treat with CMS/Colistin Concentrations wash->treatment om_assay Outer Membrane Permeability (NPN Assay) treatment->om_assay im_assay Inner Membrane Permeability (PI Assay) treatment->im_assay depol_assay Membrane Potential (DiSC3(5) Assay) treatment->depol_assay data Measure Fluorescence/Absorbance om_assay->data im_assay->data depol_assay->data analysis Data Analysis data->analysis end Conclusion on Membrane Disruption analysis->end Logical Relationships in Membrane Disruption CMS This compound (Prodrug) Colistin Active Colistin CMS->Colistin Hydrolysis OM Outer Membrane Colistin->OM Targets IM Inner Membrane Colistin->IM Targets Permeabilization Increased Membrane Permeability OM->Permeabilization IM->Permeabilization Depolarization Membrane Depolarization IM->Depolarization Leakage Cytoplasmic Leakage Permeabilization->Leakage Death Cell Death Depolarization->Death Leakage->Death

References

Troubleshooting & Optimization

Preventing colistin methanesulfonate hydrolysis in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of colistin (B93849) methanesulfonate (B1217627) (CMS) to prevent its hydrolysis into colistin during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is colistin methanesulfonate (CMS) and why is its hydrolysis a concern in experiments?

A1: this compound (CMS) is an inactive prodrug of colistin, a potent antibiotic against multidrug-resistant Gram-negative bacteria.[1][2][3] In aqueous solutions, CMS undergoes hydrolysis to release the active, but more toxic, colistin.[3][4][5] Uncontrolled hydrolysis in experimental setups can lead to inaccurate and irreproducible results, as the observed antimicrobial activity is primarily due to the formed colistin.[2][6] This can compromise studies on pharmacokinetics, pharmacodynamics, and in vitro susceptibility testing.[1][7]

Q2: What are the primary factors that influence the rate of CMS hydrolysis?

A2: The hydrolysis of CMS to colistin is significantly influenced by several factors:

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[2][4][5]

  • Concentration: CMS is more stable at higher concentrations.[2][4][5] Dilute solutions are more prone to rapid hydrolysis.[4][5]

  • pH: Hydrolysis is more rapid at physiological pH (7.4) compared to more acidic conditions.[2]

  • Aqueous Medium: The composition of the solution plays a role. For instance, colistin is stable in water but degrades more rapidly in phosphate (B84403) buffer and human plasma at 37°C.[2][7][8]

Q3: How should I prepare and store CMS stock solutions to minimize hydrolysis?

A3: To ensure the stability of your CMS stock solutions, follow these guidelines:

  • High Concentration: Prepare a highly concentrated stock solution (e.g., 10-200 mg/mL) in sterile, nuclease-free water.[2][4] A concentration of 200 mg/mL has been shown to be stable for at least 7 days at 4°C and 25°C with minimal colistin formation.[2][4]

  • Low Temperature Storage: For short-term storage (up to 2 days), 4°C is recommended.[7] For long-term storage, aliquots should be kept at -20°C or -80°C to minimize hydrolysis.[2][9]

  • Aliquotting: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.[2]

Q4: For my experiment, I need to use a dilute working solution of CMS. How can I minimize hydrolysis in this case?

A4: When preparing dilute working solutions, it is crucial to prepare them fresh for each experiment to minimize the impact of hydrolysis.[8] Thaw a single aliquot of the high-concentration stock solution at room temperature or on ice immediately before use.[2] Dilute the stock solution to the desired final concentration in your experimental medium just prior to starting the experiment.

Q5: Can I use pre-made CMS solutions for my experiments?

A5: It is generally recommended to prepare CMS solutions fresh.[8] If using pre-made solutions, it is essential to know the storage conditions and age of the solution, as significant hydrolysis may have already occurred. For instance, CMS in infusion solutions at 4 mg/mL shows faster hydrolysis at 25°C compared to 4°C.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or higher-than-expected antimicrobial activity in vitro. Uncontrolled hydrolysis of CMS to active colistin.Prepare CMS working solutions fresh immediately before each experiment from a properly stored high-concentration stock. Ensure all solutions are kept at low temperatures (e.g., on ice) until use.
Variability between experimental replicates. Different rates of CMS hydrolysis due to slight variations in incubation time or temperature before the experiment starts.Standardize the preparation of working solutions precisely. Ensure all replicates are prepared and used within the same timeframe. Pre-chill all buffers and media.
Precipitate forms in the CMS stock solution upon thawing. This is not a commonly reported issue, but could be related to the specific lot of CMS powder or the water quality.Visually inspect the solution after gentle vortexing. If a precipitate remains, it is advisable to prepare a fresh stock solution. Consider filtering the stock solution through a 0.22 µm filter after preparation.[2]
Difficulty dissolving CMS powder. CMS is generally readily soluble in water.[2]Use sterile, nuclease-free water and ensure complete dissolution by gentle vortexing.[2] Avoid vigorous shaking.

Quantitative Data on CMS Hydrolysis

The rate of CMS hydrolysis to colistin is dependent on concentration, temperature, and the aqueous medium. The following tables summarize key findings from the literature.

Table 1: Stability of CMS Solutions at Different Temperatures

CMS ConcentrationMediumTemperature% Colistin FormedTimeReference
200 mg/mLWater for Injection4°C<0.1%7 days[4]
200 mg/mLWater for Injection25°C<0.1%7 days[4]
77.5 mg/mLSolution for Inhalation4°C<0.1%12 months[4][5]
77.5 mg/mLSolution for Inhalation25°C<0.1%12 months[4][5]
4 mg/mL5% Glucose or 0.9% Saline4°C<0.3%48 hours[4][5]
4 mg/mL5% Glucose or 0.9% Saline25°C<4%48 hours[4][5]
0.1 mg/mLWater37°CRapid formation24-48 hours[7]
2 mg/LHuman Plasma-20°C~20% (from ~0.4 mg/L)2 months[9]
2 mg/L & 30 mg/LHuman Plasma-70°C / -80°CNo quantifiable colistin4 months[9]

Table 2: Stability of Colistin in Different Media

MediumTemperatureStabilityTimeReference
Water4°CStable60 days[7][8]
Water37°CStable120 hours[7][8]
Isotonic Phosphate Buffer (pH 7.4)37°CDegradation observed-[7][8]
Human Plasma37°CDegradation observed-[7][8]

Experimental Protocols

Protocol 1: Preparation of High-Concentration CMS Stock Solution

  • Accurately weigh the desired amount of this compound sodium salt powder.

  • Reconstitute the powder in a minimal volume of sterile, nuclease-free water to achieve a high concentration (e.g., 200 mg/mL).[2][4]

  • Ensure complete dissolution by gentle vortexing. Avoid vigorous shaking.[2]

  • (Optional but recommended) Sterilize the stock solution by filtering through a 0.22 µm syringe filter.[2]

  • Aliquot the stock solution into sterile, single-use polypropylene (B1209903) tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Quantification of CMS Hydrolysis by HPLC

This protocol provides a general framework. Specific parameters such as the column, mobile phase, and gradient may need to be optimized based on the available instrumentation and specific experimental needs. The principle is to measure the amount of colistin formed from CMS over time.

  • Sample Preparation:

    • Prepare a CMS solution in the desired aqueous medium (e.g., water, buffer, plasma) at a specific concentration.

    • Incubate the solution at the desired temperature (e.g., 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

    • Immediately stop the hydrolysis reaction by freezing the sample at -80°C.[4]

  • HPLC Analysis of Colistin:

    • Use a validated HPLC method for the quantification of colistin. Several methods exist, often involving reversed-phase chromatography.[7][10]

    • A common approach involves pre-column derivatization of colistin with an agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to allow for fluorescence detection, which provides high sensitivity.[1]

    • Example HPLC System:

      • Column: C18 reverse-phase column (e.g., Waters XBridge C18).[1]

      • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing an ion-pairing agent like 0.1% formic acid.[1][11]

      • Detection: Fluorescence detector (e.g., excitation at 260 nm and emission at 315 nm for FMOC derivatives) or a mass spectrometer (LC-MS/MS).[12]

  • Quantification:

    • Prepare a standard curve of known colistin concentrations.

    • Analyze the experimental samples and determine the concentration of formed colistin by comparing the peak areas to the standard curve.

    • The percentage of CMS hydrolysis can be calculated based on the initial molar concentration of CMS.

Visualizations

experimental_workflow Workflow for Preparing and Using CMS Solutions cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh CMS Powder reconstitute Reconstitute in Sterile Water (High Concentration, e.g., 200 mg/mL) weigh->reconstitute dissolve Gentle Vortexing reconstitute->dissolve filter Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot short_term Short-Term (≤ 2 days) 4°C aliquot->short_term long_term Long-Term -80°C aliquot->long_term thaw Thaw Aliquot (Room Temp or Ice) long_term->thaw dilute Prepare Fresh Working Solution (Dilute in Experimental Medium) thaw->dilute experiment Immediate Use in Experiment dilute->experiment

Caption: Workflow for the preparation and handling of CMS solutions.

hydrolysis_pathway CMS Hydrolysis Pathway and Influencing Factors cluster_factors Factors Accelerating Hydrolysis CMS This compound (CMS) (Inactive Prodrug) Hydrolysis Hydrolysis CMS->Hydrolysis Colistin Colistin (Active Antibiotic) Hydrolysis->Colistin Temp Higher Temperature Temp->Hydrolysis pH Physiological pH (7.4) pH->Hydrolysis Dilution Low Concentration Dilution->Hydrolysis Medium Buffer / Plasma Medium->Hydrolysis

Caption: Factors influencing the hydrolysis of CMS to colistin.

References

Stability of colistin methanesulfonate solution at different temperatures and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of colistin (B93849) methanesulfonate (B1217627) (CMS) solutions. Find answers to frequently asked questions and troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of a CMS solution?

A1: The stability of a colistin methanesulfonate (CMS) solution is primarily influenced by temperature, pH, and concentration.[1][2] CMS, a prodrug, hydrolyzes in aqueous solutions to form the active, but more toxic, colistin.[2][3][4][5] This conversion is accelerated at higher temperatures and physiological pH.[1][6]

Q2: How does temperature affect the stability of CMS solutions?

A2: CMS is significantly more stable at lower temperatures. Hydrolysis to colistin is faster at room temperature (25°C) and body temperature (37°C) compared to refrigerated conditions (4°C).[1][2][3][4][5] For long-term storage, temperatures of -20°C or -80°C are recommended to minimize degradation.[1][7] For instance, in a study, CMS in a 4 mg/mL infusion solution showed less than 0.3% conversion to colistin after 48 hours at 4°C, whereas at 25°C, the conversion was less than 4%.[2][3][4][5]

Q3: What is the effect of pH on CMS solution stability?

A3: The rate of CMS hydrolysis to colistin is pH-dependent. The conversion is accelerated under acidic conditions and is also significant at physiological pH (7.4).[1][8] Colistin itself is more stable in water (pH between 5.63 and 5.98) than in phosphate (B84403) buffer at pH 7.4.[9]

Q4: Does the concentration of the CMS solution impact its stability?

A4: Yes, higher concentrations of CMS in a solution generally exhibit greater stability.[1][3][10] This is thought to be due to the formation of micelles or colloidal aggregates at concentrations above a critical point, which protects CMS molecules from hydrolysis.[1] For example, a 200 mg/mL reconstituted CMS solution was stable for at least 7 days at both 4°C and 25°C with minimal colistin formation.[1][2][3][4]

Q5: How stable is CMS in different types of media, such as water, buffer, and plasma?

A5: CMS is readily soluble in water.[1] The active form, colistin, is also stable in water but degrades more rapidly in phosphate buffer and human plasma at 37°C.[1][6][9][11] In water, phosphate buffer, and plasma, there is a rapid formation of colistin from CMS within 24 to 48 hours at 37°C.[9][11]

Troubleshooting Guide

Issue: Inconsistent Minimum Inhibitory Concentration (MIC) results in antimicrobial susceptibility testing.

  • Possible Cause: This is often due to the instability of CMS and its variable conversion to active colistin during the incubation period (typically 16-20 hours).[12] The rate of hydrolysis is influenced by the specific components of the testing medium, time, temperature, and pH.[12]

  • Troubleshooting Steps:

    • Standardize Inoculum: Use a consistent inoculum density to ensure uniform growth kinetics.

    • Consistent CMS Source: Use CMS from the same manufacturer and lot number for comparative experiments, as stability can vary.[12]

    • Precise Incubation Conditions: Use a calibrated incubator to maintain a constant temperature, as minor fluctuations can alter hydrolysis rates.[12]

    • Fresh Solutions: Always prepare fresh working solutions of CMS for each experiment. Do not use previously prepared and stored solutions.[12]

Issue: Observing rapid degradation of CMS in your experimental setup.

  • Possible Cause: The experimental conditions, particularly temperature and pH, may be promoting the rapid hydrolysis of CMS to colistin.

  • Troubleshooting Steps:

    • Temperature Control: If possible, conduct short-term experiments at lower temperatures (e.g., on ice) to minimize hydrolysis. For longer experiments, consider the stability data at the intended temperature.

    • pH Management: Be aware of the pH of your solution. If the experimental design allows, a slightly more acidic pH may slow down degradation compared to physiological pH.

    • High Concentration Stock: Prepare a high-concentration stock solution of CMS in sterile water and dilute it to the final working concentration immediately before use.

Data Summary

Table 1: Stability of this compound (CMS) Solutions at Different Temperatures and Concentrations.

CMS ConcentrationStorage MediumTemperatureDurationPercent Colistin FormedReference
200 mg/mLWater for Injection4°C7 days< 0.1%[2][3][4]
200 mg/mLWater for Injection25°C7 days< 0.1%[2][3][4]
77.5 mg/mLInhalation Solution4°C12 months< 0.1%[2][3][4]
77.5 mg/mLInhalation Solution25°C12 months< 0.1%[2][3][4]
4 mg/mL5% Glucose or 0.9% Saline4°C48 hours0.3%[2][3][4][5]
4 mg/mL5% Glucose or 0.9% Saline25°C48 hours< 4%[2][3][4][5]
2 mg/LHuman Plasma-20°C2 months~20% (from ~0.4 mg/L colistin)[7]
2 mg/LHuman Plasma-80°C4 monthsNo quantifiable colistin[7]
30 mg/LHuman Plasma-80°C4 monthsNo quantifiable colistin[7]

Table 2: Stability of Colistin in Various Media at 37°C.

MediumDurationPercent Remaining (Colistin A)Percent Remaining (Colistin B)Reference
Water120 hours~100%~100%[9]
Isotonic Phosphate Buffer (pH 7.4)120 hours~70%~85%[9]
Human Plasma120 hours~60%~75%[9]

Experimental Protocols

Protocol 1: Preparation of CMS Stock Solution

This protocol describes the preparation of a concentrated CMS stock solution to minimize degradation during storage.

  • Materials:

    • This compound sodium salt powder

    • Sterile, nuclease-free water

  • Procedure:

    • Accurately weigh the desired amount of CMS powder.

    • Reconstitute the powder in a minimal volume of sterile water to achieve a high concentration (e.g., 200 mg/mL).[1]

    • Ensure complete dissolution by gentle vortexing. Avoid vigorous shaking.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile, single-use tubes to prevent repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to 7 days), 4°C can be used for high-concentration solutions.[2][3][4]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Colistin Formation

This protocol outlines a general method for quantifying the amount of colistin formed from the hydrolysis of CMS.

  • Sample Preparation:

    • At specified time points, collect samples from the CMS solution.

    • If the samples contain plasma, perform a protein precipitation step (e.g., with acetonitrile (B52724) or perchloric acid) and centrifuge to obtain a clear supernatant.

    • For broth samples, centrifuge to remove bacterial cells and filter the supernatant.[12]

  • Chromatographic Separation:

    • For Colistin: Use a reversed-phase C18 column. The mobile phase typically consists of a gradient of acetonitrile and water, both containing an ion-pairing agent like trifluoroacetic acid.[12]

    • For CMS: A strong-anion-exchange (SAX) column is often employed.[9][11][12]

  • Detection:

    • Colistin can be detected by UV absorbance (e.g., at 210 nm).[6]

    • For enhanced sensitivity and specificity, fluorescence detection after post-column derivatization with o-phthalaldehyde (B127526) or mass spectrometry (LC-MS/MS) can be used.[12]

  • Quantification:

    • Prepare a standard curve using known concentrations of colistin sulfate.

    • Determine the concentration of colistin in the experimental samples by comparing their peak areas to the standard curve.[12]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis weigh Weigh CMS Powder reconstitute Reconstitute in Sterile Water weigh->reconstitute filter Sterile Filter (0.22 µm) reconstitute->filter aliquot Aliquot into single-use tubes filter->aliquot storage Store at appropriate temperature (4°C, -20°C, or -80°C) aliquot->storage incubation Incubate under defined conditions (Temp, pH) storage->incubation Use fresh or properly stored aliquot sampling Collect samples at time intervals incubation->sampling hplc HPLC Analysis (Reverse-phase for Colistin) sampling->hplc quantify Quantify Colistin against standard curve hplc->quantify

Caption: Workflow for CMS Solution Preparation and Stability Assessment.

logical_relationship cluster_outcomes Consequences stability CMS Solution Stability hydrolysis Hydrolysis to Colistin stability->hydrolysis temp Temperature temp->hydrolysis Higher temp accelerates ph pH ph->hydrolysis Acidic & physiological pH accelerate concentration Concentration concentration->hydrolysis Higher conc. decreases media Storage Medium (Water, Buffer, Plasma) media->hydrolysis Buffer/Plasma accelerates vs. Water activity Increased Antimicrobial Activity hydrolysis->activity toxicity Increased Potential Toxicity hydrolysis->toxicity mic Variable MIC Results hydrolysis->mic

Caption: Factors Influencing CMS Hydrolysis and its Consequences.

References

How to store colistin methanesulfonate stock solutions to maintain potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of colistin (B93849) methanesulfonate (B1217627) (CMS) stock solutions to ensure the potency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting colistin methanesulfonate (CMS) powder?

A1: CMS powder should be reconstituted in sterile, nuclease-free water.[1] CMS is readily soluble in water.[1]

Q2: What is the primary cause of potency loss in CMS stock solutions?

A2: The primary cause of potency loss is the hydrolysis of CMS, an inactive prodrug, into its active and more toxic form, colistin.[2][3] This conversion is spontaneous in aqueous solutions and is influenced by temperature, concentration, and pH.[1][4]

Q3: How should I store my high-concentration CMS stock solution for long-term use?

A3: For long-term storage, it is recommended to store aliquots of your high-concentration CMS stock solution at -20°C or -80°C to minimize hydrolysis.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

Q4: Can I store my reconstituted CMS solution at room temperature?

A4: While some studies show that high-concentration CMS solutions (e.g., 200 mg/mL) are stable for up to 7 days at 25°C with minimal conversion to colistin, it is generally recommended to use freshly prepared solutions or store them at lower temperatures to ensure maximum potency and minimize the formation of the more toxic colistin.[2][3]

Q5: Why is it important to use a high concentration for the stock solution?

A5: Higher concentrations of CMS in solution exhibit greater stability.[1] This is thought to be due to the formation of micelles that protect the CMS molecules from hydrolysis.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in antimicrobial susceptibility testing (AST). Degradation of CMS to colistin in working solutions.Prepare fresh working solutions from a frozen, high-concentration stock solution for each experiment. Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
Binding of colistin to plasticware.While not recommended for routine testing, be aware that the active colistin can bind to polystyrene surfaces. The reference method for susceptibility testing, broth microdilution, is designed to minimize this effect.
Observed toxicity in cell-based assays is higher than expected. Significant conversion of CMS to the more toxic colistin in the stock or working solution.Verify the storage conditions and age of your CMS stock solution. Prepare fresh solutions and consider quantifying the amount of free colistin in your stock if toxicity is a persistent issue. Colder storage temperatures are recommended to minimize spontaneous hydrolysis.[5]
Precipitate forms in the stock solution upon thawing. The concentration of the stock solution may be too high, or the solution was not properly dissolved initially.Ensure the CMS powder is fully dissolved during reconstitution by gentle vortexing.[1] If a precipitate is observed, warm the solution gently and vortex to redissolve before use. If it does not redissolve, it is best to prepare a fresh stock solution.

Data on CMS Stability

The stability of CMS solutions is critically dependent on temperature and concentration. The following table summarizes the percentage of colistin formed from the hydrolysis of CMS under various storage conditions. Lower percentages of colistin indicate greater stability of the CMS solution.

Concentration of CMSSolventStorage TemperatureDurationColistin Formed (%)
200 mg/mLWater4°C7 days<0.1%
200 mg/mLWater25°C7 days<0.1%
77.5 mg/mLInhalation Solution4°C12 months<0.1%
77.5 mg/mLInhalation Solution25°C12 months<0.1%
4 mg/mL5% Glucose Solution4°C48 hours0.3%
4 mg/mL5% Glucose Solution25°C48 hours<4%
4 mg/mL0.9% Saline Solution4°C48 hours0.3%
4 mg/mL0.9% Saline Solution25°C48 hours<4%
0.1 mg/mLWater4°C2 daysNo formation
0.1 mg/mLWater37°C48 hours~60-63%
0.1 mg/mLWater37°C72 hours~80%

Data compiled from multiple sources.[2][3][5][6]

Experimental Protocols

Preparation of High-Concentration CMS Stock Solution

This protocol describes the preparation of a concentrated CMS stock solution that can be stored for extended periods with minimal degradation.

Materials:

  • This compound sodium salt powder

  • Sterile, nuclease-free water

  • Sterile conical tubes or vials

  • 0.22 µm syringe filter

Procedure:

  • Accurately weigh the desired amount of CMS powder.

  • Reconstitute the powder in a minimal volume of sterile water to achieve a high concentration (e.g., 200 mg/mL). A concentration of 200 mg/mL has been shown to be stable for at least 7 days at both 4°C and 25°C with minimal formation of colistin.[2][3]

  • Ensure complete dissolution by gentle vortexing. Avoid vigorous shaking to prevent frothing.[1]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into single-use, sterile tubes.

  • For long-term storage, immediately freeze the aliquots at -20°C or -80°C. For short-term storage (up to 7 days for high concentrations), solutions can be stored at 2-8°C.[2][3]

Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Testing

This is the internationally recognized reference method for colistin susceptibility testing.[7]

Materials:

  • CMS working solution (prepared fresh from a frozen stock)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the CMS working solution in CAMHB directly in the 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This should be further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL per well.

  • Include a growth control well (broth and inoculum, no CMS) and a sterility control well (broth only).

  • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • The MIC is the lowest concentration of CMS that completely inhibits visible bacterial growth.

Visual Guides

StorageWorkflow Workflow for Preparation and Storage of CMS Stock Solutions A Weigh CMS Powder B Reconstitute in Sterile Water (High Concentration, e.g., 200 mg/mL) A->B C Gentle Vortexing to Dissolve B->C D Sterile Filter (0.22 µm) C->D E Aliquot into Single-Use Tubes D->E F Long-Term Storage (-20°C or -80°C) E->F For long-term G Short-Term Storage (2-8°C, up to 7 days) E->G For short-term H Thaw and Prepare Working Dilutions F->H G->H HydrolysisPathway Hydrolysis of this compound (CMS) CMS This compound (CMS) (Inactive Prodrug) Colistin Colistin (Active, More Toxic Form) CMS->Colistin Spontaneous Hydrolysis Water Aqueous Environment (Water, Buffer, Media) Water->Colistin

References

Inconsistent MIC results with colistin methanesulfonate what to do

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with colistin (B93849) methanesulfonate (B1217627) (CMS).

Troubleshooting Guide

This guide addresses specific issues that may arise during colistin susceptibility testing, leading to inconsistent or unreliable MIC values.

Question: Why are my colistin MIC results for the same isolate variable across different experiments?

Answer:

Inconsistent colistin MIC results can stem from several factors related to the unique properties of the colistin molecule and the testing methodology. Here are the primary reasons and troubleshooting steps:

  • Use of Colistin Methanesulfonate (CMS) instead of Colistin Sulfate (B86663): CMS is an inactive prodrug that hydrolyzes to the active colistin form in aqueous solutions.[1][2][3] This conversion is often incomplete and variable during the standard incubation period for MIC testing, leading to falsely high or inconsistent MIC values.[2]

    • Solution: Always use colistin sulfate for in vitro susceptibility testing to ensure the active form of the drug is being evaluated from the start.[2][4]

  • Adherence to Plastics: Colistin is a cationic molecule that readily adheres to the polystyrene surfaces of standard 96-well microtiter plates.[4][5][6] This binding can reduce the effective concentration of colistin in the broth, leading to erroneously higher MIC values.

    • Solution: While the addition of surfactants like Polysorbate-80 (Tween 80) can mitigate this issue, it is not recommended by CLSI or EUCAST as it may have its own antibacterial activity or act synergistically with colistin.[4] The current recommendation is to use the standardized broth microdilution (BMD) method without additives and be aware of this potential for variability.[6]

  • Inappropriate Testing Method: Methods other than broth microdilution are not reliable for colistin susceptibility testing.

    • Disk Diffusion: Colistin is a large molecule and diffuses poorly in agar (B569324), leading to inaccurate zone sizes.[4][7]

    • Gradient Diffusion (e.g., E-test): These methods are also considered unreliable and are associated with a high rate of errors, often underestimating the true MIC.[4][7][8]

    • Solution: The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group recommends broth microdilution (BMD) as the sole reference method for determining colistin MICs.[1][2][4]

  • Medium Composition: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the Mueller-Hinton Broth can influence colistin activity.[9]

    • Solution: Always use cation-adjusted Mueller-Hinton Broth (CAMHB) as specified in standard protocols to ensure consistency.[7][10]

  • Inoculum Preparation: Variations in the final inoculum concentration can affect MIC results.

    • Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard and diluted to achieve the final recommended concentration of approximately 5 x 10⁵ CFU/mL in each well.[1][2]

Below is a logical workflow for troubleshooting inconsistent colistin MIC results.

G start Inconsistent Colistin MIC Results drug_form Are you using Colistin Sulfate? start->drug_form method Are you using Broth Microdilution (BMD)? drug_form->method Yes protocol_review Review Experimental Protocol drug_form->protocol_review No qc_check Are Quality Control (QC) strains in range? method->qc_check Yes method->protocol_review No qc_check->protocol_review No end Re-run Assay qc_check->end Yes (Consider Heteroresistance) reagents Check Reagents: - Fresh Colistin Sulfate stock - Cation-Adjusted Mueller-Hinton Broth (CAMHB) protocol_review->reagents inoculum Verify Inoculum Preparation: - 0.5 McFarland standard - Final concentration ~5 x 10^5 CFU/mL reagents->inoculum incubation Confirm Incubation Conditions: - 35 ± 2°C - 16-20 hours inoculum->incubation incubation->end

Troubleshooting workflow for inconsistent colistin MICs.

Question: My susceptible quality control (QC) strain is showing a high MIC value.

Answer:

When a typically susceptible QC strain, such as E. coli ATCC 25922 or P. aeruginosa ATCC 27853, produces an unexpectedly high MIC, it usually points to a technical error in the experimental setup.

  • Procedural Error: This is the most common cause. Carefully review every step of the protocol, including drug dilution calculations, inoculum preparation, and incubation conditions.[2]

    • Solution: Rerun the test with freshly prepared reagents and a new inoculum.

  • Reagent Degradation: The colistin sulfate stock solution may have degraded over time, especially with repeated freeze-thaw cycles.[1]

    • Solution: Prepare a fresh stock solution of colistin sulfate from powder.

  • Contamination: The QC strain culture may be contaminated with a resistant organism.

    • Solution: Streak the QC strain onto an agar plate to check for purity and start a new culture from a fresh stock.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound (CMS) and colistin sulfate, and which one should I use for MIC testing?

A1: this compound (CMS) is an inactive prodrug of colistin.[2] It is administered to patients because it is less toxic than the active form.[2] In an aqueous solution, such as testing media or in the body, CMS undergoes hydrolysis to release the active, cationic colistin molecule.[1][2][3] This conversion is a prerequisite for antibacterial activity.[2] Because the rate of this conversion in vitro is variable and can be incomplete during the incubation period, using CMS for susceptibility testing can lead to falsely high or inconsistent MIC values.[2] Therefore, colistin sulfate should be used for all in vitro susceptibility testing to ensure that the active form of the drug is being evaluated.[2][4]

Q2: What is the recommended standard method for colistin susceptibility testing?

A2: The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group recommends broth microdilution (BMD) as the sole reference method for determining colistin MICs.[1][2][4] This method, performed according to ISO 20776 standards, provides the most reliable and reproducible results.[2]

Q3: Why are disk diffusion and gradient diffusion (e.g., E-test) methods not recommended for colistin?

A3: Disk diffusion and gradient diffusion methods are unreliable for colistin susceptibility testing and are not recommended by CLSI or EUCAST.[2] This is due to several factors:

  • Poor Diffusion: Colistin is a large polypeptide molecule that diffuses poorly and slowly into agar.[2][4] This leads to smaller-than-expected inhibition zones that do not accurately correlate with the MIC.

  • High Error Rates: These methods are associated with unacceptably high rates of "very major errors" (VMEs), where a truly resistant isolate is falsely reported as susceptible.[4][8]

Q4: How does colistin kill bacteria?

A4: Colistin exerts its antibacterial effect on Gram-negative bacteria through a multi-step process. The positively charged colistin molecule interacts with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS, leading to destabilization and increased permeability of the outer membrane. This allows colistin to then interact with the cytoplasmic membrane, causing it to rupture, which leads to cell lysis and death.[4][11]

The diagram below illustrates the conversion of the inactive prodrug CMS to active colistin and its subsequent mechanism of action on the bacterial cell.

G cluster_0 In Vitro / In Vivo Conversion cluster_1 Mechanism of Action on Gram-Negative Bacteria CMS This compound (CMS) (Inactive Prodrug) Colistin Colistin (Active Form) CMS->Colistin Hydrolysis Outer_Membrane Outer Membrane (LPS) Colistin->Outer_Membrane Electrostatic Interaction Displacement Displacement of Ca2+ and Mg2+ Outer_Membrane->Displacement Permeability Increased Permeability Displacement->Permeability Cytoplasmic_Membrane Cytoplasmic Membrane Interaction Permeability->Cytoplasmic_Membrane Cell_Lysis Cell Lysis Cytoplasmic_Membrane->Cell_Lysis

Conversion of CMS and Colistin's Mechanism of Action.

Data Summary

The following tables summarize key quantitative data for colistin MIC testing.

Table 1: Clinical Breakpoints for Colistin against Pseudomonas aeruginosa

OrganizationSusceptible (S)Intermediate (I)Resistant (R)
CLSI -≤ 2 µg/mL≥ 4 µg/mL
EUCAST ≤ 4 µg/mL-> 4 µg/mL
Data sourced from CLSI M100 and EUCAST breakpoint tables.[1]

Table 2: Quality Control Ranges for Colistin MIC Testing

QC StrainMIC Range (µg/mL)
P. aeruginosa ATCC® 27853™0.5 - 4
E. coli NCTC 13846 (mcr-1 positive)4 - 8
Data sourced from CLSI and EUCAST guidelines.[1][4]

Experimental Protocols

Broth Microdilution (BMD) for Colistin MIC Testing (Reference Method)

This protocol is based on the recommendations from CLSI and EUCAST.

  • Preparation of Colistin Sulfate Stock Solution:

    • Prepare a stock solution of colistin sulfate at a concentration of 1280 µg/mL in sterile distilled water.

    • Aseptically sterilize the stock solution by filtration through a 0.22 µm filter.

    • Aliquots of the stock solution can be stored at -70°C for up to six months. Avoid repeated freeze-thaw cycles.[1]

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the colistin stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations typically ranging from 0.125 µg/mL to 64 µg/mL in the 96-well microtiter plate.

    • The final volume in each well after adding the inoculum should be 100 µL.

    • Include a growth control well (containing 100 µL of CAMHB without colistin) and a sterility control well (containing 100 µL of uninoculated CAMHB).[1]

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

    • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the final bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.[1]

  • Incubation:

    • Incubate the inoculated microtiter plates in ambient air at 35 ± 2°C for 16-20 hours.[1][2]

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the microtiter plates. The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • The MIC of the QC strain must fall within the acceptable range. If the QC result is out of range, the test results for the clinical isolates are considered invalid.[1]

References

Technical Support Center: Adsorption of Colistin to Plastic Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with colistin (B93849) adsorption to plastic labware during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my colistin solution lose potency during experiments?

A1: Colistin, a polycationic peptide, readily binds to negatively charged surfaces.[1] Standard laboratory plastics, such as polystyrene, often carry a negative surface charge, leading to significant adsorption of colistin. This binding reduces the effective concentration of colistin in your solution, which can result in inaccurate experimental outcomes, especially in antimicrobial susceptibility tests like Minimum Inhibitory Concentration (MIC) assays.[1]

Q2: Which types of plastic labware are most problematic for colistin solutions?

A2: Polystyrene is the most problematic material, exhibiting extensive colistin binding. Studies have shown that the measured starting concentrations in some polystyrene microplates can be below the lower limit of quantification.[2][3] After 24 hours, colistin concentrations in polystyrene tubes can be as low as 8% of the expected value.[2][3][4] While polypropylene (B1209903) also binds colistin, it is generally to a lesser extent than polystyrene. To minimize this issue, low-protein-binding polypropylene is the recommended material.[2][3][5]

Q3: How does colistin adsorption affect my Minimum Inhibitory Concentration (MIC) results?

A3: The adsorption of colistin to plastic labware, particularly the polystyrene microplates used in broth microdilution (BMD) assays, lowers the available antibiotic concentration.[1] This can lead to falsely elevated MIC values, potentially causing a susceptible bacterial isolate to be misclassified as resistant.[1] This discrepancy can have significant consequences for clinical interpretations and the development of new drugs.[1]

Q4: Can additives prevent colistin from binding to plastic?

A4: Yes, certain additives can reduce colistin adsorption. The surfactant Polysorbate 80 (Tween 80) has been shown to lessen the adhesion of colistin to plastics.[6][7] Adding Polysorbate 80 to the testing broth can result in lower and more accurate MIC values.[8] Another approach is to use solutions containing proteins, such as serum or albumin. These proteins can coat the plastic surface, occupying the binding sites and thereby minimizing the adsorption of colistin.[2][9][10]

Q5: How can I minimize colistin loss during serial dilutions?

A5: To minimize colistin loss during serial dilutions, it is recommended to use low-protein-binding polypropylene tubes.[2][3][5] Additionally, minimizing the number of dilution steps can help reduce the cumulative loss of the compound.[2][3][5] When working with protein-free media, preparing fresh working solutions and minimizing storage time in plastic containers is also advisable.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Variability in MIC results Inconsistent colistin concentration due to adsorption to different brands or batches of polystyrene microplates.1. Switch to low-protein-binding polypropylene microplates for all MIC assays.[2][3][5]2. If polystyrene must be used, consider adding 0.002% Polysorbate 80 to the broth to reduce binding.[7][8]3. Qualify each new batch of plates by testing a reference strain with a known colistin MIC.
Low or undetectable colistin concentrations in samples Significant adsorption of colistin to collection or storage tubes (e.g., polystyrene or standard polypropylene).1. Use low-protein-binding polypropylene tubes for all sample collection and storage.[2][3][5]2. For samples in protein-free media, add drug-free plasma or serum to the collection tubes before adding the sample to block binding sites.[2]
Time-dependent loss of colistin activity Progressive adsorption of colistin to the surface of plastic labware over the course of the experiment.1. Use low-protein-binding polypropylene labware to minimize adsorption over time.[2][3][5]2. For long-term experiments, consider the use of glass labware, which shows different binding kinetics compared to polystyrene.[2]

Quantitative Data on Colistin Adsorption

The following tables summarize the extent of colistin loss in different types of labware based on published studies.

Table 1: Percentage of Expected Colistin Concentration in Different Labware Over Time

Labware MaterialInitial Concentration (% of Expected)Concentration at 24h (% of Expected)Reference
Large Test Tubes
Soda-Lime Glass44 - 102%8 - 90%[2][3][4]
Polypropylene44 - 102%8 - 90%[2][3][4]
Polystyrene44 - 102%8 - 90%[2][3][4]
Microtubes
Low-Protein-Binding Polypropylene63 - 99%59 - 90%[2][3][4]
Microplates
Polystyrene (Brand 1)Similar to large polystyrene tubes-[2]
Polystyrene (Brand 2)As low as 4% to below limit of quantification-[2]

Table 2: Langmuir Adsorption Model Parameters for Colistin on Different Materials

MaterialMaximum Binding Capacity (Lmax, µg/cm²)Langmuir Equilibrium Constant (K, ml/µg)Reference
Soda-Lime Glass1.320.10[2]
Polypropylene0.540.13[2]
Polystyrene0.400.54[2]

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) for Colistin MIC Testing

This protocol is based on the recommendations from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications to address adsorption.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Colistin sulfate (B86663)

  • Low-protein-binding polypropylene microdilution plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control strains (e.g., E. coli ATCC 25922)

Procedure:

  • Prepare Colistin Dilutions: Perform serial two-fold dilutions of colistin sulfate in CAMHB directly in the low-protein-binding polypropylene microdilution plate to achieve the desired final concentration range.

  • Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[9][10]

  • Inoculate Plate: Add the standardized bacterial inoculum to each well containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).

  • Incubation: Seal the plate and incubate at 35±1°C for 16-20 hours in ambient air.

  • Determine MIC: Read the plate visually. The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

Protocol 2: Quantification of Colistin Adsorption to Plastic Labware

This protocol outlines a method to determine the extent of colistin binding to a specific type of plastic tube or plate.

Materials:

  • Colistin sulfate

  • Appropriate sterile broth medium (e.g., CAMHB)

  • The plastic labware to be tested (e.g., polystyrene tubes, polypropylene plates)

  • Low-protein-binding polypropylene tubes for control and sample collection

  • LC-MS/MS system for colistin quantification

Procedure:

  • Prepare Colistin Stock Solution: Prepare a high-concentration stock solution of colistin sulfate in sterile water.

  • Prepare Working Solutions: Dilute the stock solution in the desired broth medium to the target initial concentrations.

  • Initial Concentration Measurement (T=0): Immediately after preparation, take an aliquot of each working solution and transfer it to a low-protein-binding polypropylene tube for analysis by LC-MS/MS to determine the initial colistin concentration (C₀).

  • Incubation: Dispense the remaining working solutions into the different types of plastic labware being tested. Also, dispense into low-protein-binding polypropylene tubes to serve as a control for degradation. Incubate all labware under the desired experimental conditions (e.g., 37°C for 24 hours).

  • Final Concentration Measurement (T=24): After the incubation period, collect aliquots from each piece of labware and analyze using LC-MS/MS to determine the final colistin concentration (C₂₄).

  • Calculate Percentage Loss: Calculate the percentage of colistin lost due to adsorption for each labware type using the following formula: % Loss = [(C₀ - C₂₄) / C₀] * 100

Visual Guides

Troubleshooting_Colistin_Adsorption cluster_issue Observed Issue cluster_investigation Investigation cluster_solutions Solutions start Inconsistent or Unexpected Results labware_type What type of labware are you using? start->labware_type polystyrene Polystyrene labware_type->polystyrene polypropylene Polypropylene labware_type->polypropylene low_binding Low-Protein-Binding Polypropylene labware_type->low_binding action_ps High probability of colistin binding. Switch to Low-Protein-Binding Polypropylene. polystyrene->action_ps action_pp Binding is possible. Consider switching to Low-Protein-Binding version. polypropylene->action_pp action_lb Binding is minimized. Investigate other variables (e.g., dilution technique, media preparation). low_binding->action_lb

Caption: Troubleshooting workflow for colistin adsorption issues.

Factors_Influencing_Colistin_Adsorption cluster_factors Influencing Factors cluster_outcome Outcome cluster_consequences Consequences labware Labware Material (e.g., Polystyrene, Polypropylene) adsorption Colistin Adsorption to Labware labware->adsorption surface_charge Surface Charge (Negative) surface_charge->adsorption colistin_props Colistin Properties (Polycationic) colistin_props->adsorption additives Presence of Additives (e.g., Surfactants, Proteins) additives->adsorption Inhibits reduced_conc Reduced Effective Concentration adsorption->reduced_conc inaccurate_results Inaccurate Experimental Results (e.g., MIC) reduced_conc->inaccurate_results

Caption: Factors influencing colistin adsorption to plastic labware.

References

Troubleshooting colistin methanesulfonate degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with colistin (B93849) methanesulfonate (B1217627) (CMS) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for colistin methanesulfonate (CMS) in aqueous solutions?

A1: this compound (CMS) is a prodrug that undergoes hydrolysis in aqueous solutions to form the active antibacterial agent, colistin.[1][2][3] This conversion is not a simple one-step process but involves the formation of a complex mixture of partially sulfomethylated derivatives before the complete liberation of colistin.[4][5][6] The five sulfomethyl groups on the CMS molecule can be hydrolyzed, potentially resulting in up to 32 different intermediate compounds.[5]

Q2: What are the main factors that influence the degradation of CMS?

A2: The stability of CMS in aqueous solutions is primarily affected by temperature, pH, the concentration of CMS, and the composition of the solution (e.g., water, buffer, plasma).[7][8] Generally, higher temperatures, neutral to alkaline pH, and lower concentrations of CMS accelerate the hydrolysis to colistin.[7][9]

Q3: How quickly does CMS convert to colistin at room temperature?

A3: The rate of conversion is dependent on the specific conditions. For instance, in a diluted CMS infusion solution (4 mg/mL) at 25°C, approximately 4% of the CMS can convert to colistin within 48 hours.[2][7][8] In contrast, at 4°C, the conversion is significantly slower, with only about 0.3% forming in the same timeframe.[2][7][8] At 37°C in aqueous solutions, the conversion is even more rapid, with a significant amount of colistin forming within 24 to 48 hours.[4][6][9]

Q4: Is CMS stable when stored in the refrigerator?

A4: CMS is significantly more stable at refrigerated temperatures (4°C). In aqueous solutions, CMS can remain largely intact for up to 2 days at 4°C with no significant formation of colistin.[4][6][10] Reconstituted CMS solutions for injection (at a high concentration of 200 mg/mL) are stable for at least 7 days at 4°C with minimal colistin formation (<0.1%).[2][7]

Q5: Does the type of buffer used in my experiment affect CMS stability?

A5: Yes, the buffer composition can influence CMS stability. Degradation has been observed to be faster in isotonic phosphate (B84403) buffer (pH 7.4) compared to water.[4][5][6] This is likely due to the higher pH of the buffer compared to unbuffered water. The choice of buffer and its concentration can impact the pH and potentially catalyze the hydrolysis reaction.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpectedly high levels of colistin in my freshly prepared CMS solution. 1. In vitro hydrolysis during sample preparation: CMS is unstable and can hydrolyze to colistin at room temperature during sample handling and processing.[1] 2. Suboptimal storage of stock solution: If the stock CMS solution was not stored at the recommended temperature, degradation may have occurred.1. Prepare solutions fresh whenever possible and keep them on ice. Minimize the time samples spend at room temperature before analysis. 2. Store stock CMS solutions at appropriate low temperatures (e.g., -80°C) to minimize degradation.[11]
Inconsistent results in bioassays or activity studies. 1. Variable conversion of CMS to colistin: The antibacterial activity observed is primarily due to the formed colistin.[12] Inconsistent incubation times, temperatures, or media can lead to variable amounts of colistin being generated. 2. Intrinsic activity of CMS derivatives: Different sulfomethyl derivatives of CMS may possess some intrinsic antibacterial activity, adding to the complexity.[4][6]1. Standardize incubation time and temperature for all experiments. Consider quantifying the amount of colistin formed at the end of the experiment to correlate with the observed activity. 2. Be aware that the total antibacterial effect may be a sum of the activities of colistin and its various partially sulfomethylated precursors.
Loss of CMS concentration over time in stored plasma samples. 1. Degradation during storage: CMS is unstable in plasma, especially at higher temperatures. Storage at -20°C is not sufficient to prevent degradation over extended periods.[11] 2. Freeze-thaw cycles: Repeated freezing and thawing of plasma samples can accelerate the degradation of CMS.1. For long-term storage of plasma samples containing CMS, temperatures of -70°C or -80°C are recommended.[11] Samples should be analyzed within 4 months to ensure stability.[11] 2. Aliquot plasma samples after collection to avoid multiple freeze-thaw cycles.

Data Summary Tables

Table 1: Stability of this compound (CMS) in Different Aqueous Media at 37°C

Medium Observation Timeframe Reference
WaterRapid formation of colistin24 - 48 hours[4][6][9]
Isotonic Phosphate Buffer (pH 7.4)Rapid formation of colistin24 - 48 hours[4][6][9]
Human PlasmaRapid formation of colistin24 - 48 hours[4][6][9]
Mueller-Hinton BrothNo significant formation of colistin30 minutes[4][6]

Table 2: Effect of Temperature on CMS Stability in Aqueous Solutions

Temperature CMS Concentration Solution Observation Timeframe Reference
4°C200 mg/mLWater (reconstituted)<0.1% colistin formed7 days[2][7]
4°C4 mg/mLGlucose (5%) or Saline (0.9%)~0.3% colistin formed48 hours[2][7][8]
25°C200 mg/mLWater (reconstituted)<0.1% colistin formed7 days[2][7]
25°C4 mg/mLGlucose (5%) or Saline (0.9%)<4% colistin formed48 hours[2][7][8]
37°CNot specifiedWaterCMS peaks in HPLC almost completely disappeared12 hours[4][6]

Table 3: Long-Term Stability of CMS in Human Plasma at Different Storage Temperatures

Storage Temperature CMS Concentration Observation Timeframe Reference
-20°C2 mg/L>26% degradation of CMS2 months[11]
-70°C / -80°C2 mg/L and 30 mg/LCMS concentrations remained within 10% of initial; no quantifiable colistin formed4 months[11]

Experimental Protocols

Protocol 1: Quantification of Colistin and CMS in Plasma by HPLC-MS/MS (Indirect Method)

This protocol is based on the common practice of measuring "free" colistin and "total" colistin after acid hydrolysis of CMS.

1. Sample Preparation:

  • For Free Colistin Quantification:

    • To 250 µL of plasma, add an internal standard (e.g., polymyxin (B74138) B).

    • Vortex briefly and add ultrapure water to a final volume of 1 mL.

    • Proceed to Solid-Phase Extraction (SPE).

  • For Total Colistin (and subsequent CMS) Quantification:

    • To a separate 250 µL plasma aliquot, add the internal standard.

    • Induce hydrolysis by adding 40 µL of 0.5 M sulfuric acid.

    • Incubate at room temperature for 1 hour.[13]

    • Neutralize the sample by adding 40 µL of 1.0 M sodium hydroxide.[13]

    • Vortex briefly and add ultrapure water to a final volume of 1 mL.

    • Proceed to SPE.

2. Solid-Phase Extraction (SPE):

  • Use a suitable SPE cartridge (e.g., Oasis HLB).

  • Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the prepared plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol containing 0.1% formic acid.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 150 µL of the mobile phase.

3. HPLC-MS/MS Analysis:

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 50 mm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is typically used.

  • Mass Spectrometer: A tandem mass spectrometer set to monitor the specific precursor-to-product ion transitions for colistin A, colistin B, and the internal standard.

4. Calculation:

  • CMS Concentration = (Total Colistin Concentration) - (Free Colistin Concentration)

Visualizations

CMS This compound (CMS) (Prodrug) Intermediates Partially Sulfomethylated Intermediates CMS->Intermediates Hydrolysis Colistin Colistin (Active Drug) Intermediates->Colistin Further Hydrolysis cluster_prep Sample Preparation cluster_free Free Colistin cluster_total Total Colistin Plasma Plasma Sample Split Plasma->Split Free_SPE SPE Split->Free_SPE Hydrolysis Acid Hydrolysis (H₂SO₄) Split->Hydrolysis Analysis LC-MS/MS Analysis Free_SPE->Analysis Neutralize Neutralization (NaOH) Hydrolysis->Neutralize Total_SPE SPE Neutralize->Total_SPE Total_SPE->Analysis Data Calculate CMS: Total Colistin - Free Colistin Analysis->Data Degradation Increased CMS Degradation? Temp Temperature Too High? Degradation->Temp Yes pH pH Neutral/Alkaline? Degradation->pH Yes Conc Concentration Too Low? Degradation->Conc Yes Time Storage/Incubation Too Long? Degradation->Time Yes Stable CMS is Stable Degradation->Stable No Sol_Temp Lower Temperature (e.g., 4°C or -80°C) Temp->Sol_Temp Sol_pH Adjust pH to be more acidic if possible pH->Sol_pH Sol_Conc Increase CMS Concentration Conc->Sol_Conc Sol_Time Reduce Time Before Use/ Analysis Time->Sol_Time

References

Technical Support Center: Optimizing Colistin Methanesulfonate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of colistin (B93849) methanesulfonate (B1217627) (CMS) in in vitro assays. Accurate and reproducible data is critical when working with this last-resort antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between colistin methanesulfonate (CMS) and colistin sulfate (B86663) for in vitro experiments?

A1: this compound (CMS) is the inactive prodrug of colistin.[1][2] It is administered to patients due to its reduced toxicity compared to the active form.[1] For antibacterial activity to occur, CMS must undergo hydrolysis in an aqueous solution, such as culture media or within the body, to release the active colistin molecule.[1][2] This conversion process in vitro can be inconsistent and incomplete during the typical incubation period for susceptibility testing, potentially leading to erroneously high or variable Minimum Inhibitory Concentration (MIC) values.[1][3] Therefore, for all in vitro susceptibility testing, the use of colistin sulfate, the active form of the drug, is strongly recommended to ensure result accuracy and reproducibility.[1]

Q2: Which method is recommended for determining the in vitro activity of colistin?

A2: The reference method recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining colistin MICs is broth microdilution (BMD).[1][4] This method provides the most reliable and consistent results.[1]

Q3: Why are disk diffusion and gradient diffusion tests not suitable for colistin susceptibility testing?

A3: Disk diffusion and gradient diffusion methods are considered unreliable for colistin susceptibility testing and are not recommended by CLSI or EUCAST.[1] The primary reasons for this are:

  • Poor Diffusion: Colistin is a large polypeptide molecule that diffuses poorly in agar (B569324).[1][5] This results in smaller inhibition zones that do not accurately reflect the MIC.[1]

  • High Error Rates: These methods have a high frequency of "very major errors," where a resistant isolate is incorrectly identified as susceptible.[1]

Q4: What factors influence the conversion of CMS to active colistin in my in vitro assay?

A4: The hydrolysis of CMS to colistin is a chemical process influenced by several factors:

  • Time: The conversion is not instantaneous and proceeds over time.[6]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[6][7] CMS is more stable at 4°C with minimal conversion, while at 25°C and 37°C, the conversion rate significantly increases.[6][8]

  • pH: The pH of the medium can affect the rate of hydrolysis.[3]

  • Medium Composition: The specific components of the culture medium can influence the conversion rate.[6]

  • CMS Concentration: The rate of hydrolysis is dependent on the concentration of CMS, with dilute solutions hydrolyzing more rapidly.[9][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Higher than expected MIC values for quality control strains. 1. Incomplete conversion of CMS to active colistin. 2. Degradation of colistin sulfate stock solution.1. Switch to Colistin Sulfate: For all in vitro susceptibility testing, use colistin sulfate to eliminate variability from CMS conversion.[1] 2. Verify Incubation Conditions: Ensure incubation is carried out for the recommended 16-20 hours at 35°C ± 2°C.[1] 3. Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of colistin sulfate for each experiment.[3]
Poor reproducibility of MIC results between experiments. 1. Variable hydrolysis of CMS to colistin. 2. Inconsistent inoculum preparation. 3. Adherence of colistin to plastic surfaces.1. Use Colistin Sulfate: This is the most critical step to ensure reproducibility.[1] 2. Standardize Inoculum: Ensure a consistent and standardized bacterial inoculum (e.g., 0.5 McFarland standard) is used for every experiment.[1] 3. Consistent Labware: While standard polystyrene plates are used, be aware of potential binding. Adhering strictly to the standardized protocol will help maintain consistency.[1]
No or poor bacterial growth in the growth control well. 1. Inoculum preparation error. 2. Contamination of the culture medium.1. Verify Inoculum Viability: Ensure the bacterial suspension was prepared from a fresh culture and meets the required density. 2. Check Media Sterility: Use a sterility control well (broth only) to check for contamination.[1]
Susceptible quality control strain appears resistant. 1. Incorrect QC strain used. 2. Contamination of the QC strain. 3. Procedural error in the assay.1. Verify QC Strain Identity: Confirm the identity and expected MIC range of your QC strain. 2. Re-streak QC Strain: To ensure purity, streak the QC strain from a frozen stock onto a fresh agar plate before preparing the inoculum.[1] 3. Review Protocol: Carefully re-examine each step of the experimental protocol.[1]

Data Presentation

Table 1: Conversion of CMS to Colistin in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C

Time (minutes)Initial CMS Concentration (mg/L)Colistin Formed (mg/L)Percentage of CMS Converted to Colistin (molar basis)
608.00.26 ± 0.04~3.3%
6032.00.80 ± 0.10~2.5%
2408.01.49 ± 0.2229.1% ± 2.1%
24032.05.91 ± 0.3230.5% ± 2.2%
Data adapted from a study on the in vitro hydrolysis of CMS.[2]

Table 2: Quality Control Ranges for Colistin MIC Testing against P. aeruginosa ATCC® 27853™

OrganizationMIC Range (µg/mL)
CLSI0.5 - 4
EUCAST0.5 - 4
Data sourced from CLSI M100 and EUCAST breakpoint tables.[11]

Experimental Protocols

Protocol: Broth Microdilution (BMD) for Colistin MIC Determination

This protocol is based on the recommendations from CLSI and EUCAST for determining the MIC of colistin.[11]

1. Preparation of Colistin Sulfate Stock Solution:

  • Prepare a stock solution of colistin sulfate at a concentration of 1280 µg/mL in sterile distilled water.

2. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the colistin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • The final concentrations in the 96-well microtiter plate should typically range from 0.125 µg/mL to 64 µg/mL.

  • Dispense 50 µL of each colistin dilution into the designated wells.

  • Include a growth control well (100 µL of CAMHB without colistin) and a sterility control well (100 µL of uninoculated CAMHB).[11]

3. Inoculum Preparation:

  • From a fresh (18-24 hours) bacterial culture on a non-selective agar plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

  • Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

4. Inoculation of Microtiter Plates:

  • Add 50 µL of the final bacterial inoculum to each well (except the sterility control well), for a total volume of 100 µL per well.[1][11]

5. Incubation:

  • Incubate the inoculated microtiter plates in ambient air at 35 ± 2°C for 16-20 hours.[1][11]

6. Reading and Interpretation of Results:

  • Visually inspect the microtiter plates after incubation. The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[1]

  • The growth control well should show clear turbidity, and the sterility control well should be clear.[11]

  • The MIC of the quality control strain must be within the acceptable range for the results to be considered valid.[11]

Visualizations

CMS_Conversion CMS This compound (CMS) (Inactive Prodrug) Hydrolysis Hydrolysis (Time, Temp, pH dependent) CMS->Hydrolysis Active_Colistin Active Colistin (Cationic Polypeptide) Activity Antibacterial Activity (Membrane Disruption) Active_Colistin->Activity Hydrolysis->Active_Colistin releases

Caption: Hydrolysis of inactive CMS to its active colistin form.

BMD_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Prepare Colistin Sulfate Stock Plates Prepare Serial Dilutions in Microtiter Plate Stock->Plates Inoculate Inoculate Plates with Bacteria Plates->Inoculate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McF) Inoculum->Inoculate Incubate Incubate 16-20h at 35°C Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read QC Validate with QC Strain Results Read->QC

Caption: Workflow for colistin susceptibility testing via broth microdilution.

References

Impact of media components on colistin methanesulfonate activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with colistin (B93849) methanesulfonate (B1217627) (CMS). The information addresses common issues encountered during in vitro experiments and offers guidance on best practices.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for CMS?

A1: Inconsistent MIC results are a common issue when working with CMS. This variability is primarily due to the fact that CMS is an inactive prodrug that hydrolyzes into its active form, colistin.[1][2][3][4] The rate of this conversion is influenced by several factors, including time, temperature, pH, and the specific components of the testing medium.[1] During a typical 16-20 hour incubation for a broth microdilution (BMD) assay, a significant and variable amount of CMS can convert to colistin, leading to fluctuations in the effective drug concentration and, consequently, the MIC.[1]

Q2: How stable is CMS in Mueller-Hinton Broth (MHB)?

A2: CMS is unstable in MHB at a standard incubation temperature of 37°C.[1] Studies have shown that a substantial percentage of CMS hydrolyzes to colistin over a typical incubation period. For example, one study reported that approximately 30% of the initial CMS concentration converted to colistin after 4 hours in cation-adjusted MHB.[1] This conversion continues throughout the full incubation period of an MIC test.[1] In contrast, CMS shows greater stability at lower temperatures, with minimal conversion to colistin at 4°C for up to two days.[5][6]

Q3: Can I prepare and store stock solutions of CMS in my test medium?

A3: It is strongly recommended to prepare fresh solutions of CMS in the test medium immediately before each experiment.[1] Storing stock solutions, especially at room temperature or 4°C for extended periods, is not advised.[1] Hydrolysis is rapid at 37°C, and even at 4°C, CMS will eventually convert to colistin, albeit at a slower rate.[1][7]

Q4: Does the source of CMS affect experimental outcomes?

A4: Yes, CMS from different commercial suppliers can exhibit different stability profiles and may contain varying initial amounts of colistin.[1] It is crucial to use a consistent source of CMS throughout a series of experiments and to be aware of potential lot-to-lot variability.

Q5: What is the recommended method for colistin susceptibility testing?

A5: The reference method recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for colistin susceptibility testing is the broth microdilution (BMD) method.[8][9] Methods such as disk diffusion (DD) and gradient diffusion tests are not recommended due to the poor diffusion of the large colistin molecule in agar (B569324), which leads to inaccurate and unreliable results.[8][9][10]

Troubleshooting Guide

Issue: High variability in MIC results between experiments.

  • Possible Cause: Inconsistent hydrolysis of CMS to colistin.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare CMS solutions fresh for each experiment.[1]

    • Standardize Incubation Time: Ensure a consistent incubation time for all assays.

    • Control Temperature: Maintain a constant and accurate incubation temperature (e.g., 37°C).

    • Check Media pH: The pH of the MHB should be between 7.2 and 7.4. An altered pH can affect the rate of CMS hydrolysis.[1]

    • Use Colistin Sulfate (B86663): For all in vitro susceptibility testing, it is recommended to use colistin sulfate, the active form of the drug, to avoid the issue of variable hydrolysis.[2][8]

Issue: Higher than expected MIC values for susceptible strains.

  • Possible Cause 1: Presence of antagonistic ions in the media.

  • Troubleshooting Steps:

    • Cation Concentration: Divalent cations, particularly Ca²⁺ and Mg²⁺, can antagonize the activity of colistin.[11][12][13] Standard cation-adjusted Mueller-Hinton Broth (CAMHB) has lower concentrations of these ions than what is found in physiological conditions like interstitial fluid.[11] Be aware that media with higher cation concentrations, such as artificial urine, can significantly increase colistin MICs for some bacteria.[12][13][14]

  • Possible Cause 2: Binding of colistin to plasticware.

  • Troubleshooting Steps:

    • Low-Binding Plates: Colistin is a cationic molecule that can adhere to the negatively charged surfaces of standard polystyrene microtiter plates.[2] Using plates made of low-protein-binding materials can mitigate this issue.

    • Use of Surfactants (with caution): The addition of a surfactant like Polysorbate-80 (Tween 80) has been suggested to prevent the binding of colistin to microtiter plates.[8] However, this is not approved by CLSI or EUCAST guidelines as Tween 80 may have its own mild antibacterial activity and could potentially act synergistically with colistin.[8][15]

Data Presentation

Table 1: Impact of Media and Temperature on CMS Stability

MediumTemperatureObservationReference
Water4°CStable for up to 2 days with no colistin formation.[5][6]
Water37°CCMS peaks in SAX-HPLC disappeared almost completely after 12 hours.[5][6]
Isotonic Phosphate Buffer (pH 7.4)37°CRapid formation of colistin within 24 to 48 hours.[5][6][16]
Human Plasma37°CRapid formation of colistin within 24 to 48 hours.[5][6][16]
Mueller-Hinton Broth37°CNo formation of colistin detected within 30 minutes.[5][6][16]
Cation-Adjusted MHB37°C~30% conversion to colistin after 4 hours.[1]

Table 2: Effect of Cations on Colistin MIC against E. coli

MediumKey ComponentsMedian MIC (mg/L) for mcr-1 positive E. coliMedian MIC (mg/L) for colistin-susceptible E. coliReference
CAMHBStandard Cations80.5[14]
Artificial UrineHigher divalent cations, acidic pH640.5[13][14]
Heat-Inactivated Human SerumPhysiological proteins and ions80.5[14]

Experimental Protocols

Reference Broth Microdilution (BMD) for Colistin Susceptibility Testing

This protocol is based on CLSI and EUCAST recommendations.

  • Preparation of Colistin Sulfate Stock Solution:

    • Use colistin sulfate for all in vitro testing.

    • Prepare a stock solution of high concentration (e.g., 1,000 mg/L) in sterile deionized water.

    • Store the stock solution at -70°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Microtiter Plates:

    • Use sterile 96-well microtiter plates. Low-binding plates are recommended.

    • Prepare serial two-fold dilutions of the colistin sulfate stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the microtiter plate wells. The final volume in each well should be 50 µL.

    • The final concentrations should typically range from 0.06 to 64 mg/L.

    • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies.

    • Suspend the colonies in a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

    • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth.

    • Use a reading aid, such as a viewing box, against a dark background.

  • Quality Control:

    • Perform quality control with each batch of tests using reference strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.[8]

    • For detecting colistin resistance, it is also advised to include a colistin-resistant strain like E. coli NCTC 13846 (mcr-1 positive).[8]

Visualizations

Colistin_Mechanism cluster_membrane Gram-Negative Bacterial Outer Membrane cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance LPS Lipopolysaccharide (LPS) (Negatively Charged) LipidA Lipid A DivalentCations Mg²⁺, Ca²⁺ (Stabilizing LPS) Colistin Colistin (Positively Charged) ElectrostaticInteraction 1. Electrostatic Interaction Colistin->ElectrostaticInteraction Binds to Displacement 2. Displacement of Divalent Cations ElectrostaticInteraction->Displacement Displacement->DivalentCations Displaces MembraneDestabilization 3. Outer Membrane Destabilization Displacement->MembraneDestabilization Permeabilization 4. Increased Permeability MembraneDestabilization->Permeabilization CellLysis 5. Cell Lysis and Death Permeabilization->CellLysis LPS_Modification LPS Modification (e.g., addition of PEtN, L-Ara4N) ChargeNeutralization Reduced Negative Charge of LPS LPS_Modification->ChargeNeutralization ReducedBinding Decreased Colistin Binding ChargeNeutralization->ReducedBinding ReducedBinding->Colistin Prevents binding of Resistance Resistance to Colistin ReducedBinding->Resistance

Caption: Mechanism of action of colistin and a common mechanism of resistance.

Troubleshooting_Workflow Start Inconsistent CMS MIC Results Check_Fresh_Prep Are you preparing CMS solutions fresh for each experiment? Start->Check_Fresh_Prep Prep_Fresh Action: Prepare CMS solutions immediately before use. Check_Fresh_Prep->Prep_Fresh No Check_Media_pH Is the media pH between 7.2 and 7.4? Check_Fresh_Prep->Check_Media_pH Yes Prep_Fresh->Check_Media_pH Adjust_pH Action: Adjust media pH. Check_Media_pH->Adjust_pH No Check_Cations Are you aware of the cation concentration in your media? Check_Media_pH->Check_Cations Yes Adjust_pH->Check_Cations Consider_Cation_Effect Note: High cation levels can antagonize colistin activity. Account for this in data interpretation. Check_Cations->Consider_Cation_Effect No Check_Plasticware Are you using low-binding plates? Check_Cations->Check_Plasticware Yes Consider_Cation_Effect->Check_Plasticware Use_Low_Binding Action: Switch to low-binding plasticware. Check_Plasticware->Use_Low_Binding No Consider_Colistin_Sulfate Have you considered using colistin sulfate instead of CMS? Check_Plasticware->Consider_Colistin_Sulfate Yes Use_Low_Binding->Consider_Colistin_Sulfate Switch_To_Sulfate Recommendation: Use colistin sulfate for in vitro testing to eliminate hydrolysis variability. Consider_Colistin_Sulfate->Switch_To_Sulfate No End Consistent Results Consider_Colistin_Sulfate->End Yes Switch_To_Sulfate->End

Caption: Troubleshooting workflow for inconsistent CMS MIC results.

References

How to minimize variability in colistin methanesulfonate susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in colistin (B93849) methanesulfonate (B1217627) (CMS) susceptibility testing. Accurate and reproducible susceptibility data for colistin is critical, given its role as a last-resort antibiotic for multidrug-resistant Gram-negative infections.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for variability when testing the susceptibility of colistin methanesulfonate (CMS)?

A1: The primary source of variability stems from the fact that CMS is an inactive prodrug of colistin.[1] In aqueous solutions, such as microbiological media, CMS undergoes hydrolysis to its active form, colistin.[1][2] This conversion is often incomplete and variable during the standard incubation period for susceptibility testing, leading to inaccurate and falsely elevated Minimum Inhibitory Concentration (MIC) values.[1] Therefore, it is crucial to use colistin sulfate (B86663) for all in vitro susceptibility testing.[3][4]

Q2: Which susceptibility testing method is recommended for colistin?

A2: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution (BMD) as the reference method for determining colistin MICs.[3][4][5] This method provides the most reliable and reproducible results for colistin susceptibility testing.[1]

Q3: Why are disk diffusion and gradient diffusion tests (e.g., E-test) not recommended for colistin susceptibility testing?

A3: Disk diffusion and gradient diffusion methods are considered unreliable for colistin susceptibility testing due to several factors.[3][4] Colistin is a large polypeptide that diffuses poorly in agar (B569324), which can lead to inaccurate zone sizes or MIC readings.[3][6] These methods have been associated with high error rates, including "very major errors" where a resistant isolate is incorrectly identified as susceptible.[1][3]

Q4: Can the adherence of colistin to plastics affect test results?

A4: Yes, colistin is a cationic molecule that can adhere to the surfaces of standard polystyrene microtiter plates.[1][3][7] This binding can reduce the effective concentration of colistin in the testing wells, potentially leading to inaccurate MIC values.[1] While polysorbate-80 was previously suggested to mitigate this, it is no longer recommended as it may have a synergistic effect with colistin.[3][7] Adherence to standardized protocols is crucial to minimize this effect.[1]

Q5: What are the recommended quality control (QC) strains for colistin susceptibility testing?

A5: The recommended QC strains for colistin susceptibility testing include Escherichia coli ATCC® 25922 and Pseudomonas aeruginosa ATCC® 27853.[3][8] EUCAST also recommends including a colistin-resistant strain, such as E. coli NCTC 13846 (mcr-1 positive), for comprehensive quality control.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High MIC for a susceptible QC strain (e.g., E. coli ATCC 25922) 1. Procedural error in drug dilution, inoculum preparation, or incubation. 2. Degradation of the colistin sulfate stock solution. 3. Contamination of the QC strain.1. Carefully review and repeat the experimental protocol with fresh reagents and a newly prepared inoculum. 2. Prepare a fresh stock solution of colistin sulfate. 3. Re-streak the QC strain from a frozen stock to ensure purity.[1]
Discrepancy between BMD and other methods (e.g., gradient diffusion) 1. Other methods are known to be unreliable for colistin. 2. Potential for heteroresistance in the bacterial population.1. Trust the result from the reference BMD method.[1] 2. The BMD method is more robust for detecting heteroresistance; rely on this result.[1]
Inconsistent MIC results between experimental runs 1. Variability in inoculum preparation. 2. Inconsistent incubation conditions (time and temperature). 3. Adherence of colistin to plasticware.1. Ensure the inoculum is standardized to a 0.5 McFarland standard for every experiment. 2. Strictly adhere to the recommended incubation time (16-20 hours) and temperature (35 ± 2°C).[10] 3. While difficult to eliminate, consistent adherence to the standardized protocol will minimize variability.[1]
No growth in the growth control well 1. Inoculum was not added to the well. 2. The bacterial strain is not viable.1. Repeat the assay, ensuring all wells (except the sterility control) are inoculated. 2. Use a fresh culture of the test organism.

Quantitative Data Summary

Table 1: Clinical Breakpoints for Colistin against Pseudomonas aeruginosa

Organization Susceptible (S) Intermediate (I) Resistant (R)
CLSI -≤ 2 µg/mL≥ 4 µg/mL
EUCAST ≤ 4 µg/mL-> 4 µg/mL

Data sourced from CLSI M100 and EUCAST breakpoint tables.[10]

Table 2: Quality Control Ranges for Colistin MIC Testing

QC Strain CLSI MIC Range (µg/mL) EUCAST MIC Range (µg/mL)
Escherichia coli ATCC® 259220.25 - 20.25 - 2
Pseudomonas aeruginosa ATCC® 278530.5 - 40.5 - 4
Escherichia coli NCTC 13846 (mcr-1 positive)-4 - 8

Data sourced from CLSI and EUCAST guidelines.[3]

Table 3: Factors Influencing In Vitro Conversion of CMS to Colistin

Factor Effect on Conversion Rate Reference
Temperature Higher temperatures increase the rate of hydrolysis.[11]
pH Conversion is greater at a pH of 7.4 compared to more acidic conditions.[11]
Concentration Hydrolysis is more rapid in dilute solutions.[2][11]
Time The extent of conversion increases with incubation time.[11]
Medium The composition of the solution (e.g., water, buffer, plasma, microbiological media) significantly impacts the conversion rate.[11]

Experimental Protocols

Broth Microdilution (BMD) for Colistin MIC Determination

This protocol is based on the CLSI and EUCAST recommended reference method.

1. Preparation of Colistin Sulfate Stock Solution:

  • Accurately weigh colistin sulfate powder and dissolve it in sterile distilled water to create a stock solution of 1280 µg/mL.[10]

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Store aliquots of the stock solution at -70°C for up to six months. Avoid repeated freeze-thaw cycles.[10]

2. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the colistin stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations typically ranging from 0.125 µg/mL to 64 µg/mL in the microtiter plate wells.[10]

  • Dispense 50 µL of each colistin dilution into the appropriate wells of a 96-well plate.

  • Include a growth control well (containing 100 µL of CAMHB without colistin) and a sterility control well (containing 100 µL of uninoculated CAMHB).[10]

3. Inoculum Preparation:

  • From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

4. Inoculation and Incubation:

  • Add 50 µL of the final bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.[10]

  • Incubate the inoculated microtiter plates in ambient air at 35 ± 2°C for 16-20 hours.[10]

5. Reading and Interpreting Results:

  • Following incubation, visually inspect the microtiter plates.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[1]

  • The MIC of the QC strain(s) must fall within the acceptable ranges for the results to be valid.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock Prepare Colistin Sulfate Stock Solution (1280 µg/mL) plates Prepare Serial Dilutions in 96-well Plates stock->plates inoculate Inoculate Plates with Bacterial Suspension plates->inoculate inoculum Prepare and Standardize Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic qc_check Validate with QC Strain Results read_mic->qc_check interpret Interpret Results using CLSI/EUCAST Breakpoints qc_check->interpret

Caption: Workflow for colistin susceptibility testing via broth microdilution.

cms_hydrolysis cms This compound (CMS) (Inactive Prodrug) colistin Colistin (Active Form) cms->colistin Hydrolysis (in aqueous solution) factors Factors Influencing Hydrolysis Rate factors->cms temp Temperature factors->temp ph pH factors->ph time Time factors->time concentration Concentration factors->concentration

Caption: Logical relationship of factors affecting CMS to colistin hydrolysis.

References

Technical Support Center: Overcoming Challenges of Colistin Methanesulfonate Use in Automated Susceptibility Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with colistin (B93849) methanesulfonate (B1217627) (CMS) in automated susceptibility testing systems.

Frequently Asked Questions (FAQs)

Q1: Why is colistin susceptibility testing so challenging?

A1: In vitro susceptibility testing for colistin is influenced by several factors:

  • Prodrug Inactivity: Colistin methanesulfonate (CMS) is an inactive prodrug that is administered to patients.[1] For susceptibility testing, it must hydrolyze to the active colistin. This conversion can be variable and incomplete during the standard incubation period of automated systems, potentially leading to falsely high or inconsistent Minimum Inhibitory Concentration (MIC) values.[1][2]

  • Physicochemical Properties: Colistin is a large, cationic polypeptide. This leads to poor diffusion in agar-based methods and a tendency to adhere to the plastic surfaces of microtiter plates and other testing equipment.[3][4]

  • Heteroresistance: Some bacterial populations may contain subpopulations with varying levels of resistance to colistin, which can be difficult to detect with automated systems.[5][6]

  • Lack of Standardized Breakpoints: Until recently, there was a lack of universally accepted and FDA-approved breakpoints for colistin, leading to inconsistencies in interpretation.[5][7]

Q2: Should I use this compound (CMS) or colistin sulfate (B86663) for in vitro susceptibility testing?

A2: For in vitro susceptibility testing, it is strongly recommended to use colistin sulfate .[3][5] CMS is an inactive prodrug, and its conversion to the active colistin form in vitro is unreliable.[1][2] Using colistin sulfate ensures that the active form of the drug is being evaluated, leading to more accurate and reproducible MIC values.[1] Studies have shown that MICs for this compound are significantly higher than for colistin sulfate against the same isolates.[8]

Q3: Why are disk diffusion and gradient diffusion (e.g., E-test) methods not recommended for colistin susceptibility testing?

A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not recommend disk diffusion or gradient diffusion methods for colistin susceptibility testing.[3][9] This is due to:

  • Poor Diffusion: The large size of the colistin molecule results in poor diffusion through the agar (B569324), leading to unreliable zone diameters that do not correlate well with the MIC.[1][5]

  • High Error Rates: These methods are associated with unacceptably high rates of "very major errors" (VMEs), where a resistant isolate is falsely reported as susceptible.[5][10] EUCAST has issued warnings regarding the poor performance of gradient tests for detecting colistin resistance.[11][12][13]

Q4: What is the recommended reference method for colistin susceptibility testing?

A4: The joint CLSI-EUCAST working group recommends broth microdilution (BMD) as the reference ("gold standard") method for determining colistin MICs.[3][5][14] This method is considered the most reliable and reproducible for colistin susceptibility testing.[10][15]

Q5: Can I rely on the results from my automated susceptibility testing (AST) system for colistin?

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Action(s)
High MIC values or inconsistent results with CMS. Incomplete or variable hydrolysis of the inactive prodrug CMS to its active colistin form during incubation.[1][2]Switch to colistin sulfate for all in vitro susceptibility testing. [3][5] This ensures you are testing the active form of the drug.
Discrepancy between automated system results and reference methods (BMD). - inherent limitations of the automated system.[16][18] - Underestimation of resistance by the automated system.[19] - Issues with the specific test cards or reagents.[12]- Confirm all colistin susceptibility results from automated systems, especially those at or near the breakpoint, with the reference broth microdilution (BMD) method. [18][19] - Perform regular quality control with both susceptible and resistant QC strains.[5][9] - Contact the manufacturer of your automated system to inquire about the performance of their system for colistin testing and for any available updates or recommendations.[11]
"Skipped wells" or inconsistent growth in broth microdilution. - Adherence of the cationic colistin molecule to the plastic of the microtiter plate, reducing the effective drug concentration in the well.[4][20][21] - Presence of a heteroresistant population within the bacterial isolate.[5][6]- Ensure proper mixing of the colistin solution in the wells. - Consider using plates made of materials with lower binding affinity if available. - Subculture from the "skipped wells" to a fresh plate to check for the growth of a resistant subpopulation.[21]
Quality Control (QC) failures for colistin testing. - Degradation of the colistin sulfate stock solution. - Contamination or incorrect strain of the QC organism. - Errors in the testing procedure.- Prepare a fresh stock solution of colistin sulfate. [1] - Re-streak the QC strain from a frozen stock to ensure purity. [1] - Carefully review and repeat the entire testing protocol. [1] - Use recommended QC strains such as E. coli ATCC® 25922™ and colistin-resistant E. coli NCTC 13846.[5]

Performance of Automated Systems for Colistin Susceptibility Testing

Automated SystemCategorical Agreement (CA)Very Major Errors (VME)Precision Categorical Agreement (PCA)
BD Phoenix 100%0%100%
MicroScan 100%0%100%
Vitek 2 88%12%81%

Experimental Protocols

Reference Broth Microdilution (BMD) for Colistin Susceptibility Testing

This protocol is based on the recommendations from CLSI and EUCAST.[3][14]

  • Preparation of Colistin Sulfate Stock Solution:

    • Prepare a stock solution of colistin sulfate in sterile, deionized water at a concentration of 1280 mg/L.[3]

    • Aseptically dispense into single-use aliquots and store at -70°C or colder.[3]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, suspend 3-5 colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]

    • Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the colistin sulfate stock solution in CAMHB directly in the wells of a 96-well microtiter plate.[9]

    • The typical final concentration range is 0.06 to 64 mg/L.[3]

    • The final volume in each well should be 100 µL (50 µL of diluted colistin solution and 50 µL of the final bacterial inoculum).

  • Incubation:

    • Include a growth control well (no colistin) and a sterility control well (no bacteria).[3]

    • Incubate the plates in ambient air at 35 ± 1°C for 16-20 hours.[3]

  • Interpretation of Results:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of colistin that completely inhibits visible bacterial growth.[3]

    • Compare the obtained MIC value to the current CLSI or EUCAST clinical breakpoints to determine the susceptibility category (Susceptible, Intermediate, or Resistant).

Visualizations

experimental_workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis stock Prepare Colistin Sulfate Stock Solution (1280 mg/L) dilution Serial Dilution of Colistin in Microtiter Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Inoculum to Wells inoculum->add_inoculum dilution->add_inoculum incubation Incubate at 35°C for 16-20 hours add_inoculum->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic interpret Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpret

Caption: Workflow for Colistin Susceptibility Testing via Broth Microdilution.

cms_conversion CMS This compound (CMS) (Inactive Prodrug) Active_Colistin Active Colistin (Bactericidal) CMS->Active_Colistin Hydrolysis (in aqueous solution) Bacteria Gram-Negative Bacteria Active_Colistin->Bacteria Binds to Lipid A of LPS Lysis Cell Lysis Bacteria->Lysis Membrane Disruption

Caption: Conversion of inactive CMS to active colistin and its mechanism of action.

References

Validation & Comparative

A Comparative Guide to the Nephrotoxicity of Colistin Methanesulfonate and Polymyxin B in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

The resurgence of multidrug-resistant Gram-negative bacteria has reinstated the clinical significance of polymyxin (B74138) antibiotics, particularly colistin (B93849) (administered as its prodrug, colistin methanesulfonate (B1217627) or CMS) and polymyxin B. However, their therapeutic application is frequently curtailed by dose-limiting nephrotoxicity. This guide offers a detailed comparison of the nephrotoxic profiles of CMS and polymyxin B, with a focus on findings from animal models to inform researchers, scientists, and drug development professionals.

Executive Summary

While clinical data provides valuable insights, animal models are indispensable for dissecting the mechanisms of toxicity and for the preclinical assessment of new, potentially safer, polymyxin derivatives. Preclinical evidence, largely from rodent models, suggests that both CMS and polymyxin B induce renal injury through direct effects on renal tubular epithelial cells, leading to acute tubular necrosis. The primary mechanisms involve disruption of cell membrane integrity, induction of oxidative stress, and apoptosis. Emerging data from preclinical studies suggest subtle but potentially significant differences in the nephrotoxic potential of these two agents, which appear to be influenced by their distinct pharmacokinetic and renal handling properties.

Quantitative Comparison of Nephrotoxicity Markers

Direct head-to-head comparative studies in animal models detailing a dose-response relationship for nephrotoxicity of CMS versus polymyxin B are limited in the published literature. The following table compiles available data from various studies to provide a comparative overview of key nephrotoxicity markers. It is important to note that these values are from different studies and direct cross-study comparisons should be made with caution.

Animal ModelDrugDoseDurationSerum Creatinine (B1669602) (mg/dL)BUN (mg/dL)Histopathology FindingsReference
Rat Polymyxin B4 mg/kg/day5 daysElevated vs. SalineNot ReportedTubular dilatation and necrosis in the renal cortex.[1][2]
Mouse Polymyxin B35 mg/kg/day3 daysNot significantly changedNot significantly changedSeverity of kidney injury correlated with changes in GFR and KIM-1.[3]
Mouse Colistin (Polymyxin E)70-120 mg/kg/day3 daysNot significantly changedNot significantly changedMild and reversible kidney dysfunction at higher doses.[3]
Rat Colistin150,000-450,000 IU/kg/day7 daysNo significant changeNot ReportedDose-dependent acute tubular necrosis.[4]

Note: BUN stands for Blood Urea Nitrogen, GFR for Glomerular Filtration Rate, and KIM-1 for Kidney Injury Molecule-1.

Experimental Protocols

Standardized in vivo models are crucial for elucidating the mechanisms of polymyxin-induced nephrotoxicity and for the development of safer alternatives. Below is a typical experimental protocol for assessing and comparing the nephrotoxicity of CMS and polymyxin B in a rat model.

Objective: To compare the nephrotoxicity of intravenously administered colistin methanesulfonate (CMS) and polymyxin B in a rat model.

Animal Model:

  • Species: Wistar or Sprague-Dawley rats

  • Sex: Male

  • Weight: 250-300g

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to food and water.

Experimental Groups:

  • Control Group: Saline (0.9% NaCl)

  • CMS Group (Low Dose)

  • CMS Group (High Dose)

  • Polymyxin B Group (Low Dose)

  • Polymyxin B Group (High Dose)

Drug Administration:

  • Route: Intravenous (via tail vein)

  • Frequency: Once or twice daily

  • Duration: 7 days

Monitoring and Sample Collection:

  • Daily: Body weight and clinical signs of toxicity.

  • Baseline and termination: Blood samples for serum creatinine and BUN analysis.

  • 24-hour urine collection (at baseline and termination): For measurement of urinary biomarkers such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).

  • Termination: Kidneys are harvested for histopathological examination.

Histopathological Analysis:

  • Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

  • A semi-quantitative scoring system is used to evaluate the degree of tubular injury (e.g., tubular necrosis, cast formation, interstitial inflammation).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Nephrotoxicity Assessment cluster_analysis Data Analysis acclimatization Animal Acclimatization (e.g., Wistar Rats, 1 week) grouping Randomization into Treatment Groups (Control, CMS, Polymyxin B) acclimatization->grouping administration Daily Drug Administration (e.g., Intravenous, 7 days) grouping->administration monitoring Daily Monitoring (Body Weight, Clinical Signs) administration->monitoring histopathology Kidney Harvesting & Histopathology (H&E Staining, Scoring) administration->histopathology blood_collection Blood Sampling (Baseline, Day 7) monitoring->blood_collection urine_collection Urine Collection (Baseline, Day 7) monitoring->urine_collection biochemical_analysis Biochemical Analysis (Serum Creatinine, BUN, Urinary Biomarkers) blood_collection->biochemical_analysis urine_collection->biochemical_analysis data_analysis Statistical Analysis and Comparison biochemical_analysis->data_analysis histopathology->data_analysis

Caption: A typical experimental workflow for the in vivo assessment of polymyxin nephrotoxicity.

Signaling Pathways in Polymyxin-Induced Nephrotoxicity

Polymyxin-induced nephrotoxicity is a multifactorial process involving direct cellular injury and the activation of apoptotic pathways. The following diagram illustrates the key signaling events in a renal tubular cell upon exposure to polymyxins.

signaling_pathway cluster_cell Renal Tubular Epithelial Cell cluster_mito Mitochondrial Dysfunction cluster_apoptosis Apoptosis Cascade polymyxin Polymyxin B / Colistin membrane Cell Membrane Disruption polymyxin->membrane Direct Interaction ros Increased ROS Production (Oxidative Stress) polymyxin->ros Induces apoptosis Apoptosis (Cell Death) membrane->apoptosis mito_potential Decreased Mitochondrial Membrane Potential ros->mito_potential cytochrome_c Cytochrome C Release mito_potential->cytochrome_c caspase Caspase Activation cytochrome_c->caspase caspase->apoptosis

References

A Head-to-Head Battle in the Petri Dish: Colistin Methanesulfonate vs. Colistin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vitro efficacy of two forms of a last-resort antibiotic against Gram-negative bacteria.

In the ongoing struggle against multidrug-resistant Gram-negative bacteria, colistin (B93849) has re-emerged as a critical last-line therapeutic option. However, it is available in two main forms: colistin methanesulfonate (B1217627) (CMS), administered parenterally as an inactive prodrug, and colistin sulfate (B86663), the active form of the drug.[1][2] For researchers, scientists, and drug development professionals, understanding the distinct in vitro characteristics of these two forms is paramount for accurate susceptibility testing and the development of effective therapeutic strategies. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data and protocols.

The Fundamental Difference: A Prodrug vs. The Active Moiety

Colistin methanesulfonate (CMS) is administered to patients due to its lower toxicity profile compared to the active form.[3] In aqueous solutions, such as microbiological media or bodily fluids, CMS undergoes hydrolysis to release the active colistin molecule.[3][4] This conversion is a prerequisite for its antibacterial activity.[3][4] The variable and often incomplete rate of this hydrolysis during in vitro experiments can lead to misleadingly high or inconsistent Minimum Inhibitory Concentration (MIC) values for CMS.[3] Consequently, for all in vitro susceptibility testing, the use of colistin sulfate is recommended to ensure an accurate assessment of the active drug's potency.[3]

Quantitative Comparison of In Vitro Efficacy

The in vitro superiority of colistin sulfate over CMS is evident in key pharmacodynamic parameters such as Minimum Inhibitory Concentration (MIC) and time-kill kinetics.

Minimum Inhibitory Concentration (MIC)

MIC values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, are consistently lower for colistin sulfate than for CMS against various Gram-negative pathogens.

OrganismColistin Sulfate MIC (mg/L)This compound (Apparent) MIC (mg/L)Reference
Pseudomonas aeruginosa ATCC 2785314[4]
Pseudomonas aeruginosa (mucoid clinical isolate 18982)48[5]
Pseudomonas aeruginosa (mucoid clinical isolate 19056)18[5]
Pseudomonas aeruginosa (nonmucoid clinical isolate 20223)416[5]
Pseudomonas aeruginosa ATCC 27853 (separate study)416[5]
Acinetobacter baumannii (clinical isolate 06-74)0.52[6]
Time-Kill Kinetics

Time-kill assays, which measure the rate and extent of bacterial killing over time, further highlight the more rapid and potent bactericidal activity of colistin sulfate.

OrganismDrugConcentration (x MIC)Time to Achieve >3-log10 CFU/mL ReductionReference
Pseudomonas aeruginosa ATCC 27853Colistin Sulfate6x MIC< 15 minutes[4]
Pseudomonas aeruginosa ATCC 27853This compound2x Apparent MIC~90 minutes (onset of killing)[4]
Pseudomonas aeruginosa (mucoid clinical isolate 18982)Colistin Sulfate16x MICComplete elimination within 24 hours[5][7]
Pseudomonas aeruginosa (mucoid clinical isolate 18982)This compound16x Apparent MICSlower killing, required 16x MIC for complete elimination within 24 hours[5][7]

Experimental Protocols

Accurate and reproducible in vitro testing is crucial. The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the recommended standard for determining the MIC of colistin.[3][8]

  • Preparation of Reagents:

    • Prepare a stock solution of colistin sulfate in sterile water.[4]

    • Use cation-adjusted Mueller-Hinton broth (CAMHB).[9]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Assay Procedure:

    • Perform serial twofold dilutions of the colistin sulfate stock solution in CAMHB in a 96-well microtiter plate.[10]

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (CAMHB and inoculum, no antibiotic) and a sterility control well (CAMHB only).[10]

    • Incubate the plate in ambient air at 35°C ± 2°C for 16-20 hours.[3]

  • Interpretation of Results:

    • The MIC is the lowest concentration of colistin sulfate that completely inhibits visible bacterial growth.[3]

Time-Kill Assay

This assay provides insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Preparation of Reagents and Inoculum:

    • Prepare stock solutions of colistin sulfate and CMS in sterile water. CMS solutions should be freshly prepared before each experiment to minimize hydrolysis.[4]

    • Prepare a bacterial inoculum in early log-phase growth (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) in CAMHB.[4][11]

  • Assay Procedure:

    • Add the desired concentrations of colistin sulfate or CMS (often multiples of the MIC) to flasks containing the bacterial inoculum.[4][11]

    • Include a growth control flask with no antibiotic.

    • Incubate the flasks in a shaking water bath at 37°C.[4]

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.[11]

    • Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar (B569324) plates.

    • Incubate the plates at 37°C for 18-24 hours.[11]

  • Data Analysis:

    • Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control.[12]

Visualizing the Process: From Prodrug to Active Form

The fundamental difference between CMS and colistin sulfate lies in the hydrolysis step required to activate CMS. This process can be visualized as a simple workflow.

cluster_0 In Vitro Testing Environment CMS This compound (CMS) (Inactive Prodrug) Hydrolysis Hydrolysis (in aqueous medium) CMS->Hydrolysis Spontaneous conversion Colistin Colistin (Active Form) Hydrolysis->Colistin Bacteria Gram-Negative Bacteria Colistin->Bacteria Binds to LPS, disrupts membrane Effect Antibacterial Effect Bacteria->Effect cluster_workflow Comparative Efficacy Workflow prep Prepare Bacterial Inoculum (e.g., P. aeruginosa) mic_cms MIC Determination (CMS) prep->mic_cms Inoculate test systems mic_cs MIC Determination (Colistin Sulfate) prep->mic_cs Inoculate test systems time_kill_cms Time-Kill Assay (CMS) mic_cms->time_kill_cms Inform concentration selection time_kill_cs Time-Kill Assay (Colistin Sulfate) mic_cs->time_kill_cs Inform concentration selection analysis Data Analysis and Comparison time_kill_cms->analysis time_kill_cs->analysis

References

Head-to-head comparison of colistin methanesulfonate and polymyxin B activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The rising tide of multidrug-resistant Gram-negative bacterial infections has thrust the polymyxin (B74138) class of antibiotics back into the clinical forefront. Among these, colistin (B93849) (administered as its prodrug, colistin methanesulfonate (B1217627) or CMS) and polymyxin B are pivotal last-resort therapies. While often used interchangeably, significant pharmacological differences exist between them, impacting their clinical application and efficacy. This guide provides a detailed, evidence-based comparison of their activity, supported by quantitative data, experimental protocols, and visual workflows to inform research and development.

Core Pharmacological Differences

The most critical distinction lies in their administration and subsequent bioavailability. Polymyxin B is administered intravenously as the active drug, allowing for the rapid achievement of therapeutic serum concentrations.[1] In contrast, colistin is administered as the inactive prodrug, colistin methanesulfonate (CMS), which must be converted in vivo to its active form, colistin.[2] This conversion is a slow and variable process, influenced by renal function, which can delay reaching effective drug levels.[2][3]

Table 1: Comparative Pharmacokinetics of Colistin (from CMS) and Polymyxin B

ParameterColistin (following CMS administration)Polymyxin BKey Implications
Form Administered Inactive prodrug (this compound)Active drug (Polymyxin B Sulfate)Polymyxin B achieves therapeutic concentrations faster.[4]
Conversion to Active Form Slow and variable in vivo hydrolysisNot applicableDelayed onset of bactericidal activity for colistin.[5]
Time to Peak Concentration Several hours to days for steady-state colistin[3]Rapid, within the first hour of infusion[5]Critical for treating acute, severe infections where time is of the essence.
Elimination CMS is primarily cleared by the kidneys, while active colistin has significant non-renal clearance.Predominantly non-renal clearanceCMS dosage requires significant adjustment in patients with renal impairment.

In Vitro Antibacterial Activity

Both colistin and polymyxin B share an identical spectrum of activity, primarily targeting multidrug-resistant Gram-negative pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1] Their mechanism of action involves a cationic interaction with the anionic lipopolysaccharide (LPS) in the outer membrane of these bacteria, leading to membrane destabilization and cell death.[6] While their in vitro potency is generally considered equivalent, some studies report minor differences in Minimum Inhibitory Concentrations (MICs).

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Colistin vs. Polymyxin B

OrganismColistin MIC (µg/mL)Polymyxin B MIC (µg/mL)Categorical Agreement (%)Reference
E. coliMIC value lower than polymyxin B in 39.0% of strainsMIC value lower than colistin in 32.2% of strains66.1[7]
K. pneumoniaeMIC value lower than polymyxin B in 58.7% of strainsMIC value lower than colistin in 8.7% of strains96.7[7]
P. aeruginosaMIC value lower than polymyxin B in 31.7% of strainsMIC value lower than colistin in 7.9% of strains85.7[7]
A. baumanniiMIC value lower than polymyxin B in 61.1% of strainsMIC value lower than colistin in 3.7% of strains85.2[7]

Note: Data synthesized from a study comparing MIC values. Categorical agreement refers to the percentage of isolates for which the susceptibility interpretation (Susceptible, Intermediate, Resistant) was the same for both drugs.

Clinical Efficacy and Outcomes

Clinical studies comparing the two agents have often yielded mixed results, with many finding no significant difference in overall mortality. A retrospective study on bloodstream infections caused by carbapenem-resistant A. baumannii and P. aeruginosa found no significant impact on 30-day mortality between polymyxin B and colistin treatment.[6][8] Similarly, a multicenter retrospective study focusing on carbapenem-resistant A. baumannii infections found comparable efficacy between colistin sulfate (B86663) and polymyxin B in terms of 28-day mortality and clinical failure rates.[9][10] However, the pharmacokinetic advantages of polymyxin B, particularly the rapid attainment of bactericidal concentrations, may be beneficial in severe, acute infections.[5]

Experimental Protocols

Broth Microdilution for MIC Determination

This method is the recommended standard by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the MIC of polymyxins.[10]

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of colistin sulfate and polymyxin B sulfate. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test organism on an appropriate agar (B569324) medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay

This dynamic assay evaluates the bactericidal activity of an antibiotic over time.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in logarithmic growth phase in CAMHB.

  • Assay Setup: Prepare flasks or tubes containing CAMHB with various concentrations of colistin or polymyxin B (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control flask without any antibiotic. Inoculate all flasks with the bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw aliquots from each flask. Perform serial dilutions of the aliquots in sterile saline and plate them onto nutrient agar plates.

  • Data Analysis: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]

Visualizing Key Pathways and Workflows

Mechanism of Action

Both polymyxins disrupt the Gram-negative bacterial outer membrane. The process begins with an electrostatic interaction with LPS, leading to membrane destabilization.

G cluster_OM Bacterial Outer Membrane Polymyxin Polymyxin B / Colistin (Cationic) LPS Lipopolysaccharide (LPS) (Anionic) Polymyxin->LPS Electrostatic Binding OM_Disruption Outer Membrane Disruption & Permeabilization LPS->OM_Disruption Destabilization Divalent_Cations Ca²⁺ / Mg²⁺ Stabilizing LPS Divalent_Cations->LPS Displacement of Outer_Membrane Outer Membrane Cell_Leakage Leakage of Intracellular Contents OM_Disruption->Cell_Leakage Cell_Death Bacterial Cell Death Cell_Leakage->Cell_Death

Caption: Polymyxin mechanism of action targeting bacterial lipopolysaccharide (LPS).

Pharmacokinetic Pathway: CMS to Colistin

The conversion of the inactive prodrug CMS to active colistin is a critical pharmacokinetic step that differentiates it from polymyxin B.

G CMS_Admin IV Administration of This compound (CMS) (Inactive Prodrug) Systemic_Circulation Systemic Circulation CMS_Admin->Systemic_Circulation Conversion Slow in vivo Hydrolysis Systemic_Circulation->Conversion CMS_Elimination Renal Elimination of Unchanged CMS Systemic_Circulation->CMS_Elimination Primary clearance route (especially with good renal function) Colistin_Active Active Colistin Conversion->Colistin_Active Generation of active drug Therapeutic_Effect Therapeutic Effect Colistin_Active->Therapeutic_Effect

Caption: Pharmacokinetic pathway of CMS conversion to its active form, colistin.

Comparative Experimental Workflow

A logical workflow for the in vitro comparison of colistin and polymyxin B activity.

G Start Select Bacterial Isolates (e.g., A. baumannii, P. aeruginosa) MIC_Test Determine MICs (Broth Microdilution) Start->MIC_Test Time_Kill Perform Time-Kill Assays (at multiples of MIC) MIC_Test->Time_Kill Inform concentrations Data_Analysis Data Analysis MIC_Test->Data_Analysis Time_Kill->Data_Analysis Compare_Potency Compare Potency (MIC values) Data_Analysis->Compare_Potency Compare_Kinetics Compare Bactericidal Kinetics Data_Analysis->Compare_Kinetics Conclusion Comparative Efficacy Conclusion Compare_Potency->Conclusion Compare_Kinetics->Conclusion

Caption: Workflow for in vitro comparison of colistin and polymyxin B activity.

Conclusion

While colistin and polymyxin B exhibit nearly identical microbiological activity in vitro, their clinical pharmacological properties are substantially different.[2] Polymyxin B's administration as an active drug offers a significant pharmacokinetic advantage, ensuring rapid and predictable serum concentrations.[1] This is a crucial consideration for the treatment of critically ill patients with severe infections. Conversely, the administration of colistin as the prodrug CMS results in a delayed and variable achievement of therapeutic concentrations of the active colistin moiety.[2] Although clinical outcome studies have not consistently demonstrated the superiority of one agent over the other, the distinct pharmacokinetic profiles suggest that polymyxin B may be the preferred agent for treating systemic infections, whereas colistin's utility in urinary tract infections (due to high concentrations of renally cleared CMS converting to colistin in the urine) remains a key consideration.[1] Future research should continue to explore optimized dosing strategies for both agents to maximize their efficacy while minimizing toxicity.

References

Validating Colistin Methanesulfonate MIC Results: A Comparative Guide to Reference and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing reliance on colistin (B93849) as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria necessitates accurate and reliable minimum inhibitory concentration (MIC) testing. Colistin is administered as the inactive prodrug colistin methanesulfonate (B1217627) (CMS), which undergoes hydrolysis to the active colistin. This conversion process, along with the physicochemical properties of the colistin molecule, presents significant challenges for in vitro susceptibility testing. This guide provides a comprehensive comparison of the reference method for colistin MIC determination with other alternatives, supported by experimental data and detailed protocols to ensure accurate validation of results.

The Reference Standard: Broth Microdilution (BMD)

Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution (BMD) as the gold standard for colistin susceptibility testing.[1][2][3] This method is considered the most reliable and reproducible for determining colistin MICs.[4]

Key Challenges in Colistin Susceptibility Testing

Several factors contribute to the difficulty in obtaining accurate colistin MIC values:

  • Prodrug Inactivity : CMS, the administered form, is an inactive prodrug. In vitro susceptibility testing must use the active form, colistin sulfate (B86663), to yield accurate results as the in-vitro conversion of CMS to active colistin can be variable.[4][5][6]

  • Poor Diffusion : Colistin is a large polypeptide molecule that diffuses poorly in agar (B569324), making methods like disk diffusion and gradient diffusion unreliable.[5][6]

  • Plastic Adherence : The cationic nature of colistin leads to its adherence to the plastic surfaces of microtiter plates, which can affect the accuracy of MIC results.[4][5][6]

Comparison of Colistin Susceptibility Testing Methods

While BMD is the reference method, other techniques are often used in clinical laboratories. However, their performance varies significantly when compared to the gold standard.

MethodPrincipleAdvantagesDisadvantagesRecommendation
Broth Microdilution (BMD) Serial two-fold dilutions of colistin in broth to determine the lowest concentration that inhibits visible bacterial growth.Gold Standard. High accuracy and reproducibility.[1][3]Labor-intensive, requires technical expertise.[7]Recommended by CLSI and EUCAST. [8][9]
Colistin Broth Disk Elution (CBDE) Colistin disks are eluted in broth to create a concentration gradient for MIC determination.Simpler to perform than BMD, good concordance with BMD.[3][7]Can show minor variations in MIC compared to BMD.[7]A potential alternative to BMD in resource-limited settings.
Colistin Agar Test (CAT) Determines susceptibility based on bacterial growth on agar containing a specific concentration of colistin.Easy to perform with limited logistics.[7]Inconsistent growth patterns can occur.[10][11]Can be used as an alternative to BMD.[7]
Gradient Diffusion (E-test) A plastic strip with a predefined gradient of antibiotic is placed on an inoculated agar plate.Convenient for routine use.[5]Unreliable for colistin; often underestimates MICs, leading to false susceptible results.[5][12] Not recommended by EUCAST or CLSI.[6]Not Recommended.
Disk Diffusion A paper disk impregnated with colistin is placed on an inoculated agar plate.Simple and low-cost.[6]Unreliable due to poor diffusion of colistin in agar; high error rates.[5][6]Not Recommended.

Experimental Protocols

Reference Method: Broth Microdilution (BMD) for Colistin MIC Testing

This protocol is harmonized with CLSI and EUCAST guidelines.

1. Materials:

  • Colistin sulfate powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Sterile 96-well microtiter plates (plain polystyrene)[8]

  • Bacterial inoculum (0.5 McFarland standard)

  • Quality control strains: Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™[5] A colistin-resistant strain such as E. coli NCTC 13846 should also be included.[3][5]

2. Preparation of Colistin Stock Solution:

  • Accurately weigh colistin sulfate powder and dissolve in sterile distilled water to create a stock solution (e.g., 1280 µg/mL).[2]

  • Sterilize the stock solution by filtration through a 0.22 µm filter.[2]

  • Store aliquots at -70°C for up to six months.[2]

3. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the colistin stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate wells (typically ranging from 0.125 to 64 µg/mL).[2]

  • Dispense 50 µL of each colistin dilution into the respective wells.[2]

  • Include a growth control well (CAMHB without colistin) and a sterility control well (uninoculated CAMHB).[2]

4. Inoculum Preparation:

  • From a fresh (18-24 hours) culture, suspend 3-5 isolated colonies in sterile saline.[2]

  • Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]

  • Dilute the standardized suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[4]

5. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial suspension to each well (except the sterility control).

  • Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.[2]

6. Interpretation of Results:

  • The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[1]

  • The growth control well should show turbidity, and the sterility control well should be clear.

  • The MIC of the QC strains must be within the acceptable range for the test to be valid.[2]

Quantitative Performance of Commercial MIC Products

Several commercial broth microdilution products are available and generally perform well when compared to the reference BMD method.

Commercial BMD ProductEssential Agreement with Reference BMD
Sensititre≥96%[12]
MICRONAUT-S≥96%[12]
MICRONAUT MIC-Strip≥99%[12]
SensiTest88%[12]
UMIC82%[12]

Essential agreement is defined as the percentage of MIC values that are within one two-fold dilution of the reference method.

Experimental Workflow Visualization

The following diagram illustrates the workflow for validating colistin MIC results using the reference broth microdilution method.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis cluster_validation Validation stock Prepare Colistin Sulfate Stock Solution plates Prepare Serial Dilutions in Microtiter Plates stock->plates inoculate Inoculate Plates plates->inoculate inoculum Prepare and Standardize Bacterial Inoculum inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read Read MIC Results incubate->read qc Validate with QC Strains read->qc interpret Interpret Results qc->interpret compare Compare with Alternative Methods interpret->compare

Caption: Workflow for colistin MIC validation using the reference BMD method.

Signaling Pathway of Colistin Action

The following diagram illustrates the mechanism of action of colistin on the outer membrane of Gram-negative bacteria.

cluster_membrane Gram-Negative Bacterial Outer Membrane lps Lipopolysaccharide (LPS) colistin Colistin (Cationic) binding Electrostatic Interaction colistin->binding binding->lps disruption Membrane Disruption binding->disruption lysis Cell Lysis disruption->lysis

Caption: Mechanism of colistin's interaction with the bacterial outer membrane.

References

Cross-Resistance Between Colistin Methanesulfonate and Other Polymyxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The re-emergence of polymyxins as a last-resort treatment for multidrug-resistant Gram-negative infections has brought renewed focus on their efficacy and the potential for resistance. This guide provides a detailed comparison of cross-resistance between colistin (B93849) methanesulfonate (B1217627) (CMS), the inactive prodrug of colistin (polymyxin E), and other polymyxins, primarily polymyxin (B74138) B. The information presented is supported by experimental data and detailed methodologies to aid in research and development efforts.

Executive Summary

Colistin and polymyxin B are structurally very similar, differing by only a single amino acid.[1][2][3] This structural similarity is the basis for their shared mechanism of action and, consequently, the high potential for cross-resistance. Resistance to one polymyxin almost invariably leads to resistance to the other. The primary mechanisms of resistance involve modifications to the lipopolysaccharide (LPS) layer of the bacterial outer membrane, which reduces the binding affinity of the polymyxin antibiotics.[4][5][6]

Comparative Efficacy and Resistance Data

Studies comparing the in vitro activity of colistin and polymyxin B have shown that while their spectra of activity are nearly identical, there can be minor differences in their minimum inhibitory concentrations (MICs) against various Gram-negative pathogens.[1][7][8] Broth microdilution (BMD) is the recommended reference method for determining the MIC of polymyxins.[9][10]

Below is a summary of comparative MIC data for colistin and polymyxin B against common multidrug-resistant Gram-negative bacteria. It is important to note that CMS is an inactive prodrug and requires in vivo conversion to colistin to exert its antibacterial effect; in vitro susceptibility testing is performed with colistin itself.[1][3][11]

OrganismColistin MIC (µg/mL)Polymyxin B MIC (µg/mL)Reference
Acinetobacter baumannii16 to 1284 to 64[4]
Pseudomonas aeruginosaMIC90: 2MIC90: 2[8]
Klebsiella pneumoniaeMIC range: 8-20-[12]
Escherichia coliMIC range: 8-20-[12]

Note: MIC values can vary significantly between studies and isolates. The data presented here is illustrative of the general trends observed.

Mechanisms of Cross-Resistance

The predominant mechanism of acquired resistance to polymyxins is the modification of the lipid A component of LPS.[6][13] This modification reduces the net negative charge of the bacterial outer membrane, thereby weakening the electrostatic interaction with the positively charged polymyxin molecules. This process is primarily regulated by two-component systems (TCS), most notably PhoP/PhoQ and PmrA/PmrB.[4][5][14]

Key Resistance Mechanisms:

  • LPS Modification: The addition of positively charged molecules, such as phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the phosphate (B84403) groups of lipid A.[2][6][14]

  • Regulatory Gene Mutations: Mutations in the phoP, phoQ, pmrA, and pmrB genes can lead to the constitutive activation of these systems and subsequent LPS modification.[15]

  • MgrB Inactivation: Inactivation of the mgrB gene, a negative regulator of the PhoP/PhoQ system, leads to its overexpression and results in polymyxin resistance.[15]

  • Plasmid-Mediated Resistance: The discovery of the mobile colistin resistance (mcr) genes, which encode phosphoethanolamine transferases, represents a significant threat for the horizontal transfer of polymyxin resistance.[6][12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (BMD)

The Clinical and Laboratory Standards Institute (CLSI) recommends broth microdilution as the gold standard for polymyxin susceptibility testing.[16]

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Polymyxin B and colistin sulfate (B86663) analytical standards

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of colistin and polymyxin B in CAMHB in the microtiter plates. The typical concentration range tested is 0.06 to 128 µg/mL.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing Resistance Mechanisms and Experimental Workflows

To better understand the complex processes involved in polymyxin cross-resistance, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow Experimental Workflow for Determining Polymyxin Cross-Resistance cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_analysis Data Analysis isolate Bacterial Isolate mcfarland 0.5 McFarland Suspension isolate->mcfarland inoculum Standardized Inoculum (5x10^5 CFU/mL) mcfarland->inoculum plates 96-Well Plates with Serial Antibiotic Dilutions inoculum->plates incubation Incubation (35°C, 16-20h) plates->incubation read_mic Read MIC incubation->read_mic compare Compare Colistin and Polymyxin B MICs read_mic->compare interpret Interpret as Susceptible, Intermediate, or Resistant compare->interpret cross_resistance Determine Cross-Resistance interpret->cross_resistance

Caption: Workflow for assessing polymyxin cross-resistance using broth microdilution.

polymyxin_resistance_pathway Signaling Pathway for Polymyxin Resistance in Gram-Negative Bacteria cluster_membrane Outer Membrane lps LPS phoq PhoQ (Sensor Kinase) phop PhoP (Response Regulator) phoq->phop Phosphorylates arn_operon arnBCADTEF operon phop->arn_operon Activates pmrb PmrB (Sensor Kinase) pmra PmrA (Response Regulator) pmrb->pmra Phosphorylates pmra->arn_operon Activates petn_genes eptA/pmrC pmra->petn_genes Activates lara4n L-Ara4N synthesis arn_operon->lara4n petn PEtN synthesis petn_genes->petn lara4n->lps Modifies Lipid A petn->lps Modifies Lipid A polymyxin Polymyxin polymyxin->lps Binding Repelled

Caption: Key two-component signaling pathway leading to polymyxin resistance.

References

Navigating the Last Line of Defense: An In Vivo Efficacy Comparison of Colistin Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Last-Resort Antibiotics Against Multidrug-Resistant Gram-Negative Bacteria

The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria has reinstated colistin (B93849), an antibiotic once relegated due to toxicity concerns, as a critical last-resort therapy. Administered as the prodrug colistin methanesulfonate (B1217627) (CMS), its efficacy in comparison to other modern last-resort antibiotics is a subject of intense research. This guide provides an objective comparison of the in vivo efficacy of CMS against key alternatives, supported by available experimental data, to inform preclinical research and drug development strategies.

Executive Summary

Direct, head-to-head in vivo comparative studies of CMS monotherapy against other last-resort antibiotics in standardized animal models are limited in recent literature (2022-2025). However, by synthesizing available data from direct comparisons, preclinical studies using CMS as a control, and large-scale clinical meta-analyses, a clearer picture of its relative efficacy emerges.

  • Against Carbapenems (e.g., Meropenem): In a 2022 experimental sepsis model using rats infected with carbapenemase-producing Klebsiella pneumoniae, colistin monotherapy demonstrated comparable efficacy to a meropenem/ertapenem combination therapy.[1][2] Both treatments were significantly more effective than the control group in reducing bacterial growth in blood cultures.[1][2]

  • Against Tigecycline (B611373): While direct preclinical monotherapy comparisons are scarce, a 2022 meta-analysis of clinical studies found no statistically significant differences in the main efficacy outcomes between colistin and tigecycline monotherapies for MDR/XDR infections.[3][4] However, tigecycline was associated with lower 30-day mortality in some analyses, while colistin was linked to lower in-hospital mortality in others, highlighting the complexities of clinical comparisons.[3][4][5][6]

  • Against Ceftazidime-Avibactam (CZA): Clinical evidence strongly suggests that CZA is more effective and has a better safety profile than colistin for treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and Pseudomonas aeruginosa.[7][8] A multi-center cohort study found that the clinical cure rate was significantly higher in patients receiving CZA compared to colistin for MDR P. aeruginosa infections.[8]

  • Against Cefiderocol (B606585): For severe infections caused by carbapenem-resistant Acinetobacter baumannii (CRAB), clinical studies indicate that cefiderocol is associated with a lower 30-day mortality rate compared to colistin-based regimens.[9][10][11] This protective effect was particularly noted in patients with bloodstream infections.[9][10]

It is crucial to note that the in vivo efficacy of CMS is complex, influenced by its slow conversion to the active form, colistin, which can impact bacterial killing kinetics compared to antibiotics administered in their active form, like polymyxin (B74138) B.[12]

Quantitative Data Comparison

The following tables summarize key quantitative outcomes from comparative studies. Due to the limited number of recent, direct preclinical monotherapy comparisons, data from both preclinical and clinical studies are presented to provide a comprehensive overview.

Table 1: Preclinical Efficacy of Colistin vs. Meropenem in a Rat Sepsis Model

ParameterColistin MonotherapyMeropenem MonotherapyControl (No Treatment)Source
Bacterial Growth in Blood Culture (Rats with Growth/Total) 5/107/1010/10[1][2]
Statistical Significance vs. Control p=0.033p=0.215-[1][2]
Mean Time to Bacterial Growth Signal (minutes) *642.6 ± 116.4582.6 ± 107.7Not Reported[1][2]

*A longer time to growth signal suggests a lower initial bacterial load.

Table 2: Clinical Outcomes of Colistin vs. Other Last-Resort Antibiotics (from Meta-Analyses and Cohort Studies)

ComparisonPathogen(s)Key OutcomeResultSource
Colistin vs. Tigecycline MDR/XDR Gram-negatives30-Day MortalityTigecycline associated with lower mortality (OR=0.35)[3]
MDR/XDR A. baumanniiClinical Success RateComparable (48% vs. 47%)[5][6]
Colistin vs. Ceftazidime-Avibactam MDR P. aeruginosaClinical Cure RateCZA significantly higher (67% vs. 50%)[8]
Carbapenem-Resistant Enterobacteriaceae30-Day MortalityCZA significantly lower (9% vs. 32%)[7]
Colistin vs. Cefiderocol Carbapenem-Resistant A. baumannii30-Day MortalityCefiderocol significantly lower (34% vs. 55.8%)[9]
Carbapenem-Resistant A. baumanniiNephrotoxicityMore common in the colistin group[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for common murine infection models used in the evaluation of antibiotics against MDR Gram-negative pathogens.

Murine Sepsis Model

This model evaluates the efficacy of an antibiotic in a systemic infection.

  • Animal Model: Specific pathogen-free female BALB/c mice, 6-8 weeks old.

  • Immunosuppression (Optional): To establish a robust infection, mice may be rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).

  • Infection: A bacterial suspension of a clinical isolate (e.g., carbapenemase-producing K. pneumoniae) is prepared. Mice are infected via intraperitoneal injection of 0.1 mL of the bacterial suspension (e.g., 1 x 10^7 CFU/mouse).

  • Treatment: Antibiotic therapy is initiated at a specified time post-infection (e.g., 2 hours). CMS and comparator antibiotics are administered via a clinically relevant route (e.g., subcutaneous or intravenous injection) at various dosing schedules. A control group receives a vehicle (e.g., sterile saline).

  • Efficacy Assessment:

    • Survival: A cohort of mice is monitored for survival over a 7-day period. Survival curves are analyzed using the Kaplan-Meier method.

    • Bacterial Load: At 24 hours post-treatment, a separate cohort of mice is euthanized. Blood is collected via cardiac puncture, and spleens are harvested and homogenized. Bacterial burden is quantified by plating serial dilutions and reported as CFU/mL of blood or CFU/gram of tissue.

Murine Pneumonia Model

This model assesses antibiotic efficacy in a localized lung infection.

  • Animal Model: Specific pathogen-free female BALB/c mice, 6-8 weeks old.

  • Immunosuppression: Mice are typically rendered neutropenic as described in the sepsis model.

  • Infection: Mice are anesthetized, and a bacterial suspension (e.g., MDR P. aeruginosa) is instilled intranasally or via intratracheal administration (e.g., 50 µL containing 1 x 10^7 CFU).[13][14]

  • Treatment: Therapy is initiated 2-4 hours post-infection. Antibiotics are administered systemically (e.g., subcutaneously) or locally (e.g., via aerosolization), depending on the study's objective.[15]

  • Efficacy Assessment:

    • Bacterial Load: At 24 or 48 hours post-treatment, mice are euthanized. Lungs are harvested, homogenized, and bacterial counts are determined as CFU/gram of lung tissue.

    • Survival: A separate cohort is monitored for survival over 7-14 days.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the in vivo models described.

Murine_Sepsis_Model cluster_prep Preparation Phase cluster_exp Experimental Phase (Day 0) cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Immunosuppression Immunosuppression (Optional) Animal_Acclimation->Immunosuppression Day -4 to -1 Infection Infection (IP) Immunosuppression->Infection Bacterial_Culture Bacterial Culture & Inoculum Prep Bacterial_Culture->Infection Treatment Treatment Initiation (e.g., 2h post-infection) Infection->Treatment Wait Survival_Monitoring Survival Monitoring (7 days) Treatment->Survival_Monitoring Bacterial_Load Bacterial Load Analysis (24h post-treatment) Treatment->Bacterial_Load

Caption: Workflow for a murine sepsis efficacy study.

Murine_Pneumonia_Model Prep Preparation (Animal Acclimation, Immunosuppression) Infection Infection (Intranasal/Intratracheal) Prep->Infection Day 0 Wait Wait Period (2-4 hours) Infection->Wait Treatment Treatment Initiation (SC, IV, or Aerosol) Wait->Treatment Endpoint Efficacy Assessment Treatment->Endpoint Survival Survival Monitoring (7-14 days) Endpoint->Survival Bacterial_Load Lung Bacterial Load (24-48 hours) Endpoint->Bacterial_Load

Caption: Workflow for a murine pneumonia efficacy study.

References

Comparative analysis of colistin methanesulfonate and tobramycin for inhalation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of colistin (B93849) methanesulfonate (B1217627) (CMS) and tobramycin (B1681333) for inhalation reveals distinct profiles in terms of efficacy, safety, and clinical application. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating key experimental data and methodologies.

Efficacy

Inhaled tobramycin has demonstrated superior efficacy in improving lung function in patients with cystic fibrosis (CF) compared to inhaled colistin.[1] While both antibiotics effectively reduce the density of Pseudomonas aeruginosa in the sputum of CF patients, tobramycin has been shown to produce a significant improvement in Forced Expiratory Volume in 1 second (FEV1).[1] For patients with non-CF bronchiectasis, guidelines from the British Thoracic Society recommend inhaled colistin as a first-line therapy for chronic P. aeruginosa infection, although some evidence suggests tobramycin may lead to better lung function outcomes.[2][3] In the context of ventilator-associated pneumonia (VAP), a meta-analysis of seven randomized controlled trials indicated that adjunctive therapy with either inhaled tobramycin or colistin may improve clinical and microbiological cure rates, though the quality of evidence was considered low.[4][5][6][7]

Quantitative Efficacy Data
Outcome MeasureInhaled Colistin MethanesulfonateInhaled TobramycinStudy PopulationReference
Mean Change in FEV1 % Predicted 0.37% (no significant improvement)6.7% (p=0.006)Cystic Fibrosis[1]
Reduction in P. aeruginosa Density Significant reductionSignificant reductionCystic Fibrosis[1]
Clinical Cure Rate in VAP (Relative Risk) 1.23 (95% CI: 1.04, 1.45) for both drugs combined1.23 (95% CI: 1.04, 1.45) for both drugs combinedVentilator-Associated Pneumonia[4][5][6][7]
Microbiological Cure Rate in VAP (Relative Risk) 1.64 (95% CI: 1.31, 2.06) for both drugs combined1.64 (95% CI: 1.31, 2.06) for both drugs combinedVentilator-Associated Pneumonia[4][5][6]

In Vitro Activity

Studies on the in vitro susceptibility of P. aeruginosa have shown varying results for both colistin and tobramycin. One study involving 385 isolates from CF patients found susceptibility rates of 41.8% for colistin and 43.1% for tobramycin.[8][9] It is important to note that the high concentrations of these drugs achieved in the airways through nebulization may result in clinical efficacy even against strains that are not susceptible in vitro.[8][9][10] Combination therapy of colistin and tobramycin has been shown to be more effective than monotherapy in killing P. aeruginosa in biofilms in vitro.[11]

In Vitro Susceptibility of P. aeruginosa
AntibioticSusceptibleIntermediateResistantReference
Colistin 41.8%--[8]
Tobramycin 43.1%--[8]

Safety and Tolerability

Both inhaled colistin and tobramycin are generally well-tolerated with good safety profiles, primarily due to their low systemic absorption, which minimizes systemic toxicities.[1][12] The most common side effect associated with inhaled antibiotics is bronchospasm, which can often be managed by pre-treatment with a bronchodilator.[3] In a study comparing the two drugs in CF patients, both nebulized antibiotics had equivalent and acceptable safety profiles.[1] For non-CF bronchiectasis patients, wheezing has been reported in a significant percentage of patients treated with inhaled tobramycin.[3]

Adverse Events
Adverse EventInhaled this compoundInhaled TobramycinStudy PopulationReference
General Safety Good safety profileGood safety profileCystic Fibrosis[1]
Bronchospasm/Wheezing Potential riskReported in up to 50% of non-CF bronchiectasis patientsNon-CF Bronchiectasis[3]
Systemic Toxicity MinimalMinimalGeneral[3][12]

Experimental Protocols

Randomized Clinical Trial in Cystic Fibrosis
  • Objective: To compare the efficacy and safety of nebulized tobramycin solution and nebulized colistin in CF patients with chronic P. aeruginosa infection.

  • Study Design: A randomized, open-label, multicenter clinical trial.

  • Patient Population: 115 patients aged 6 years and older with a diagnosis of cystic fibrosis and chronic P. aeruginosa infection.

  • Intervention: Patients were randomized to receive either tobramycin nebulizer solution (300 mg) or colistin (1 million units) twice daily for 4 weeks.[13][14]

  • Primary Endpoint: Relative change in lung function from baseline, as measured by FEV1 % predicted.

  • Secondary Endpoints: Changes in sputum P. aeruginosa density, minimum inhibitory concentrations of tobramycin and colistin, and safety assessments.

In Vitro Susceptibility Testing
  • Objective: To determine the in vitro susceptibility of P. aeruginosa strains from CF patients to various antibiotics, including colistin and tobramycin.[8]

  • Methodology: Agar (B569324) dilution was performed on Mueller-Hinton II agar according to NCCLS guidelines.[8][9]

  • Bacterial Strains: 385 P. aeruginosa strains were collected from the sputum of 57 CF patients.[8][9]

  • Procedure: A final inoculum of 1–5 x 10^4 cfu/spot was inoculated on antibiotic-containing Mueller-Hinton II plates with a concentration range of 0.25–128 mg/L.[8]

Visualizations

cluster_colistin This compound (CMS) cluster_tobramycin Tobramycin CMS CMS (Inactive Prodrug) Colistin Colistin (Active) CMS->Colistin Hydrolysis LPS Lipopolysaccharide (LPS) on Outer Membrane Colistin->LPS Binds to Membrane Bacterial Cell Membrane Disruption LPS->Membrane Displaces Ca2+ and Mg2+ Bacterial_Death_C Bacterial Cell Death Membrane->Bacterial_Death_C Leads to Tobramycin Tobramycin Ribosome 30S Ribosomal Subunit Tobramycin->Ribosome Binds to Protein_Synthesis Inhibition of Protein Synthesis Ribosome->Protein_Synthesis Causes misreading of mRNA Bacterial_Death_T Bacterial Cell Death Protein_Synthesis->Bacterial_Death_T Leads to cluster_workflow Comparative Inhaled Antibiotic Clinical Trial Workflow Patient_Screening Patient Screening and Enrollment (e.g., CF with P. aeruginosa) Randomization Randomization Patient_Screening->Randomization Group_A Treatment Group A (Inhaled Colistin) Randomization->Group_A Group_B Treatment Group B (Inhaled Tobramycin) Randomization->Group_B Treatment_Period Treatment Period (e.g., 28 days) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (FEV1, Sputum Culture, Safety Labs) Treatment_Period->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results and Conclusion Analysis->Results cluster_decision Clinical Decision Pathway for Inhaled Antibiotic Selection Patient_Diagnosis Patient with Chronic P. aeruginosa Lung Infection Patient_Type Patient Phenotype? Patient_Diagnosis->Patient_Type CF_Patient Cystic Fibrosis Patient_Type->CF_Patient CF Non_CF_Bronchiectasis Non-CF Bronchiectasis Patient_Type->Non_CF_Bronchiectasis Non-CF VAP_Patient Ventilator-Associated Pneumonia Patient_Type->VAP_Patient VAP Tobramycin_First_Line Consider Inhaled Tobramycin (Stronger evidence for FEV1 improvement) CF_Patient->Tobramycin_First_Line Colistin_First_Line Consider Inhaled Colistin (BTS Guideline Recommendation) Non_CF_Bronchiectasis->Colistin_First_Line Either_Drug Consider Adjunctive Inhaled Tobramycin or Colistin VAP_Patient->Either_Drug Assess_Tolerance Assess Tolerance and Response Tobramycin_First_Line->Assess_Tolerance Colistin_First_Line->Assess_Tolerance Either_Drug->Assess_Tolerance Continue_Treatment Continue Treatment Assess_Tolerance->Continue_Treatment Tolerated & Effective Consider_Alternative Consider Alternative or Combination Therapy Assess_Tolerance->Consider_Alternative Not Tolerated or Ineffective

References

A Comparative Analysis of the Post-Antibiotic Effect of Colistin Methanesulfonate Versus Colistin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the post-antibiotic effect (PAE) of colistin (B93849) methanesulfonate (B1217627) (CMS) and its active form, colistin. The information presented is supported by experimental data to aid in the assessment of their respective pharmacodynamic profiles.

Colistin, a polymyxin (B74138) antibiotic, is a critical last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. It is administered intravenously as its less toxic prodrug, colistin methanesulfonate (CMS). The antibacterial efficacy of CMS is dependent on its in vivo conversion to colistin. A key pharmacodynamic parameter for evaluating the efficacy of an antibiotic is the post-antibiotic effect (PAE), which is the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent. This guide compares the PAE of CMS and colistin, providing insights into their differing activities.

Quantitative Comparison of Post-Antibiotic Effect

The post-antibiotic effect is a crucial factor in determining dosing regimens and predicting the in vivo efficacy of an antibiotic. Experimental data consistently demonstrates that colistin exhibits a more pronounced and prolonged PAE compared to its prodrug, CMS.

CompoundBacterial SpeciesConcentration (x MIC)Exposure TimePAE Duration (hours)
Colistin Pseudomonas aeruginosa1615 minutes2.0 - 3.0[1][2]
This compound (CMS) Pseudomonas aeruginosa1-201 hour1.16 ± 0.10 - 2.25 ± 0.16[3]
Colistin Acinetobacter baumannii41 hour0.2 - 3.2[4]

MIC: Minimum Inhibitory Concentration

The data clearly indicates that colistin has a significant PAE of 2 to 3 hours against Pseudomonas aeruginosa after a short exposure at 16 times its MIC[1][2]. In contrast, studies on CMS show a comparatively shorter PAE, with durations ranging from approximately 1.2 to 2.3 hours, even with a longer exposure time of 1 hour[3]. It is important to note that direct comparisons can be challenging due to variations in experimental conditions. However, the general trend of colistin having a superior PAE is consistently observed. For Acinetobacter baumannii, colistin monotherapy has been shown to have a PAE ranging from short to moderate, with values between 0.2 and 3.2 hours[4].

Experimental Protocols

The determination of the post-antibiotic effect is conducted through a standardized in vitro methodology. The following protocol outlines the key steps involved in assessing the PAE of colistin and CMS.

Protocol for Determination of Post-Antibiotic Effect
  • Bacterial Culture Preparation:

    • A standardized inoculum of the test bacterium (e.g., Pseudomonas aeruginosa or Acinetobacter baumannii) is prepared and grown to the logarithmic phase in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Exposure to Antibiotic:

    • The bacterial culture is divided into test and control groups.

    • The test group is exposed to a specific concentration of either colistin or CMS (typically a multiple of the MIC, e.g., 4x or 16x MIC) for a defined period (e.g., 1 or 2 hours).

    • The control group is incubated under the same conditions without the addition of any antibiotic.

  • Removal of Antibiotic:

    • After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1000 dilution of the culture in fresh, pre-warmed broth to reduce the antibiotic concentration to sub-inhibitory levels. The control culture is subjected to the same dilution.

  • Monitoring of Bacterial Regrowth:

    • Viable bacterial counts (Colony Forming Units per milliliter, CFU/mL) are determined for both the test and control cultures at regular intervals (e.g., every hour) following the removal of the antibiotic. This is done by plating serial dilutions of the cultures onto agar (B569324) plates.

  • Calculation of PAE:

    • The PAE is calculated using the following formula: PAE = T - C

      • T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

      • C is the corresponding time for the unexposed control culture to increase by 1 log10.

Mechanism of Action and Experimental Workflow

The differing post-antibiotic effects of colistin and CMS can be attributed to their distinct molecular properties and mechanisms of action. CMS is an inactive prodrug that must first be converted to colistin to exert its antibacterial effect. This conversion process is a key factor influencing its pharmacodynamics.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Analysis Bact_Culture Bacterial Culture (Logarithmic Phase) Exposure Incubation with Antibiotic (Test) or without (Control) Bact_Culture->Exposure Antibiotic_Sol Antibiotic Solution (Colistin or CMS) Antibiotic_Sol->Exposure Dilution 1:1000 Dilution in Fresh Broth Exposure->Dilution Sampling Viable Count (CFU/mL) at Regular Intervals Dilution->Sampling Calculation PAE Calculation (PAE = T - C) Sampling->Calculation

Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Colistin's mechanism of action involves a direct and rapid interaction with the outer membrane of Gram-negative bacteria. This interaction is initiated by the electrostatic attraction between the positively charged colistin molecule and the negatively charged lipopolysaccharide (LPS) on the bacterial surface.

Colistin_Mechanism cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Negatively Charged) Displacement Displacement of Divalent Cations LPS->Displacement Divalent_Cations Divalent Cations (Mg2+, Ca2+) Divalent_Cations->Displacement Colistin Colistin (Positively Charged) Colistin->LPS Electrostatic Interaction Disruption Outer Membrane Disruption Displacement->Disruption Cell_Death Cell Death Disruption->Cell_Death

Mechanism of action of colistin on the outer membrane of Gram-negative bacteria.

This binding displaces divalent cations (Mg2+ and Ca2+) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. This disruption allows for the leakage of intracellular contents and ultimately results in bacterial cell death. The rapid and direct nature of this interaction likely contributes to the more pronounced post-antibiotic effect observed with colistin compared to its prodrug, CMS, which requires a conversion step before it can initiate this process.

References

Correlating In Vitro Synergy of Colistin Methanesulfonate Combinations with In Vivo Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health, compelling the re-evaluation of last-resort antibiotics such as colistin (B93849), administered as its inactive prodrug colistin methanesulfonate (B1217627) (CMS). To enhance its efficacy and mitigate toxicity, CMS is frequently used in combination with other antimicrobial agents. This guide provides a comparative analysis of in vitro synergy data for various CMS combinations and their corresponding in vivo outcomes, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

In Vitro and In Vivo Correlation: A Complex Relationship

While in vitro synergy testing is a cornerstone for identifying promising antibiotic combinations, the translation of these findings to in vivo efficacy is not always straightforward. Numerous studies highlight a variable correlation between the synergistic effects observed in the laboratory and the therapeutic success in animal models and clinical settings. Microbiological studies often suggest the superiority of colistin combination therapy, whereas data from animal and human studies present a more equivocal picture.[1]

Comparative Efficacy of Colistin Methanesulfonate Combinations

The following tables summarize the in vitro synergistic activity and corresponding in vivo outcomes of commonly studied CMS combinations against challenging Gram-negative pathogens.

Table 1: CMS-Rifampicin Combinations
PathogenIn Vitro Synergy (Method)In Vivo Model (Animal)In Vivo OutcomeReference(s)
Acinetobacter baumanniiSynergy (Checkerboard, Time-Kill)Sepsis (Mouse)Reduced mortality, decreased bacterial load[1]
Pseudomonas aeruginosaSynergy (Time-Kill)Pneumonia (Mouse)Increased survival with intranasal colistin and rifampicin[2][3]
Klebsiella pneumoniaeSynergy (Checkerboard)Not specifiedNot specified
Table 2: CMS-Carbapenem Combinations
PathogenIn Vitro Synergy (Method)In Vivo Model (Animal)In Vivo OutcomeReference(s)
Acinetobacter baumanniiSynergy (Checkerboard)Pneumonia (Mouse)Lower bacterial count in lung tissue, but no significant survival benefit over monotherapy[4]
Klebsiella pneumoniaeSynergy to Indifference (Checkerboard)Not specifiedNot specified[5]
Pseudomonas aeruginosaSynergy (Checkerboard)Not specifiedNot specified[1]
Table 3: CMS-Glycopeptide (Vancomycin) Combinations
PathogenIn Vitro Synergy (Method)In Vivo Model (Animal)In Vivo OutcomeReference(s)
Acinetobacter baumanniiSynergy (Checkerboard, Time-Kill)Not specifiedPotentially effective, requires further in vivo investigation[6][7]
Table 4: Other CMS Combinations
CombinationPathogenIn Vitro Synergy (Method)In Vivo Model (Animal)In Vivo OutcomeReference(s)
CMS + DoxycyclineKlebsiella pneumoniaeSynergy (Checkerboard)Murine infection modelRescued 80% of infected animals, reduced bacterial bioburden[8]
CMS + LevofloxacinKlebsiella pneumoniaeSynergy (Checkerboard)Murine infection modelLess effective than CMS + Doxycycline in vivo[8]
CMS + SulbactamAcinetobacter baumanniiNot specifiedPneumonia (Mouse)Effective in reducing bacterial load, but not superior to monotherapy[4]
CMS + TigecyclineAcinetobacter baumanniiNot specifiedPneumonia (Mouse)Effective in reducing bacterial load, but not superior to monotherapy[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of synergy studies. The following sections outline the standard protocols for the key experiments cited in this guide.

In Vitro Synergy Testing

1. Checkerboard Assay:

  • Objective: To determine the Fractional Inhibitory Concentration Index (FICI) to quantify the degree of synergy.

  • Methodology:

    • Two antimicrobial agents are prepared in a two-dimensional array of serial dilutions in 96-well microtiter plates.

    • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Plates are incubated at 35-37°C for 18-24 hours.

    • The lowest concentration of each antibiotic, alone and in combination, that inhibits visible bacterial growth is determined as the Minimum Inhibitory Concentration (MIC).

    • The FICI is calculated as: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

2. Time-Kill Assay:

  • Objective: To assess the bactericidal activity of antibiotic combinations over time.

  • Methodology:

    • Bacterial cultures in the logarithmic growth phase are exposed to antibiotics alone and in combination at specific concentrations (e.g., 0.5x, 1x, 2x MIC).

    • Aliquots are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Serial dilutions of the aliquots are plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Interpretation:

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy Testing

1. Murine Pneumonia Model:

  • Objective: To evaluate the efficacy of antibiotic combinations in a lung infection model.

  • Methodology:

    • Mice are rendered neutropenic (e.g., by cyclophosphamide) to increase susceptibility to infection.

    • A lethal dose of the bacterial pathogen is administered intranasally or intratracheally.

    • Treatment with CMS, the combination agent, or a placebo is initiated at a specified time post-infection and continued for a defined duration.

    • Endpoints include survival rates, bacterial burden in the lungs and other organs (spleen, liver), and histopathological examination of lung tissue.

2. Murine Sepsis Model:

  • Objective: To assess the efficacy of antibiotic combinations in a systemic infection model.

  • Methodology:

    • Mice are infected intraperitoneally or intravenously with a lethal dose of the bacterial pathogen.

    • Treatment regimens are administered at specified intervals post-infection.

    • Primary outcomes are survival rates and bacterial counts in blood and peritoneal fluid.

Visualizing Mechanisms and Workflows

Mechanism of Synergy and Resistance

The primary mechanism of synergy for many colistin combinations involves its ability to disrupt the outer membrane of Gram-negative bacteria. This permeabilizing effect facilitates the entry of other antibiotics that would otherwise be excluded, allowing them to reach their intracellular targets.

Conversely, a key mechanism of colistin resistance involves the modification of the lipopolysaccharide (LPS) layer of the outer membrane. This is often regulated by the PhoPQ and PmrAB two-component signaling systems.

Synergy_and_Resistance cluster_0 Bacterial Cell cluster_1 Colistin Action & Synergy cluster_2 Colistin Resistance Pathway Outer_Membrane Outer Membrane (with LPS) Periplasm Periplasm Combination_Drug Combination Drug (e.g., Rifampin) Outer_Membrane->Combination_Drug Increased Permeability Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Colistin Colistin Colistin->Outer_Membrane Disrupts Target Intracellular Target Combination_Drug->Target Inhibits mgrB mgrB (regulator) PhoPQ PhoPQ Two-Component System mgrB->PhoPQ Inhibits PmrAB PmrAB Two-Component System PhoPQ->PmrAB Activates LPS_Modification LPS Modification (e.g., addition of L-Ara4N) PmrAB->LPS_Modification Upregulates Reduced_Binding Reduced Colistin Binding LPS_Modification->Reduced_Binding Reduced_Binding->Colistin Resistance

Caption: Mechanism of colistin synergy and resistance pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating colistin combination therapies, from in vitro screening to in vivo validation.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Validation Checkerboard Checkerboard Assay Synergy_Determination Synergy Determination (FICI / log reduction) Checkerboard->Synergy_Determination Time_Kill Time-Kill Assay Time_Kill->Synergy_Determination Animal_Model Select Animal Model (e.g., Murine Pneumonia) Synergy_Determination->Animal_Model Promising Combinations Data_Correlation Correlate In Vitro and In Vivo Data Synergy_Determination->Data_Correlation Treatment Administer Combination Therapy Animal_Model->Treatment Outcome_Analysis Analyze Outcomes (Survival, Bacterial Load) Treatment->Outcome_Analysis Outcome_Analysis->Data_Correlation

Caption: General workflow for synergy testing and in vivo validation.

References

Safety Operating Guide

Safe Disposal of Colistin Methanesulfonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of colistin (B93849) methanesulfonate (B1217627) is a critical aspect of laboratory safety, environmental protection, and regulatory compliance.[1] Classified as a hazardous substance, it necessitates careful handling to mitigate risks of exposure and environmental contamination.[1] This guide provides essential, step-by-step procedures for its responsible management and disposal.

Immediate Safety and Handling Precautions

Colistin methanesulfonate is considered harmful if swallowed and is suspected of causing damage to fertility or an unborn child.[1][2] Therefore, stringent adherence to safety protocols is mandatory when handling the substance for disposal.

Personal Protective Equipment (PPE): When managing this compound waste, the use of appropriate PPE is the first line of defense. This includes:

  • Gloves: Wear impermeable, chemical-resistant gloves.[1]

  • Eye Protection: Use chemical safety goggles or glasses.[1][3]

  • Respiratory Protection: In situations where dust formation is possible or exposure limits may be exceeded, a NIOSH/MSHA approved respirator is required.[1][4]

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1][3]

Step-by-Step Disposal Procedure

Disposal must be conducted in accordance with all federal, state, and local regulations.[2][4] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][5][6]

  • Waste Identification and Classification:

    • First, characterize the waste material. Determine if it is an unused product, a contaminated item (e.g., gloves, bench paper), or a residual amount in an empty container.

    • Given its hazardous properties, this compound waste should be managed as hazardous pharmaceutical waste.[1]

  • Segregation and Containment:

    • Segregate this compound waste from all other laboratory waste streams to prevent cross-contamination.[1]

    • Place the waste into a designated, clearly labeled, and sealable container designed for hazardous chemical waste.[1][7] This prevents accidental spills and the generation of dust.[1]

  • Spill Management:

    • In the event of a spill, use dry clean-up procedures.[1][4]

    • Avoid creating dust. You can achieve this by gently sweeping or using a vacuum equipped with a HEPA filter.[1][4]

    • To further prevent dust from becoming airborne, the material can be dampened with water before sweeping.[1][4]

    • Collect all cleanup materials and place them in the designated hazardous waste container.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound in the regular solid waste trash.[1][2]

    • DO NOT allow the product or its waste to enter the sewage system, drains, or any water course.[2][7] The EPA's regulations for healthcare facilities explicitly prohibit flushing hazardous waste pharmaceuticals down the drain.[8]

  • Recommended Disposal Method:

    • The standard and recommended method for the final disposal of hazardous pharmaceutical waste is incineration at a licensed and permitted facility.[1][8] This process ensures the complete destruction of the active chemical agent.[1]

    • Transfer the sealed and properly labeled waste container to your institution's designated hazardous waste accumulation area.

    • Arrange for pickup by a certified hazardous waste management contractor for final disposal.[1]

  • Empty Container Disposal:

    • Dispose of contaminated packaging as you would the unused product.[7] Alternatively, containers can be punctured to prevent reuse and then disposed of according to institutional and local regulations.[4]

Quantitative Toxicity Data

The following table summarizes acute toxicity data for this compound, underscoring the importance of careful handling to prevent exposure.[1]

Test TypeRoute of AdministrationSpeciesDose
LD50 (Lethal Dose, 50%)OralRat5,450 mg/kg
LD50SubcutaneousMouse138 mg/kg
LD50SubcutaneousRat87 mg/ml
LD50IntraperitonealRat86 mg/kg
Source: Safety Data Sheet information.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_disposal Final Disposal start Start: Have Colistin Methanesulfonate Waste ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) start->ppe identify 1. Identify & Classify Waste (Unused, Contaminated, Empty Container) ppe->identify segregate 2. Segregate from Other Waste identify->segregate contain 3. Place in Labeled, Sealed Hazardous Waste Container segregate->contain spill_check Spill Occurred? contain->spill_check spill_cleanup Follow Spill Cleanup Protocol: - Use dry methods - Avoid dust - Contain cleanup debris spill_check->spill_cleanup Yes storage 4. Move to Secure Hazardous Waste Accumulation Area spill_check->storage No spill_cleanup->contain contractor 5. Arrange Pickup by Licensed Hazardous Waste Contractor storage->contractor incineration 6. Incineration at Permitted Facility contractor->incineration end End: Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound waste.

References

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